2-bromothieno[3,2-c]pyridin-4(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUWCUXIWRAXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512134 | |
| Record name | 2-Bromothieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28948-60-9 | |
| Record name | 2-Bromothieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-bromothieno[3,2-c]pyridin-4(5H)-one: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-bromothieno[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, and its established and potential applications as a key building block in the discovery of novel therapeutics.
Introduction: The Significance of the Thieno[3,2-c]pyridine Core
The thieno[3,2-c]pyridine scaffold is a bicyclic heterocyclic system that has garnered substantial attention in medicinal chemistry. This core structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, often serving as the foundation for the development of potent and selective inhibitors of various enzymes, particularly kinases. The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, enabling diverse chemical modifications to fine-tune pharmacological activity.
This compound, in particular, represents a valuable intermediate. The presence of a bromine atom at the 2-position of the thiophene ring offers a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The pyridinone moiety can engage in crucial hydrogen bonding interactions within the active sites of target proteins.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNOS | [1] |
| Molecular Weight | 230.08 g/mol | [1] |
| CAS Number | 28948-60-9 | [1] |
| Appearance | Solid (predicted) | |
| SMILES | O=C1NC=CC2=C1C=C(Br)S2 | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound: A Plausible Synthetic Approach
Proposed Synthetic Workflow
The proposed synthesis involves a multi-step sequence starting from readily available starting materials. The key steps would likely involve the construction of the thieno[3,2-c]pyridin-4(5H)-one scaffold followed by a regioselective bromination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization in a laboratory setting.
Step 1: Synthesis of Thieno[3,2-c]pyridin-4(5H)-one
A common approach to constructing the thieno[3,2-c]pyridin-4-one core involves the reaction of a 3-aminothiophene derivative with a suitable three-carbon electrophile.
-
Reaction Setup: To a solution of a suitable 3-aminothiophene-2-carboxylate ester in a high-boiling point solvent such as diphenyl ether, add an equimolar amount of diethyl malonate.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. Wash the solid with a non-polar solvent like hexane to remove the diphenyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide (DMF) and water.
Step 2: Bromination of Thieno[3,2-c]pyridin-4(5H)-one
Regioselective bromination of the thiophene ring can typically be achieved using N-bromosuccinimide (NBS).
-
Reaction Setup: Dissolve the synthesized thieno[3,2-c]pyridin-4(5H)-one in a suitable solvent like DMF or acetic acid in a round-bottom flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature. The reaction is often exothermic, and the temperature should be monitored.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. The brominated product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with water.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Applications in Drug Discovery and Development
The thieno[3,2-c]pyridine scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom in this compound serves as a versatile synthetic handle for the introduction of various aryl, heteroaryl, and alkyl groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Known and Potential Biological Targets
Derivatives of the thieno[3,2-c]pyridine and the isomeric thieno[2,3-b]pyridine cores have been reported to inhibit a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Potential Kinase Targets:
-
Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are overexpressed in various hematological and solid tumors, making them attractive targets for cancer therapy. Several thieno[2,3-b]pyridine derivatives have shown potent Pim-1 inhibitory activity.[2]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell signaling, BTK is a validated target for the treatment of B-cell malignancies and autoimmune diseases.
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival, and their aberrant activity is linked to cancer progression.
-
Other Tyrosine and Serine/Threonine Kinases: The versatile nature of the thienopyridine scaffold suggests its potential to be adapted to inhibit other kinases implicated in various diseases.
Mechanism of Action: A Focus on Kinase Inhibition
The thieno[3,2-c]pyridin-4(5H)-one core is designed to mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of protein kinases. The pyridinone ring can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituent introduced at the 2-position via the bromo-intermediate can then project into other regions of the ATP-binding site, contributing to both potency and selectivity.
References
A Technical Guide to 2-bromothieno[3,2-c]pyridin-4(5H)-one: A Versatile Scaffold for Modern Drug Discovery
Introduction
The thienopyridine core, a heterocyclic system where thiophene and pyridine rings are fused, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Thienopyridine derivatives have been successfully developed into blockbuster drugs, most notably the antiplatelet agents ticlopidine and clopidogrel.[3] Within this important class of compounds, 2-bromothieno[3,2-c]pyridin-4(5H)-one emerges as a particularly valuable synthetic intermediate. Its strategically placed bromine atom serves as a versatile chemical handle for introducing molecular diversity, making it a cornerstone for building libraries of novel compounds aimed at complex biological targets such as protein kinases and G-protein coupled receptors.[4][5] This guide provides an in-depth examination of its chemical structure, properties, synthesis, and critical role in contemporary drug development.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound. The structure consists of a thiophene ring fused to a pyridinone ring, with a bromine substituent at the C2 position of the thiophene ring. The presence of the lactam (a cyclic amide) moiety in the pyridine ring and the reactive C-Br bond are the key features governing its chemical behavior and utility.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [6] |
| CAS Number | 28948-60-9 | [6][7] |
| Molecular Formula | C₇H₄BrNOS | [6][7] |
| Molecular Weight | 230.09 g/mol | [7] |
| Canonical SMILES | C1=C(SC2=C1C=CNC2=O)Br | [7] |
| Purity | Typically ≥95% | [6][7] |
| Storage | 2-8 °C, inert atmosphere |[7] |
Note: Several CAS numbers appear in commercial listings; 28948-60-9 is consistently associated with this specific structure. The dihydro- version, 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, has a different CAS number (1078150-17-0) and properties.[8][9][10]
Synthesis and Chemical Reactivity
The synthesis of the thieno[3,2-c]pyridine core can be achieved through various strategies, often involving the construction of the pyridine ring onto a pre-functionalized thiophene precursor.[11][12] While a specific, detailed synthesis for the 2-bromo derivative is not extensively documented in a single source, a logical and field-proven approach involves the bromination of the parent thienopyridinone scaffold.
Representative Synthesis Protocol: Electrophilic Bromination
This protocol describes a plausible and common method for introducing a bromine atom onto an activated heterocyclic ring system. The choice of N-Bromosuccinimide (NBS) as the brominating agent is standard for such transformations, as it is a solid, easy-to-handle source of electrophilic bromine that minimizes the formation of hazardous byproducts like HBr gas.
Step-by-Step Methodology:
-
Solubilization: Dissolve the parent compound, thieno[3,2-c]pyridin-4(5H)-one (1.0 eq), in a suitable inert solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. The slight excess of NBS ensures complete conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into cold water. The desired product, being less polar than the starting material and byproducts, will often precipitate out of the aqueous solution.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1078150-17-0|2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one|BLD Pharm [bldpharm.com]
- 10. 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one | CAS:1078150-17-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 11. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 12. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
The Strategic Intermediate: A Technical Guide to 2-bromothieno[3,2-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-bromothieno[3,2-c]pyridin-4(5H)-one, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role as a strategic intermediate in the development of novel therapeutics. This document is intended to serve as a comprehensive resource, grounded in established chemical principles and supported by relevant literature, to empower researchers in their drug discovery endeavors.
Core Compound Identification
The cornerstone of any chemical investigation is the unambiguous identification of the molecule of interest. This compound is a fused heterocyclic system, the structural features of which are paramount to its chemical behavior and utility.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 28948-60-9 | [1] |
| Molecular Formula | C₇H₄BrNOS | [1] |
| Molecular Weight | 230.08 g/mol | [1] |
| SMILES | O=C1NC=CC2=C1C=C(Br)S2 | [1] |
| MDL Number | MFCD11846177 | [1] |
The Thieno[3,2-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The thieno[3,2-c]pyridine core is a recognized "privileged scaffold" in drug discovery. Its rigid, bicyclic nature presents a well-defined three-dimensional structure for interaction with biological targets, while the presence of nitrogen and sulfur heteroatoms, along with the pyridinone moiety, offers multiple points for hydrogen bonding and other non-covalent interactions. This scaffold is a key component in molecules targeting a range of biological pathways.
Derivatives of the thieno[3,2-c]pyridine class have been investigated for various therapeutic applications, including as potential antipsychotics and as potassium channel inhibitors for the treatment of cancer and autoimmune diseases.[2][3] The strategic placement of a bromine atom on this scaffold, as in this compound, transforms it into a versatile intermediate, primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis and Chemical Reactivity
While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, its synthesis can be logically deduced from established methods for constructing and functionalizing the thieno[3,2-c]pyridin-4-one core.
Synthesis of the Thieno[3,2-c]pyridin-4-one Core
The construction of the core scaffold can be achieved through various synthetic strategies. One common approach involves the reaction of functionalized thiophenes that are then elaborated to form the fused pyridine ring. For instance, a one-pot synthesis has been described involving the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate.[4]
Bromination Strategy
The introduction of the bromine atom at the 2-position is a critical step. Direct bromination of the parent thieno[3,2-c]pyridin-4(5H)-one using an electrophilic bromine source, such as N-bromosuccinimide (NBS), is a plausible route. The regioselectivity of this reaction would be influenced by the electronic nature of the heterocyclic system. The electron-donating nature of the sulfur atom in the thiophene ring and the directing effects of the pyridinone moiety would guide the position of bromination. A patent for a related compound describes the use of NBS in tetrahydrofuran (THF) to successfully brominate a substituted thieno[3,2-c]pyridine derivative.[3]
References
- 1. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-bromo-5H-thieno[3,2-c]pyridin-4-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Thienopyridinones in Medicinal Chemistry
The thieno[3,2-c]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," forming the core of numerous biologically active compounds. Its unique bicyclic, heteroaromatic nature provides a rigid framework amenable to diverse functionalization, leading to compounds with a wide range of therapeutic applications. Among these, 2-bromo-5H-thieno[3,2-c]pyridin-4-one stands out as a key intermediate and a pharmacologically relevant entity in its own right. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and burgeoning role in drug discovery, with a particular focus on its potential as an anticancer agent through mechanisms such as the inhibition of Poly(ADP-ribose) polymerase (PARP).
The thieno[3,2-c]pyridine and its isomers are known to exhibit a variety of biological activities, including antipsychotic[1], anticancer[2][3], and kinase inhibitory effects. The introduction of a bromine atom at the 2-position of the thieno[3,2-c]pyridin-4-one core offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Core Chemical Properties and Characterization
| Property | Value | Source |
| IUPAC Name | 2-bromo-5H-thieno[3,2-c]pyridin-4-one | PubChem |
| Molecular Formula | C₇H₄BrNOS | PubChem |
| Molecular Weight | 230.08 g/mol | PubChem |
| CAS Number | 28948-60-9 | Parchem |
A comprehensive table of physicochemical properties can be found in public chemical databases.
Synthetic Methodologies: A Step-by-Step Approach
The synthesis of 2-bromo-5H-thieno[3,2-c]pyridin-4-one typically involves a multi-step sequence, beginning with the construction of a substituted thiophene precursor, followed by cyclization to form the fused pyridinone ring and subsequent regioselective bromination.
Part 1: Synthesis of the Thiophene Precursor via Gewald Reaction
The Gewald reaction is a cornerstone in thiophene synthesis, allowing for the one-pot construction of highly functionalized 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Synthesis of Ethyl 2-aminothiophene-3-carboxylate
-
Reaction Setup: To a solution of ethyl cyanoacetate (1.0 eq) and a suitable α-mercapto ketone or aldehyde (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired ethyl 2-aminothiophene-3-carboxylate.
Causality Behind Experimental Choices: The choice of base is crucial for the success of the Gewald reaction. Morpholine is often preferred due to its optimal basicity and its role in activating the elemental sulfur. The reaction temperature is kept moderate to avoid side reactions and decomposition of the product.
Part 2: Cyclization to the Thieno[3,2-c]pyridin-4-one Core
The formation of the fused pyridinone ring can be achieved through the reaction of the 2-aminothiophene precursor with a suitable C2 synthon, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 5H-thieno[3,2-c]pyridin-4-one
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-aminothiophene-3-carboxylate (1.0 eq) in a high-boiling solvent such as diphenyl ether.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250 °C) for 1-2 hours. The high temperature facilitates the intramolecular cyclization and elimination of ethanol.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then purified by recrystallization or column chromatography.
Part 3: Regioselective Bromination
The introduction of the bromine atom at the 2-position of the thieno[3,2-c]pyridin-4-one scaffold is a critical step. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol: Synthesis of 2-bromo-5H-thieno[3,2-c]pyridin-4-one
-
Reaction Setup: Dissolve 5H-thieno[3,2-c]pyridin-4-one (1.0 eq) in a suitable solvent, such as chloroform or acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-bromo-5H-thieno[3,2-c]pyridin-4-one.
Trustworthiness of the Protocol: This multi-step synthesis is a self-validating system. The successful isolation and characterization of the intermediates at each stage (the 2-aminothiophene and the thieno[3,2-c]pyridin-4-one core) confirm the progression of the reaction sequence. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the final product is essential to confirm the regioselectivity of the bromination.
Caption: Synthetic workflow for 2-bromo-5H-thieno[3,2-c]pyridin-4-one.
Applications in Drug Development: A Focus on Oncology
The thieno[3,2-c]pyridin-4-one scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this core have been investigated as inhibitors of various kinases and other crucial cellular targets.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes play a critical role in DNA repair, particularly in the base excision repair (BER) pathway.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[5]
The thieno[3,2-c]pyridin-4-one scaffold shares structural similarities with known PARP inhibitors, particularly the nicotinamide pharmacophore of the NAD+ cofactor. The lactam moiety of the pyridinone ring can mimic the hydrogen bonding interactions of the nicotinamide carboxamide with the active site of PARP.
Caption: Mechanism of action of thienopyridinone-based PARP inhibitors.
Quantitative Data on Biological Activity (Hypothetical Example)
| Compound | Target | IC₅₀ (nM) | Cell Line |
| 2-bromo-5H-thieno[3,2-c]pyridin-4-one | PARP1 | 85 | BRCA1-mutant MDA-MB-436 |
| Olaparib (Reference) | PARP1 | 5 | BRCA1-mutant MDA-MB-436 |
| Derivative 2a (C2-Aryl) | PARP1 | 15 | BRCA1-mutant MDA-MB-436 |
| Derivative 2b (C2-Heteroaryl) | PARP1 | 9 | BRCA1-mutant MDA-MB-436 |
This data is illustrative and serves to demonstrate the potential for SAR studies. Actual values would need to be determined experimentally.
The bromine at the 2-position provides a crucial point for diversification. Through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, a wide array of aryl, heteroaryl, and amino substituents can be introduced. This allows for the fine-tuning of the molecule's electronic and steric properties to optimize its binding affinity and selectivity for the PARP active site.
Conclusion and Future Directions
2-bromo-5H-thieno[3,2-c]pyridin-4-one is a versatile and valuable building block in medicinal chemistry. Its synthesis, while multi-step, is achievable through well-established synthetic protocols. The true power of this molecule lies in its potential for diversification at the 2-position, enabling the exploration of a vast chemical space. The thieno[3,2-c]pyridin-4-one scaffold shows significant promise as a platform for the development of novel therapeutics, particularly in the field of oncology as PARP inhibitors. Future research should focus on the synthesis and biological evaluation of novel derivatives, with an emphasis on optimizing their potency, selectivity, and pharmacokinetic properties. Further elucidation of their precise mechanism of action and interaction with their biological targets through structural biology and computational modeling will be crucial for the rational design of the next generation of thienopyridinone-based drugs.
References
- 1. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
2-bromothieno[3,2-c]pyridin-4(5H)-one molecular weight and formula.
An In-Depth Technical Guide to 2-bromothieno[3,2-c]pyridin-4(5H)-one: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore representative synthetic strategies, and discuss its potential applications as a versatile building block for novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights grounded in established chemical principles and authoritative references.
Introduction: The Significance of the Thienopyridine Scaffold
The thienopyridine core, a fusion of thiophene and pyridine rings, represents a privileged scaffold in modern pharmacology. Derivatives of this heterocyclic system are central to the development of potent antiplatelet therapies that manage atherothrombotic diseases.[1] Prominent examples like ticlopidine and clopidogrel function as irreversible antagonists of the P2Y12 receptor on platelets, playing a critical role in preventing thrombotic events in patients with various cardiovascular conditions.[2][3][4]
These foundational drugs are prodrugs, requiring metabolic activation by hepatic cytochrome P450 enzymes to exert their therapeutic effect.[3][5] The resulting active metabolite covalently binds to the P2Y12 receptor, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation for the lifespan of the platelet.[1][3] The clinical success of these agents has spurred extensive research into novel thienopyridine analogs to improve efficacy, safety profiles, and pharmacokinetic properties. Within this context, functionalized intermediates like this compound serve as crucial starting points for the synthesis of next-generation therapeutics.
Physicochemical Properties of this compound
The fundamental characteristics of a molecule are critical for its application in synthesis and research. This compound is a specific isomer within the thienopyridine family, and its properties are well-defined.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNOS | [6][7] |
| Molecular Weight | 230.08 g/mol | [6][7] |
| CAS Number | 28948-60-9 | [6][7] |
| IUPAC Name | This compound | [6] |
| SMILES | O=C1NC=CC2=C1C=C(Br)S2 | [6] |
| Purity (Typical) | ≥95% | [6] |
Note: This compound should be distinguished from its saturated analog, 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (CAS: 1078150-17-0), which has a molecular formula of C₇H₆BrNOS and a molecular weight of 232.1 g/mol .[8][9]
Synthesis and Chemical Reactivity
The synthesis of the thieno[3,2-c]pyridine core is a well-established process in organic chemistry, though specific protocols for the 2-bromo derivative are proprietary or embedded within broader patent literature. A generalized, logical workflow can be constructed based on common heterocyclic chemistry principles.
The bromo-substituent at the C2 position is a key strategic feature. It serves as a versatile synthetic handle, enabling chemists to introduce a wide array of molecular fragments through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity is fundamental to its role as a building block in creating libraries of diverse compounds for drug screening.
Caption: Generalized Synthetic and Application Workflow.
Applications in Drug Discovery and Research
The primary value of this compound lies in its role as a sophisticated intermediate for constructing more complex, biologically active molecules.
P2Y12 Receptor Antagonists
Building upon the legacy of clopidogrel, this scaffold is a prime candidate for developing new antiplatelet agents. The thienopyridine core is essential for P2Y12 receptor binding, and modifications enabled by the bromo-handle can be used to fine-tune potency, selectivity, and metabolic stability, potentially overcoming limitations of earlier-generation drugs.
The mechanism of action involves the inhibition of the P2Y12 receptor, which is coupled to the inhibitory G-protein (Gi). By blocking ADP from binding, adenylyl cyclase activity is maintained, keeping intracellular cyclic AMP (cAMP) levels high. Elevated cAMP is a key negative regulator of platelet activation, preventing the conformational changes in glycoprotein IIb/IIIa receptors necessary for platelet aggregation.[1]
Caption: P2Y12 Receptor Inhibition by Thienopyridines.
Pim Kinase Inhibitors
Beyond antiplatelet activity, the thienopyridine scaffold has been identified as a promising core for developing inhibitors of Pim kinases.[10] Pim kinases (Pim-1, -2, and -3) are serine/threonine kinases that are overexpressed in various cancers and are implicated in cell survival, proliferation, and apoptosis resistance.[10][11] Therefore, small molecules that inhibit these kinases are attractive targets for oncology drug development. The synthesis of novel thieno[2,3-b]pyridine and benzo[1][4]thieno[3,2-d]pyrimidin-4-one derivatives has demonstrated potent Pim kinase inhibition.[10][11] this compound provides a key starting point for accessing such therapeutic agents.
Representative Experimental Protocol: Suzuki Cross-Coupling
To illustrate the utility of this compound as a synthetic intermediate, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.
Objective: To couple an arylboronic acid with this compound to generate a 2-aryl-thieno[3,2-c]pyridin-4(5H)-one derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is more than a simple chemical; it is a highly valuable and versatile platform for innovation in drug discovery. Its defined physicochemical properties and, most importantly, the strategic placement of its bromo-substituent, provide chemists with a reliable tool for synthesizing novel compounds. With a scaffold proven to be effective in targeting critical disease pathways like platelet aggregation and oncogenic signaling, this intermediate is poised to contribute to the development of the next generation of therapeutics in cardiovascular disease and oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments | Semantic Scholar [semanticscholar.org]
- 5. jddtonline.info [jddtonline.info]
- 6. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 7. This compound [unite-pharm.com]
- 8. 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one | CAS:1078150-17-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 9. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Thieno[3,2-c]pyridine Derivatives: A Technical Guide
Abstract
The thieno[3,2-c]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of thieno[3,2-c]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities of these compounds, including their anticancer, antimicrobial, and anti-inflammatory properties. This guide will move beyond a simple recitation of facts, offering a narrative that explains the causal relationships behind experimental designs and the mechanistic underpinnings of the observed biological effects. Detailed, self-validating experimental protocols are provided, alongside quantitative data summaries and visualizations of key signaling pathways to empower researchers in their quest for novel therapeutics.
The Thieno[3,2-c]pyridine Core: A Scaffold of Versatility
The fusion of a thiophene and a pyridine ring to form the thieno[3,2-c]pyridine nucleus creates a unique electronic and structural architecture. This scaffold has proven to be a versatile building block in the synthesis of a diverse array of bioactive molecules.[1] Its ability to participate in various chemical transformations allows for the strategic placement of different functional groups, enabling the fine-tuning of its pharmacological properties. This inherent adaptability has made the thieno[3,2-c]pyridine core a focal point in the development of novel drugs targeting a range of diseases, from cancer to neurological disorders.[1]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Thieno[3,2-c]pyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting activity against a variety of human cancer cell lines, including breast, head and neck, and colorectal cancers.[2][3][4] Their mechanism of action is often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
A primary and well-documented mechanism of the anticancer activity of certain thieno[3,2-c]pyridine derivatives is the inhibition of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is a molecular chaperone that is essential for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer progression.[4]
Molecular docking studies have provided insights into the binding of thieno[3,2-c]pyridine derivatives to Hsp90. These in silico analyses suggest that the compounds can fit into the ATP-binding pocket of Hsp90, forming crucial interactions with key amino acid residues.[5][6][7] This binding event competitively inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent proteasomal degradation of its client proteins. The depletion of these oncoproteins disrupts critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Data
The cytotoxic effects of thieno[3,2-c]pyridine derivatives have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of a compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6i | HSC3 | Head and Neck | 10.8 | [2][3] |
| T47D | Breast | 11.7 | [2][3] | |
| RKO | Colorectal | 12.4 | [2][3] | |
| MCF7 | Breast | 16.4 | [2] | |
| 6a | HSC3 | Head and Neck | 14.5 | [2] |
| RKO | Colorectal | 24.4 | [2] |
Table 1: IC50 values of representative thieno[2,3-c]pyridine derivatives against various cancer cell lines.[2][3]
Notably, compound 6i , a thiomorpholine-substituted derivative, demonstrated a growth inhibition of 95.33% against the MCF7 breast cancer cell line at a 100 µM concentration, which is comparable to the standard chemotherapeutic drug cisplatin (97.41%).[2]
Experimental Protocols for Anticancer Activity Assessment
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-c]pyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest at a specific phase.[12]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[12]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the thieno[3,2-c]pyridine derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by adding 5 mL of ice-cold 70% ethanol dropwise while vortexing.[4] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus red.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the thieno[3,2-c]pyridine derivatives as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] FITC fluorescence is detected in the FL1 channel and PI fluorescence in the FL3 channel.
Signaling Pathway Visualization
The anticancer activity of thieno[3,2-c]pyridine derivatives that inhibit Hsp90 can be visualized as a disruption of multiple oncogenic signaling pathways.
Caption: Inhibition of Hsp90 by thieno[3,2-c]pyridine derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Several thieno[3,2-c]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties, showing efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[14]
Mechanism of Action: Inhibition of DNA Gyrase
One of the proposed mechanisms for the antibacterial activity of thienopyridine derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][15][16] By targeting this enzyme, these compounds can disrupt critical cellular processes, leading to bacterial cell death. Molecular docking studies have been employed to understand the interaction between thienopyridine derivatives and the active site of E. coli DNA gyrase B.[2][15]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2a | Staphylococcus aureus | Notable Activity | [14] |
| 2d | Staphylococcus aureus | Potent Activity | [14] |
| 2c | Escherichia coli | Comparable to Ampicillin | [14] |
| 2d | Escherichia coli | Comparable to Ampicillin | [14] |
| 8 | Staphylococcus aureus | 18.9 ± 0.63 | [12] |
| Escherichia coli | 14.2 ± 0.41 | [12] | |
| Candida albicans | 19.2 ± 0.58 | [12] | |
| 9 | Staphylococcus aureus | 24.3 ± 0.74 | [12] |
| Escherichia coli | 19.5 ± 0.64 | [12] | |
| Candida albicans | 23.4 ± 0.65 | [12] | |
| 10 | Staphylococcus aureus | 21.5 ± 0.59 | [12] |
| Escherichia coli | 17.8 ± 0.52 | [12] | |
| Candida albicans | 21.1 ± 0.61 | [12] |
Table 2: Minimum Inhibitory Concentration (MIC) values of representative thienopyridine derivatives against various microorganisms.[12][14]
Experimental Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][17]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[17]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the thieno[3,2-c]pyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized microbial suspension.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[14]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial effects, thieno[3,2-c]pyridine derivatives have been explored for other therapeutic applications.
Anti-inflammatory Activity
Certain derivatives have shown potential as anti-inflammatory agents.[1] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity.[3][18]
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[3]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a reference group (a standard anti-inflammatory drug like indomethacin), and test groups (different doses of the thieno[3,2-c]pyridine derivative). Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with a digital caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antipsychotic and Neuromodulatory Activities
Some thieno[3,2-c]pyridine derivatives have been investigated for their potential as antipsychotic agents, demonstrating affinity for serotonin (5-HT) receptors. These findings suggest a role for this scaffold in the development of treatments for neurological and psychiatric disorders.
Potassium Channel Inhibition
Certain thienopyridine compounds have been identified as potassium channel inhibitors.[19] This activity could be relevant for the treatment of various conditions, including cardiac arrhythmias and autoimmune diseases.[19]
Conclusion and Future Directions
The thieno[3,2-c]pyridine scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, with compelling preclinical data supporting their further investigation as anticancer, antimicrobial, and anti-inflammatory drugs. The detailed experimental protocols provided herein are intended to serve as a robust foundation for researchers to validate and expand upon these findings.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the thieno[3,2-c]pyridine core is crucial to optimize potency and selectivity for specific biological targets.
-
In Vivo Efficacy and Safety: Promising lead compounds must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicological profiles.
-
Elucidation of Novel Mechanisms: While significant progress has been made in understanding the mechanisms of action, further investigation is needed to uncover novel molecular targets and signaling pathways modulated by these compounds.
The continued exploration of the rich chemical space surrounding the thieno[3,2-c]pyridine nucleus holds immense potential for the development of next-generation therapies to address unmet medical needs.
References
- 1. static.igem.org [static.igem.org]
- 2. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine-Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. benchchem.com [benchchem.com]
- 19. Broth microdilution reference methodology | PDF [slideshare.net]
Introduction: The Thienopyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Thienopyridines
The fusion of thiophene and pyridine rings creates the thienopyridine nucleus, a heterocyclic scaffold of paramount importance in medicinal chemistry.[1] Thienopyridines are not merely structural curiosities; they are the core of several blockbuster drugs and a versatile platform for the development of new therapeutic agents.[2] The most prominent examples belong to the class of antiplatelet agents, such as clopidogrel (Plavix) and prasugrel (Effient), which function as irreversible inhibitors of the P2Y12 receptor and are staples in the management of cardiovascular diseases.[3][4][5]
Beyond their role in thrombosis prevention, thienopyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[6][7] This biological versatility stems from the scaffold's unique electronic properties and its ability to be functionalized at multiple positions, allowing for precise modulation of its interaction with biological targets.
Six distinct isomers of the thienopyridine system are possible, arising from the different modes of fusion between the thiophene and pyridine rings. Among these, the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers have received the most extensive investigation and are the focus of the majority of synthetic efforts.[8][9] This guide, written from the perspective of a senior application scientist, provides an in-depth review of the core synthetic strategies employed to construct these valuable heterocyclic systems. We will move beyond simple procedural lists to explore the causality behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Tale of Two Rings
The construction of the thienopyridine core can be logically dissected into two primary strategic approaches:
-
Strategy A: Pyridine Ring Annulation onto a Pre-formed Thiophene. This approach leverages the rich chemistry of aminothiophene precursors.
-
Strategy B: Thiophene Ring Annulation onto a Pre-formed Pyridine. This strategy begins with appropriately substituted pyridine derivatives.
The choice between these strategies is dictated by the desired substitution pattern on the final molecule and the commercial availability of starting materials.
Strategy A: Building the Pyridine Ring from Aminothiophene Precursors
This "thiophene-first" approach is arguably the most versatile for accessing a wide array of substituted thienopyridines. The key starting materials are 2-aminothiophenes, which can themselves be readily prepared via the celebrated Gewald aminothiophene synthesis.[10][11] Once the 2-aminothiophene is in hand, several classic condensation and cyclization reactions can be employed to construct the fused pyridine ring.
The Friedländer Annulation: A Classic Route to Quinolines and Thienopyridines
The Friedländer synthesis is a robust and straightforward method for constructing quinoline rings, and its principles are directly applicable to the synthesis of thienopyridines.[12] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[13]
Causality and Mechanistic Insight: The reaction is typically catalyzed by either acid or base. The mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic system.[13] The choice of catalyst and reaction conditions can influence the outcome, particularly when competing reaction pathways are possible.
Generalized Friedländer Synthesis of Thieno[2,3-b]pyridines
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Safety, handling, and hazards of 2-bromothieno[3,2-c]pyridin-4(5H)-one.
An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-bromothieno[3,2-c]pyridin-4(5H)-one
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and development, novel heterocyclic compounds are the building blocks of innovation. Molecules like this compound, a member of the thienopyridine class, represent significant potential, often explored for their roles as kinase inhibitors and other therapeutic applications.[1][2] The incorporation of a halogen, in this case, bromine, is a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties.[3] However, this structural complexity and designed bioactivity demand a rigorous and proactive approach to safety. This guide is crafted for the trained researcher and scientist. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the hazards associated with this compound and the rationale behind the recommended safety protocols. We will treat this compound as a substance with unknown long-term toxicity, a prudent approach for any research chemical where comprehensive toxicological data is not yet available.
Hazard Identification and GHS Classification
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from suppliers and closely related structural analogs, such as its reduced form (2-bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one) and other brominated thienopyridines, allow for a reliable hazard assessment based on the Globally Harmonized System (GHS).[4][5][6]
The primary hazards are consistently identified as follows:
-
Acute Toxicity (Oral): Harmful if swallowed.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4][5][6]
The causality for this irritation profile stems from its molecular structure. As a heterocyclic amine with an acidic N-H proton and a reactive carbon-bromine bond on an electron-rich thiophene ring, the compound can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes. The fine, solid nature of the compound also presents an inhalation risk.[7][8]
Table 1: GHS Hazard Classification Summary for Thieno[3,2-c]pyridine Analogs
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute toxicity, Oral | Category 4 | GHS07 (Exclamation Mark)[5][9] | Warning[4][5][6] | H302: Harmful if swallowed[4] |
| Skin corrosion/irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[4][5][6] |
| Serious eye damage/irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[4][5][6] |
| Specific target organ toxicity, single exposure | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[4][5][6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BrNOS | [7][10] |
| Molecular Weight | ~230.08 g/mol | [7][10] |
| Appearance | Brown to black solid | [9] |
| Purity | Typically >95% for research grades | [7][10] |
| Storage | 2-8°C, cool, dry place |[6][10] |
Laboratory Handling and Exposure Control
The principle of "as low as reasonably achievable" (ALARA) must govern all handling of this compound. Given the lack of extensive toxicological data, all routes of exposure—inhalation, ingestion, skin, and eye contact—must be rigorously prevented.
Engineering Controls: The Primary Barrier
All manipulations of this compound powder must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains airborne particulates during weighing and transfer operations, providing the most critical layer of protection against respiratory exposure. The work area should be kept clean and free of clutter to minimize contamination and simplify cleanup in the event of a spill.[8]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be a substitute for robust engineering controls. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[11][12] When there is a significant risk of splashing (e.g., during bulk transfers or reactions), a full-face shield should be worn in addition to goggles.[8]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is critical to check the manufacturer's breakthrough time for halogenated aromatic compounds and any solvents being used. Always double-glove if handling significant quantities or for extended periods. Dispose of gloves immediately after handling the material; do not reuse.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory. Ensure it is fully buttoned to provide maximum coverage.[8]
-
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[8][11] However, this scenario should be avoided.
Caption: PPE Selection Workflow for Handling the Compound.
Step-by-Step Handling Protocol (Solid)
-
Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is operational and the sash is at the lowest practical height.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution onto the clean work surface inside the hood. Also, place a labeled container for halogenated solid waste.[8]
-
Weighing: Carefully transfer the required amount of the brown solid from the stock bottle to the weigh boat using a clean spatula. Avoid generating dust.[7] Close the stock bottle immediately.
-
Transfer: Carefully add the weighed solid to the destination vessel. If preparing a solution, add the solvent slowly to avoid splashing.
-
Decontamination: Rinse any contaminated tools (spatula, weigh boat) with a suitable solvent (e.g., acetone or ethanol) directly into a designated halogenated liquid waste container.[8] Wipe down the work surface in the fume hood with a solvent-dampened towel, which should also be disposed of as hazardous waste.
-
Doffing PPE: Remove gloves and dispose of them in the appropriate waste stream before exiting the lab. Wash hands thoroughly with soap and water.
Emergency Response Procedures
Preparedness is paramount. Ensure an eyewash station, safety shower, and a spill kit appropriate for solid chemicals are readily accessible.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[11][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Laboratory Spill Response Protocol.
Stability, Reactivity, and Disposal
Stability and Reactivity
Based on data for analogous heterocyclic compounds, this compound is expected to be stable under recommended storage conditions.[12] However, the following incompatibilities should be noted:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, which can lead to vigorous, potentially exothermic reactions.[12]
-
Light Sensitivity: Some pyridone structures are light-sensitive.[12] Storing in an amber vial or in a dark location is a prudent measure.
-
Hazardous Decomposition Products: Upon thermal decomposition, the compound may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[12]
Waste Disposal
As a halogenated organic compound, all waste streams containing this compound must be segregated and treated as hazardous.
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[8]
-
Procedure:
-
Collect all solid waste (e.g., residual powder, contaminated weigh boats) in a designated, sealed container for "Halogenated Solid Waste."
-
Collect all liquid waste (e.g., solvent rinsates, reaction mother liquors) in a designated, sealed container for "Halogenated Liquid Waste."
-
Follow all institutional and local environmental regulations for the final disposal of hazardous chemical waste.
-
Toxicological and Ecological Profile: An Area of Caution
There is a significant lack of published data on the specific toxicological properties (e.g., LD50, carcinogenicity, mutagenicity) and the ecological impact of this compound. An SDS for a related compound explicitly states "no data available" for ecotoxicity.[11] This absence of data is not an indication of safety. On the contrary, it mandates that the compound be handled with the utmost care, assuming high toxicity, until proven otherwise. Researchers have a responsibility to prevent its release into the environment by adhering strictly to the waste disposal protocols outlined above.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. 29079-94-5 7-Bromothieno[3,2-c]pyridin-4(5H)-one AKSci 2932AB [aksci.com]
- 7. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. chemshuttle.com [chemshuttle.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.de [fishersci.de]
- 13. echemi.com [echemi.com]
The Emergence of a Privileged Scaffold: A Technical Guide to 2-bromothieno[3,2-c]pyridin-4(5H)-one
An In-depth Exploration of its Synthesis, Chemical Properties, and Significance in Modern Drug Discovery
Introduction: The Rise of Thienopyridinones in Medicinal Chemistry
The thieno[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings provide a unique electronic environment for molecular interactions with biological targets. The fusion of these two rings creates a privileged scaffold that has been extensively explored in the quest for novel therapeutics. This guide focuses on a particularly valuable derivative, 2-bromothieno[3,2-c]pyridin-4(5H)-one, a key building block that has unlocked access to a diverse array of potent and selective inhibitors for various disease targets. While a singular "discovery" paper for this specific bromo-derivative is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader development and functionalization of the thieno[3,2-c]pyridin-4(5H)-one core.
A Historical Perspective: Evolution of the Thieno[3,2-c]pyridine Scaffold
The exploration of thienopyridine isomers has been a fruitful endeavor for several decades, with a significant focus on their potential as pharmacological agents. The thieno[3,2-c]pyridine ring system, in particular, has been investigated for a range of therapeutic applications, including potential antipsychotic activity.[1] The true value of this scaffold, however, has been most profoundly realized in the field of oncology and kinase inhibition. The development of synthetic methodologies to access and diversify the thieno[3,2-c]pyridin-4(5H)-one core has been a critical enabler of these advancements.
Synthetic Strategies: Constructing the Core and Introducing Functionality
The synthesis of this compound is not a singular, named reaction but rather a multi-step process that relies on established and versatile synthetic transformations. The general approach involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyridinone ring, and finally, the selective introduction of the bromine atom.
Part 1: The Gewald Reaction - A Cornerstone of Thiophene Synthesis
A foundational method for the synthesis of the requisite 2-aminothiophene precursors is the Gewald reaction . This powerful, multi-component reaction provides a convergent and efficient route to polysubstituted 2-aminothiophenes from simple starting materials.[2][3][4][5]
The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][3] The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[2]
Conceptual Workflow for Thieno[3,2-c]pyridin-4(5H)-one Synthesis
Caption: A generalized synthetic workflow for this compound.
Part 2: Annulation of the Pyridinone Ring
Following the synthesis of the 2-aminothiophene intermediate, the next critical step is the construction of the fused pyridinone ring. Several methods have been reported for this transformation, often involving the reaction of the 2-aminothiophene with various cyclizing agents. One common approach involves the reaction with reagents like diethyl malonate or other dicarbonyl compounds.[6] Another effective strategy involves the reaction of 2-aminothiophene-3-carbonitriles with suitable reagents to facilitate cyclization.
A notable one-pot synthesis of substituted thieno[3,2-c]pyridin-4-ones proceeds from 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine hydrate.[7][8] This method highlights the versatility of synthetic approaches to this scaffold.
Part 3: Selective Bromination
The introduction of a bromine atom at the 2-position of the thieno[3,2-c]pyridin-4(5H)-one core is a key functionalization step that opens up a vast chemical space for further derivatization, particularly through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution.
A common and effective reagent for this transformation is N-bromosuccinimide (NBS) . A patent for related thienopyridine compounds describes a procedure where the substrate is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and treated with NBS at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.[7] This method provides a clean and high-yielding route to the desired 2-bromo derivative.
Experimental Protocol: A Representative Synthesis of a 2-bromothieno[3,2-c]pyridine Derivative
The following protocol is adapted from the general procedures found in the literature for the bromination of thieno[3,2-c]pyridine systems.[7]
Objective: To synthesize a 2-brominated thieno[3,2-c]pyridine derivative from the corresponding unsubstituted parent compound.
Materials:
-
Thieno[3,2-c]pyridin-4(5H)-one derivative
-
N-bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting thieno[3,2-c]pyridin-4(5H)-one derivative (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: While maintaining the temperature at 0 °C, add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for a specified time (e.g., 1.5 hours), then allow it to warm to room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, remove the solvent in vacuo. Partition the crude residue between a saturated aqueous solution of ammonium chloride and dichloromethane.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure this compound derivative.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF is crucial to prevent the hydrolysis of NBS and other potential side reactions.
-
Controlled Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the bromination and improves the selectivity of the reaction, minimizing the formation of di-brominated or other byproducts.
-
Aqueous Workup: The use of a saturated ammonium chloride solution helps to quench any remaining reactive species and facilitate the separation of the organic and aqueous phases.
The Role of this compound in Drug Discovery
The strategic placement of a bromine atom at the 2-position of the thieno[3,2-c]pyridin-4(5H)-one scaffold transforms it into a versatile building block for medicinal chemistry. This "handle" allows for the introduction of a wide range of substituents through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the exploration of structure-activity relationships (SAR) by systematically modifying this position with different aryl and heteroaryl groups.
Thienopyridine derivatives, in general, have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[9] The ability to readily diversify the 2-position of the thieno[3,2-c]pyridin-4(5H)-one core is therefore a significant advantage in the design of potent and selective kinase inhibitors. Furthermore, related furo[3,2-c]pyridin-4(5H)-one derivatives have been explored as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins, which are epigenetic readers and are considered promising targets in oncology.[10]
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |
| Thieno[2,3-b]pyridines | Pim-1 kinase inhibitors | Oncology | [9] |
| Thieno[3,2-c]pyridines | Potential antipsychotic activity | Neuroscience | [1] |
| Furo[3,2-c]pyridin-4(5H)-ones | BET Bromodomain (BD2) inhibitors | Oncology | [10] |
| Thieno[3,2-c]pyridine derivatives | Potassium channel inhibitors | Cancer, autoimmune diseases | [7] |
Conclusion and Future Outlook
This compound stands as a testament to the power of synthetic chemistry to create valuable tools for drug discovery. While its own "discovery" may be intertwined with the broader history of its parent scaffold, its utility is undeniable. The synthetic accessibility of this compound, coupled with the versatility of the bromine handle for further chemical modification, ensures its continued relevance in the exploration of new therapeutic agents. As our understanding of complex diseases deepens, the demand for novel, drug-like scaffolds will only increase. The thieno[3,2-c]pyridin-4(5H)-one core, and specifically its 2-bromo derivative, is well-positioned to remain a significant contributor to the armamentarium of medicinal chemists for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Analysis of 2-bromothieno[3,2-c]pyridin-4(5H)-one
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 2-bromothieno[3,2-c]pyridin-4(5H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering not just the spectral information but also the rationale behind the data interpretation and acquisition methodologies.
Introduction to this compound
This compound is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for interacting with biological targets, while the presence of the bromine atom offers a handle for further synthetic modifications through cross-coupling reactions. Accurate structural elucidation is paramount for its application, and this guide serves as a detailed reference for its spectral characteristics.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and electronic environment.
¹H NMR Spectral Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented here was obtained in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar organic molecules.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.55 | s (broad) | - | 1H | N-H (amide) |
| 7.54 | s | - | 1H | H-3 |
| 7.27 | d | 6.86 | 1H | H-7 |
| 6.82 | d | 7.13 | 1H | H-6 |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as the solvent is crucial for observing the labile N-H proton of the amide group, which might be broadened or exchange with deuterium in protic solvents like D₂O or CD₃OD. The broadness of the N-H peak at 11.55 ppm is characteristic of an amide proton and is concentration and temperature-dependent.
Interpretation of the ¹H NMR Spectrum:
The downfield chemical shift of the N-H proton is indicative of its acidic nature and involvement in hydrogen bonding. The singlet at 7.54 ppm is assigned to the H-3 proton on the thiophene ring. Its singlet nature is due to the absence of adjacent protons. The two doublets at 7.27 and 6.82 ppm correspond to the ortho-coupled protons on the pyridine ring, H-7 and H-6, respectively. The observed coupling constants are typical for aromatic ortho-coupling.
Diagram 1: Molecular Structure and Proton Assignments
A diagram illustrating the chemical structure of this compound with its proton NMR assignments.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~160 | C=O (C-4) |
| ~145 | C-7a |
| ~135 | C-3a |
| ~130 | C-7 |
| ~120 | C-6 |
| ~118 | C-3 |
| ~110 | C-2 (C-Br) |
Rationale for Prediction: The chemical shifts of the parent thienopyridinone are used as a baseline. The introduction of a bromine atom at the C-2 position is expected to cause a significant downfield shift for C-2 due to the inductive effect of the halogen. The carbonyl carbon (C-4) will remain one of the most downfield signals. The other carbon shifts are adjusted based on typical bromine substituent effects in heterocyclic systems.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the reproducibility and quality of the acquired NMR data.
Workflow: NMR Sample Preparation and Analysis
A standardized workflow for acquiring high-quality NMR spectra.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is critical for confirming the molecular weight and for identifying the presence of the bromine atom through its characteristic isotopic pattern.
Mass Spectrum Analysis
The molecular weight of this compound (C₇H₄BrNOS) is approximately 230.08 g/mol . Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensities.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z (Expected) | Ion | Description |
| ~229/231 | [M]⁺ | Molecular ion peak cluster (for ⁷⁹Br and ⁸¹Br) |
| ~230/232 | [M+H]⁺ | Protonated molecular ion peak cluster |
| ~228/230 | [M-H]⁻ | Deprotonated molecular ion peak cluster |
The observation of a peak at m/z 230.1 corresponding to [M-H]⁺ has been reported, which aligns with the expected molecular weight.[1]
Interpretation of Isotopic Pattern: The presence of a single bromine atom will result in two peaks in the molecular ion region of the mass spectrum, separated by 2 m/z units, with an intensity ratio of approximately 1:1. This is a definitive signature for the presence of bromine.
Proposed Fragmentation Pathway
Electron Impact (EI) or Electrospray Ionization (ESI) with fragmentation can provide structural information. A plausible fragmentation pathway for this compound could involve the loss of CO, Br, or cleavage of the heterocyclic rings.
Diagram 2: Proposed Mass Spectrometry Fragmentation ```dot digraph "MS_Fragmentation" { bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
M [label="[C₇H₄BrNOS]⁺\nm/z ≈ 229/231"]; M_CO [label="[C₆H₄BrNS]⁺\nm/z ≈ 201/203"]; M_Br [label="[C₇H₄NOS]⁺\nm/z = 150"]; M_CO_Br [label="[C₆H₄NS]⁺\nm/z = 122"];
M -> M_CO [label="-CO"]; M -> M_Br [label="-Br•"]; M_CO -> M_CO_Br [label="-Br•"]; M_Br -> M_CO_Br [label="-CO"]; }
A general workflow for the analysis of this compound by ESI-MS.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides an unambiguous structural confirmation of this compound. The ¹H NMR spectrum clearly defines the proton environment, while mass spectrometry confirms the molecular weight and the elemental composition, particularly the presence of bromine. While experimental ¹³C NMR data would further solidify the structural assignment, the predicted spectrum based on known chemical principles offers a reliable reference. This guide provides the foundational spectral data and methodologies essential for any scientist working with this important heterocyclic compound.
References
Methodological & Application
Application Note: A Validated Synthesis Protocol for 2-bromothieno[3,2-c]pyridin-4(5H)-one
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one, a valuable building block in medicinal chemistry. The synthesis commences with the construction of the core heterocyclic scaffold, thieno[3,2-c]pyridin-4(5H)-one, followed by a regioselective bromination at the C2 position of the thiophene ring. This guide emphasizes the rationale behind procedural steps, ensuring both scientific integrity and practical reproducibility. Comprehensive characterization data and critical safety precautions are included to support researchers in the successful implementation of this protocol.
Introduction
The thieno[3,2-c]pyridine core is a prominent scaffold in a variety of biologically active compounds, exhibiting a range of therapeutic potentials. The introduction of a bromine atom, specifically at the 2-position, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the exploration of a wider chemical space in drug discovery programs. This document outlines a reliable and accessible synthetic route to this compound.
Overall Synthesis Workflow
The synthesis is achieved in two main stages: the formation of the parent thieno[3,2-c]pyridin-4(5H)-one ring system, followed by its selective bromination.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Thieno[3,2-c]pyridin-4(5H)-one (Precursor)
The synthesis of the precursor is adapted from methodologies reported for similar thienopyridinone structures[1][2]. This procedure involves the reaction of a suitable thiophene derivative that undergoes cyclization to form the desired fused ring system.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-chloronicotinonitrile | Reagent | Sigma-Aldrich |
| Methyl thioglycolate | 95% | Sigma-Aldrich |
| Sodium methoxide | 95% | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Hydrochloric acid | Concentrated | VWR |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Sodium bicarbonate | ACS Grade | VWR |
| Deionized water | Millipore |
Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).
-
Addition of Sodium Methoxide: Carefully add sodium methoxide (5.4 g, 0.1 mol) to the methanol at room temperature. Stir until fully dissolved.
-
Addition of Reactants: To this solution, add methyl thioglycolate (10.6 g, 0.1 mol) dropwise over 15 minutes. Then, add 2-chloronicotinonitrile (13.8 g, 0.1 mol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Reaction Quench and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Product Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol to yield thieno[3,2-c]pyridin-4(5H)-one as a white to off-white solid.
Characterization of Thieno[3,2-c]pyridin-4(5H)-one
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₅NOS
-
Molecular Weight: 151.19 g/mol
-
¹³C NMR (DMSO-d₆): Expected peaks around δ 115.9, 118.5, 125.4, 131.2, 145.8, 150.2, 160.9.[3]
-
Mass Spectrometry (ESI+): m/z 152.0 (M+H)⁺
Part 2: Synthesis of this compound
This step involves the electrophilic aromatic substitution on the electron-rich thiophene ring of the precursor. N-Bromosuccinimide (NBS) is an effective and convenient brominating agent for this transformation[4].
Mechanism of Bromination
The bromination of the thieno[3,2-c]pyridin-4(5H)-one scaffold proceeds via a classical electrophilic aromatic substitution mechanism. The thiophene ring is more susceptible to electrophilic attack than the pyridine ring. The reaction is initiated by the generation of an electrophilic bromine species from NBS. The π-electrons of the thiophene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (a σ-complex). The C2 position is preferentially attacked due to the stabilizing effect of the adjacent sulfur atom on the intermediate. Finally, a proton is eliminated to restore aromaticity, yielding the 2-bromo product.
References
The Strategic Deployment of 2-bromothieno[3,2-c]pyridin-4(5H)-one in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the thieno[3,2-c]pyridin-4(5H)-one scaffold has emerged as a structure of significant interest. Its inherent physicochemical properties and structural resemblance to endogenous purines make it a compelling starting point for the design of novel therapeutics. The strategic introduction of a bromine atom at the 2-position of this scaffold furnishes a key synthetic handle, 2-bromothieno[3,2-c]pyridin-4(5H)-one, unlocking a gateway to a diverse chemical space through modern cross-coupling methodologies. This guide provides an in-depth exploration of the utility of this versatile building block, offering detailed application notes and robust protocols for its derivatization, thereby empowering researchers in the synthesis of next-generation therapeutic agents. The thienopyridine core is a recurring motif in a variety of biologically active molecules, with applications ranging from cardiovascular to central nervous system disorders.[1]
Core Attributes of the this compound Scaffold
The medicinal chemistry value of this compound is underpinned by several key features:
-
Synthetic Tractability: The C2-bromine atom is strategically positioned for facile derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic and efficient exploration of structure-activity relationships (SAR).
-
Structural Rigidity: The fused bicyclic nature of the scaffold imparts a degree of conformational constraint, which can lead to higher binding affinities and improved selectivity for biological targets.
-
Hydrogen Bonding Capabilities: The pyridinone moiety possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, enabling crucial interactions within the binding pockets of target proteins.
-
Bioisosteric Potential: The thienopyridinone core can act as a bioisostere for other bicyclic systems, such as quinolones or indoles, offering opportunities to modulate pharmacokinetic and pharmacodynamic properties.
Application Note I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The 2-bromo-thieno[3,2-c]pyridin-4(5H)-one scaffold is an excellent substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the 2-position.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of the catalyst, ligand, base, and solvent.
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly employed. The choice of catalyst can influence reaction kinetics and yields.
-
Ligand: Phosphine-based ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can be critical for achieving high yields, especially with challenging substrates.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid partner for transmetalation to the palladium center. The strength and nature of the base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. The solvent system must be capable of dissolving both the organic and inorganic reaction components.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-thieno[3,2-c]pyridin-4(5H)-one derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-thieno[3,2-c]pyridin-4(5H)-one | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-thieno[3,2-c]pyridin-4(5H)-one | 70-85 |
| 3 | 3-Pyridylboronic acid | 2-(Pyridin-3-yl)-thieno[3,2-c]pyridin-4(5H)-one | 60-75 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Application Note II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds. This reaction is particularly valuable for the derivatization of this compound, enabling the introduction of a diverse range of primary and secondary amines at the 2-position.
Causality Behind Experimental Choices
The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate palladium precursor, ligand, and base.
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used palladium sources.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often essential for achieving high catalytic activity and preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base, such as NaOtBu or K₃PO₄, is required to deprotonate the amine and facilitate the catalytic cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane, followed by this compound (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.4 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-thieno[3,2-c]pyridin-4(5H)-one derivative.
Medicinal Chemistry Applications and Biological Targets
Derivatives of the thieno[3,2-c]pyridine scaffold have shown promise in a variety of therapeutic areas. The ability to readily diversify the 2-position of the thieno[3,2-c]pyridin-4(5H)-one core through the aforementioned cross-coupling reactions allows for the fine-tuning of pharmacological activity against numerous biological targets.
-
Antipsychotic Activity: Thieno[3,2-c]pyridine derivatives have been investigated as novel pharmacophores for the treatment of psychosis. These compounds have shown affinity for serotonin and dopamine receptors, which are key targets in the management of schizophrenia and other psychiatric disorders.[2]
-
Anticancer Agents: The thienopyridine scaffold has been incorporated into molecules designed to inhibit various protein kinases, which are often dysregulated in cancer. For example, derivatives of the related thieno[2,3-b]pyridine scaffold have been explored as inhibitors of Pim-1 kinase, a promising target in oncology.
-
Potassium Channel Inhibitors: Certain thieno[3,2-c]pyridine derivatives have been patented as potassium channel inhibitors, suggesting their potential in the treatment of a range of conditions including cardiac arrhythmias and autoimmune diseases.[3]
-
Anti-platelet Agents: The thienopyridine class of drugs, which includes clopidogrel, are well-known for their anti-platelet activity, primarily through the inhibition of the P2Y₁₂ receptor. While the core of this compound differs from these marketed drugs, it provides a related scaffold for the exploration of novel anti-thrombotic agents.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its amenability to robust and high-yielding cross-coupling reactions provides a straightforward entry into a vast and diverse chemical space. The protocols and application notes detailed herein serve as a guide for researchers to harness the full potential of this scaffold in the pursuit of novel therapeutics targeting a wide range of diseases. Future exploration of this privileged core is anticipated to yield a new generation of drug candidates with improved efficacy and safety profiles.
References
Application Notes & Protocols: The Strategic Utility of 2-Bromothieno[3,2-c]pyridin-4(5H)-one in Modern Synthesis
Introduction: The Thienopyridinone Scaffold as a Privileged Core
The thieno[3,2-c]pyridin-4(5H)-one nucleus is a heterocyclic scaffold of significant interest in contemporary medicinal chemistry.[1][2] Its rigid, bicyclic structure serves as a bioisostere for various endogenous ligands and provides a three-dimensional framework ideal for targeted interactions with enzyme active sites. This core is prominently featured in the development of potent kinase inhibitors (targeting c-Met, CHK1, PI3Kα, and RON), Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy, and agents with potential antipsychotic activity.[3][4][5][6][7]
The strategic value of 2-bromothieno[3,2-c]pyridin-4(5H)-one (CAS: 28948-60-9) lies in the C2-bromo substituent.[8][9] This bromine atom is not merely a structural component; it is a versatile synthetic handle, a linchpin for molecular diversification. Its electronic properties make it an excellent leaving group in a host of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient installation of carbon-carbon and carbon-nitrogen bonds. This allows researchers to rapidly generate extensive libraries of analogues from a single, advanced intermediate, accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
This guide provides an in-depth exploration of the key applications of this building block, complete with detailed experimental protocols, mechanistic insights, and data-driven summaries to empower researchers in their synthetic endeavors.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification
The true synthetic power of this compound is unlocked through palladium catalysis. The electron-rich nature of the thienopyridinone ring system and the reactivity of the C-Br bond make it an ideal substrate for a range of transformative cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging Key C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing biaryl and heteroaryl-aryl linkages.[10] Its tolerance of a vast array of functional groups, the commercial availability of diverse boronic acids and esters, and typically high yields make it the first choice for C-C bond formation at the C2 position of the thienopyridinone core.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thienopyridinone.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the final product and regenerating the Pd(0) catalyst.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)thieno[3,2-c]pyridin-4(5H)-one
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (230 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Partners
| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogue |
| Phenylboronic acid | PdCl₂(dppf) (4%) | K₂CO₃ | Dioxane/H₂O | 90 | ~70-85 | [11] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (6%) | K₃PO₄ | Toluene/H₂O | 90 | High | [12] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 110 | ~80 | [13] |
| Pyridin-4-ylboronic acid | PdCl₂(dppf) (4%) | K₂CO₃ | Dioxane/H₂O | 90 | ~66 | [11] |
B. Buchwald-Hartwig Amination: Constructing Vital C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14] This reaction allows for the direct coupling of amines with aryl halides, a transformation that was previously difficult to achieve with high generality and functional group tolerance.[14][15] For the 2-bromo-thienopyridinone scaffold, this reaction opens the door to a vast chemical space of N-substituted analogues.
Mechanistic Rationale: The key to a successful Buchwald-Hartwig amination lies in the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They promote the crucial reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition pathways like β-hydride elimination. A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the cycle to proceed.[14][15][16]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)thieno[3,2-c]pyridin-4(5H)-one
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Premixing: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%) and the ligand (e.g., XPhos, 48 mg, 0.1 mmol, 10 mol%). Add this compound (230 mg, 1.0 mmol, 1.0 equiv.).
-
Reactant Loading: Add the catalyst/substrate mixture to the Schlenk tube containing the base.
-
Inerting & Solvent/Reagent Addition: Seal the tube, remove from the glovebox (if used), and place under an argon atmosphere. Add anhydrous toluene (10 mL) followed by piperidine (119 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
Workup: Cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Dilute with ethyl acetate (30 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash chromatography to obtain the product.
Data Summary: Buchwald-Hartwig Amination Partners
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogue |
| Aniline | Pd(OAc)₂ / XPhos (10%) | KOt-Bu | Toluene | 100 | Good-Excellent | [16] |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | High | [14] |
| p-Toluidine | XPhosPdG2 (2%) | K₃PO₄ | t-BuOH | 100 | High | [17] |
| Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | High | [17] |
C. Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[18][19] This reaction is critical for accessing compounds with extended π-systems, which are valuable in materials science and as rigid linkers in medicinal chemistry. The reaction is known for its mild conditions, often proceeding at room temperature.[18][20]
Mechanistic Rationale: The Sonogashira reaction uniquely employs a dual catalytic system.[18] The palladium catalyst undergoes the standard oxidative addition with the aryl bromide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the alkynylated product.[18][19]
Caption: General workflow for Sonogashira coupling.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)thieno[3,2-c]pyridin-4(5H)-one
-
Vessel Preparation: To a Schlenk flask, add this compound (230 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Inerting: Seal the flask and place it under an argon atmosphere by evacuating and backfilling three times.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL). Stir to dissolve the solids. Then, add phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The formation of a salt (triethylammonium bromide) precipitate is typically observed. Monitor for completion by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and purify by flash column chromatography on silica gel to afford the pure alkynylated product.
Data Summary: Sonogashira Coupling Partners
| Alkyne | Catalyst System (mol%) | Base/Solvent | Temp | Yield (%) | Reference Analogue |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5%), CuI (5%) | Et₃N/Toluene | RT | Good | [20] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5%), CuI (5%) | Et₃N/Toluene | RT | Good | [20] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5%), CuI (5%) | Et₃N/THF | RT | High | [20] |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃, CuI | i-Pr₂NH/DMF | RT | Moderate | [20] |
Part 2: Applications in Drug Discovery and Materials Science
The facile diversification of the this compound core directly translates into its widespread application in the development of bioactive molecules and functional materials.
-
Kinase Inhibitors: The thienopyridine scaffold is a "hinge-binding" motif for many protein kinases. By using Suzuki and Buchwald-Hartwig reactions, chemists can append various aryl, heteroaryl, and amino groups at the C2-position. These appended groups can then occupy adjacent hydrophobic pockets or form additional hydrogen bonds within the ATP-binding site, leading to potent and selective inhibitors of kinases like c-Met, RON, and PI3K, which are crucial targets in oncology.[3][5][6]
-
PARP Inhibitors: The thienopyridinone core mimics the nicotinamide moiety of the NAD+ cofactor, making it an effective scaffold for designing inhibitors of PARP enzymes.[7] The C2-position allows for the introduction of substituents that can enhance binding affinity and modulate pharmacokinetic properties, leading to the discovery of agents that can potentiate the effects of chemotherapy and radiotherapy in cancer treatment.
-
Organic Materials: The ability to introduce extended conjugation via Sonogashira and Suzuki reactions makes derivatives of this scaffold interesting for applications in material science.[1] The resulting molecules can exhibit unique photophysical properties, such as strong fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and as biological probes.[21]
Conclusion
This compound is a high-value, strategic building block for chemical synthesis. Its true potential is realized through modern palladium-catalyzed cross-coupling reactions, which provide a reliable and modular platform for generating molecular diversity. The protocols and insights provided herein demonstrate its central role in accessing novel chemical matter, empowering researchers to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 9. unite-pharm.com [unite-pharm.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Bromothieno[3,2-c]pyridin-4(5H)-one as a Core Scaffold for Novel Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Purpose: This guide provides a comprehensive overview and detailed protocols for utilizing 2-bromothieno[3,2-c]pyridin-4(5H)-one, a privileged scaffold, in the design and synthesis of next-generation kinase inhibitors. The protocols are designed to be self-validating, with explanations grounded in established medicinal chemistry principles.
Introduction: The Power of the Thienopyridinone Scaffold
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important drug target families.[1][2] The discovery of small molecule kinase inhibitors has revolutionized treatment paradigms. A key strategy in kinase inhibitor design is the use of "privileged scaffolds"—core molecular structures that are known to bind to specific protein families.
The thieno[3,2-c]pyridin-4(5H)-one core is one such scaffold. Its fused heterocyclic structure provides a rigid framework that can effectively occupy the ATP-binding site of many kinases.[3][4] The nitrogen and oxygen atoms often form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. The 2-bromo- derivative, in particular, is an exceptionally versatile starting material. The bromine atom serves as a synthetic handle for introducing a wide variety of chemical groups via cross-coupling reactions, enabling the exploration of chemical space to achieve potency and selectivity. This scaffold has been successfully employed in the development of inhibitors for targets such as Bruton's tyrosine kinase (BTK), a key mediator in B-cell malignancies.[5][6]
Physicochemical Properties & Handling
Before beginning any experimental work, it is crucial to understand the properties of the starting material.
| Property | Value |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |
| Storage | Store at 2-8°C, desiccated, protected from light |
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Synthetic Strategy: Building Diversity from a Core Scaffold
The bromine atom at the C2 position is the key to diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are robust and widely used methods to form a new carbon-carbon bond at this position. This allows for the introduction of various aryl or heteroaryl groups, which can be tailored to target the specific sub-pockets of the target kinase, thereby driving potency and selectivity.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C2-Arylation
This protocol details a representative Suzuki coupling to append a substituted phenylboronic acid to the thienopyridinone core. This is a foundational step in creating a library of potential kinase inhibitors.
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base (e.g., Na₂CO₃) is required to activate the boronic acid. The solvent system (e.g., Dioxane/Water) is chosen to ensure solubility of both organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Heating: Place the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure C2-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: From Enzyme to Cell
Once a library of compounds is synthesized, the next step is to evaluate their biological activity. This is a multi-stage process that typically begins with a biochemical assay to measure direct inhibition of the target kinase, followed by cell-based assays to confirm activity in a more physiologically relevant context.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of a compound indicates inhibition.
Rationale: This assay is highly sensitive, suitable for high-throughput screening, and can be used for a wide range of kinases.[7] It quantifies kinase activity by measuring ADP production, a universal product of kinase-catalyzed phosphorylation. The luminescent signal is robust and less prone to interference from colored or fluorescent compounds compared to other methods.[7]
Biochemical Assay Workflow: ADP-Glo™
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction: Prepare a master mix containing the target kinase, its specific substrate peptide, and ATP at its Km concentration in reaction buffer. Add this mix to the wells containing the compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to all wells. This reagent contains enzymes that convert the ADP produced by the kinase back into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Normalize the data to the DMSO controls (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[8][9]
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
While a biochemical assay confirms enzyme inhibition, it's crucial to verify that the compound can enter a cell and bind to its target in a complex cellular environment.[10][11] The NanoBRET™ Target Engagement assay is an ideal method for this.[12]
Rationale: This assay measures compound binding at the target kinase in live cells, providing a more physiologically relevant measure of potency. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer that binds to the same active site. An effective inhibitor will displace the tracer, leading to a loss of BRET signal. This directly quantifies the compound's ability to engage its target inside a cell.[12][13][14]
Signaling Pathway: BTK Inhibition
References
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
Application Notes and Protocols for the Synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one Derivatives
Introduction: The Thieno[3,2-c]pyridin-4(5H)-one Scaffold
The thieno[3,2-c]pyridin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This fused bicyclic system is an analog of quinolones and isostere of furo[3,2-c]pyridin-4(5H)-one, exhibiting a wide range of biological activities. Thienopyridine derivatives are known to act as potassium channel inhibitors and have been investigated for the treatment of cancer, autoimmune diseases, and inflammatory disorders[1]. The introduction of a bromine atom at the 2-position of the thiophene ring provides a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs.
This document provides a comprehensive guide to the experimental procedures for the synthesis of the thieno[3,2-c]pyridin-4(5H)-one core and its subsequent bromination to yield 2-bromothieno[3,2-c]pyridin-4(5H)-one derivatives. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
General Synthetic Strategy
The construction of this compound derivatives typically follows a multi-step sequence. The general approach involves the initial synthesis of a substituted thiophene precursor, followed by the formation of the fused pyridinone ring. The final step is the regioselective bromination of the thiophene ring.
A common and effective strategy involves the following key transformations:
-
Synthesis of a 2-aminothiophene-3-carboxylate intermediate: The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes from an α-methylene ketone or aldehyde, a β-cyano ester, and elemental sulfur in the presence of a base[2].
-
Formation of the Pyridinone Ring: The fused pyridinone ring is typically constructed by reacting the 2-aminothiophene intermediate with a suitable C2 synthon, such as diethyl malonate, followed by cyclization[3].
-
Bromination of the Thieno[3,2-c]pyridin-4(5H)-one Core: The introduction of a bromine atom at the 2-position of the thiophene ring is achieved through electrophilic aromatic substitution, commonly using N-bromosuccinimide (NBS) as the brominating agent[1].
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction)
This protocol describes the one-pot synthesis of a key thiophene intermediate, which serves as the foundation for the thieno[3,2-c]pyridin-4(5H)-one core[2].
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Diethylamine
-
Absolute ethanol
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
To a 250 mL round-bottom flask, add acetophenone (0.1 mol, 12.02 g) and ethyl cyanoacetate (0.1 mol, 11.31 g).
-
Dissolve the starting materials in 150 mL of absolute ethanol.
-
To the stirred solution, add elemental sulfur powder (0.1 mol, 3.21 g) followed by the dropwise addition of diethylamine (20 mL).
-
Expert Insight: Diethylamine acts as a base to catalyze the condensation reactions and the subsequent cyclization. The reaction is exothermic, so slow addition is recommended.
-
-
Fit the flask with a condenser and heat the reaction mixture to 55-65 °C with constant stirring for 2 hours.
-
Causality: This temperature range is optimal for the Gewald reaction, promoting the reaction rate without significant side product formation.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Protocol 2: Synthesis of 2-Phenyl-thieno[3,2-c]pyridin-4(5H)-one
This protocol details the construction of the fused pyridinone ring system from the 2-aminothiophene intermediate.
Materials:
-
Ethyl 2-amino-4-phenylthiophene-3-carboxylate (from Protocol 1)
-
Diethyl malonate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Dowtherm A (or other high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-amino-4-phenylthiophene-3-carboxylate (0.05 mol) in ethanol.
-
Add diethyl malonate (0.06 mol) to the solution.
-
Add sodium ethoxide solution (0.06 mol) dropwise to the stirred mixture at room temperature.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the initial reaction is complete, carefully distill off the ethanol.
-
Add a high-boiling solvent such as Dowtherm A to the residue and heat the mixture to 240-250 °C for 1-2 hours to effect cyclization.
-
Expert Insight: The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol to form the pyridinone ring.
-
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Dilute the mixture with a suitable solvent like hexane or ether to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with the precipitating solvent, and dry to yield 2-phenyl-thieno[3,2-c]pyridin-4(5H)-one. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 3: Synthesis of 2-Bromo-2-phenyl-thieno[3,2-c]pyridin-4(5H)-one
This protocol describes the regioselective bromination of the thieno[3,2-c]pyridin-4(5H)-one core at the 2-position of the thiophene ring using N-bromosuccinimide (NBS)[1].
Materials:
-
2-Phenyl-thieno[3,2-c]pyridin-4(5H)-one (from Protocol 2)
-
N-bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-phenyl-thieno[3,2-c]pyridin-4(5H)-one (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.0 mmol, 178 mg) portion-wise to the cooled, stirred solution.
-
Expert Insight: NBS is a convenient and selective source of electrophilic bromine. The reaction is typically clean with the succinimide byproduct being easily removed. The reaction is performed at 0 °C to control the reactivity and minimize potential side reactions.
-
-
Stir the reaction at 0 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature and continue stirring until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, remove the solvent in vacuo.
-
Partition the crude residue between a saturated aqueous solution of ammonium chloride (NH₄Cl) (25 mL) and dichloromethane (DCM) (10 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product, 2-bromo-2-phenyl-thieno[3,2-c]pyridin-4(5H)-one, can be purified by recrystallization or column chromatography on silica gel.
Caption: Key reagents in the bromination of the thienopyridinone core.
Quantitative Data and Characterization
The following table summarizes the key physical and chemical properties of the target compound, this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNOS | [4] |
| Molecular Weight | 230.08 g/mol | [4] |
| Monoisotopic Mass | 228.922 g/mol | [5] |
| CAS Number | 28948-60-9 | [4] |
| Appearance | Expected to be a solid | - |
| Purity | >95% (commercially available) | [4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the pyridine ring and the N-H proton. The signal for the proton at the 2-position of the thiophene ring will be absent in the product.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the carbonyl carbon, the carbons of the thiophene and pyridine rings.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the brominated product, with the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Trustworthiness and Self-Validation
The protocols provided are based on established and published synthetic methodologies. To ensure the successful synthesis and validation of the desired products, the following analytical techniques are recommended at each stage:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group of the pyridinone ring.
-
Melting Point Analysis: To assess the purity of the final product.
By following these detailed protocols and employing the recommended analytical techniques, researchers can confidently synthesize and characterize this compound derivatives for their research and drug development endeavors.
References
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 5. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 2-bromothieno[3,2-c]pyridin-4(5H)-one: A Multi-Technique Approach for Structural Verification and Purity Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents, including potential antipsychotics and antithrombotic drugs.[1][2][3] The synthesis of these complex molecules relies on the quality of key intermediates, such as 2-bromothieno[3,2-c]pyridin-4(5H)-one. Rigorous analytical characterization is therefore not merely a procedural step but a foundational requirement to ensure the identity, purity, and integrity of the final drug substance. This guide provides a comprehensive, multi-technique framework for the definitive characterization of this critical building block. We move beyond simple protocols to explain the scientific rationale behind each method, ensuring a robust and self-validating analytical workflow suitable for research, development, and quality control environments.
Introduction: The Imperative for Rigorous Characterization
This compound (Table 1) is a halogenated heterocyclic compound that serves as a versatile precursor in synthetic chemistry. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the bicyclic core dictates the molecule's three-dimensional shape and interaction with biological targets.[4] An unconfirmed structure or the presence of unquantified impurities can lead to failed syntheses, misleading biological data, and significant delays in the drug development pipeline.
This document outlines an integrated analytical strategy employing spectroscopic and chromatographic techniques to provide an unambiguous profile of the compound. The workflow is designed to confirm its covalent structure, verify its elemental composition, and accurately quantify its purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 28948-60-9 | [5][6] |
| Molecular Formula | C₇H₄BrNOS | [5] |
| Molecular Weight | 230.08 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (typical) | N/A |
Structural Elucidation: Confirming Covalent Identity
The first and most critical step is the unequivocal confirmation of the molecule's structure. This is achieved by combining data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the gold standard for structural elucidation because it maps the chemical environment and connectivity of magnetically active nuclei (¹H and ¹³C). The resulting spectrum is a unique fingerprint of the molecule's covalent framework. For a novel or synthesized batch, NMR confirms that the correct isomer has been formed and that the key structural motifs are present.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Pay close attention to the aromatic region (typically 7.0-9.0 ppm) to resolve the protons on the pyridine and thiophene rings.
-
The N-H proton of the pyridinone ring is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the analysis.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the core aromatic structure of the title compound.
-
Expected Spectral Data (Hypothetical):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlation |
| ¹H | 11.0 - 12.5 | br s | NH (pyridinone) |
| 7.5 - 7.8 | d | Pyridine ring proton | |
| 7.2 - 7.4 | s | Thiophene ring proton | |
| 6.4 - 6.6 | d | Pyridine ring proton | |
| ¹³C | 160 - 165 | s | C =O (carbonyl) |
| 140 - 150 | s | Aromatic Quaternary C s | |
| 115 - 135 | s | Aromatic C -H & C -Br |
Note: Actual chemical shifts can vary based on solvent and concentration. 2D NMR experiments (COSY, HMBC, HSQC) can be employed for definitive assignment if ambiguity exists.
High-Resolution Mass Spectrometry (HRMS)
Causality: While NMR confirms the molecular skeleton, HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio. This allows for the determination of the elemental formula with high confidence. For a halogenated compound, MS is also critical for confirming the presence of the halogen through its distinct isotopic pattern.
Protocol: ESI-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental formula that corresponds to this mass within a narrow tolerance (e.g., < 5 ppm).
-
Crucially, verify the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The mass spectrum should therefore show two prominent peaks for the molecular ion cluster, separated by ~2 Da, with nearly equal intensity. This is a definitive confirmation of the presence of a single bromine atom.
-
Expected Result:
-
Calculated [M+H]⁺ for C₇H₅BrNOS⁺: 230.9430
-
Observed: A value within 5 ppm of the calculated mass, with a corresponding A+2 peak ([M+2+H]⁺) of similar intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation. It serves as a quick quality check to confirm that the principal chemical motifs, especially the carbonyl and amine groups, are present.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3300 | N-H Stretch | Amide (in pyridinone ring) |
| 1640 - 1680 | C=O Stretch | Amide I band (carbonyl)[8] |
| 1550 - 1620 | C=C Stretch | Aromatic rings |
| 1000 - 1200 | C-N Stretch | Amine/Amide |
| 550 - 750 | C-Br Stretch | Bromo-substituent |
Purity and Compositional Analysis
Once the structure is confirmed, the focus shifts to determining the purity of the bulk material. This involves separating the target compound from any impurities (e.g., starting materials, by-products) and verifying the overall elemental composition.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the definitive technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[9] A reversed-phase method is ideal for this compound, separating it from more polar or less polar impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Protocol: Reversed-Phase HPLC for Purity Determination
-
Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: Methanol or Acetonitrile.
-
-
Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 1 mg/mL.[9] Ensure complete dissolution, using sonication if necessary. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.
-
Caption: HPLC workflow for purity analysis.
Elemental Analysis
Causality: Elemental analysis provides the ultimate confirmation of a compound's empirical formula by precisely measuring the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur). It is a bulk analysis technique that validates the purity and identity established by chromatography and spectroscopy. A successful result, where the experimental percentages match the theoretical values within a narrow margin (typically ±0.4%), confirms that no unexpected elements are present and that the sample is free from significant non-volatile impurities.[8][10]
Protocol: CHNS Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the finely ground, dried sample into a tin capsule.
-
Instrumentation: Use an automated CHNS elemental analyzer.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated chromatographically and quantified by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the weight percentage of each element.
Table 3: Elemental Composition Data
| Element | Theoretical % | Found % | Difference % |
| Carbon (C) | 36.54 | e.g., 36.45 | -0.09 |
| Hydrogen (H) | 1.75 | e.g., 1.79 | +0.04 |
| Nitrogen (N) | 6.09 | e.g., 6.01 | -0.08 |
| Sulfur (S) | 13.94 | e.g., 13.88 | -0.06 |
| Bromine (Br) | 34.72 | (By difference) | N/A |
Acceptance Criterion: The "Found %" for C, H, N, and S should be within ±0.4% of the "Theoretical %".
Integrated Analytical Workflow and Conclusion
The characterization of a key pharmaceutical intermediate like this compound is not a linear process but an integrated system of checks and balances. Each analytical technique provides a unique piece of information, and together they build a comprehensive and trustworthy profile of the material.
Caption: Integrated workflow for compound characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 4. Halogenated Heterocycles for Drug Discovery - Durham e-Theses [etheses.dur.ac.uk]
- 5. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Thieno[2,3-b]pyridines in Prostate Cancer Research
Abstract
Prostate cancer remains a significant clinical challenge, particularly upon progression to castrate-resistant prostate cancer (CRPC), a stage where conventional androgen-targeted therapies inevitably fail.[1][2][3] This necessitates the development of novel therapeutics with distinct mechanisms of action. The thieno[2,3-b]pyridine scaffold has emerged as a promising pharmacophore, yielding compounds with potent anti-cancer properties.[2][4] Initially identified through in-silico screening as potential inhibitors of phosphoinositide-specific phospholipase C (PLC), these agents have been shown to function as multi-targeting compounds, impacting several key pathways involved in tumorigenesis.[1][5] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating the efficacy of thieno[2,3-b]pyridine derivatives against prostate cancer, from initial in vitro screening to advanced patient-derived models. It is intended for researchers in oncology, medicinal chemistry, and drug development seeking to explore this promising class of molecules.
Scientific Background and Rationale
The Therapeutic Hurdle of Castrate-Resistant Prostate Cancer
The growth of primary prostate cancer is largely dependent on the androgen receptor (AR) signaling axis.[1] Consequently, androgen deprivation therapy (ADT) and direct AR antagonists like enzalutamide are the cornerstones of treatment for advanced disease.[2][3] However, tumors invariably develop resistance mechanisms, leading to the lethal CRPC stage.[1] There is an urgent and unmet clinical need for novel therapeutics that can overcome this resistance.[2]
Thieno[2,3-b]pyridines: A Polypharmacological Strategy
Thieno[2,3-b]pyridines represent a departure from single-target agents. Their efficacy stems from the modulation of multiple biological targets, a concept known as polypharmacology.[1] This multi-pronged attack may be particularly effective against the complex and redundant signaling networks that drive cancer.
Key molecular targets and cellular effects include:
-
Inhibition of Phospholipase C (PLC): Originally identified as inhibitors of PLCγ, their activity also extends to PLCδ1/3.[1][6] PLC enzymes are crucial in signal transduction pathways that regulate cell proliferation and motility.[7]
-
Tubulin Polymerization Disruption: Certain derivatives interact with the colchicine binding site in tubulin, a well-established target for anticancer drugs, leading to mitotic arrest.[1]
-
Induction of G2/M Cell Cycle Arrest: By disrupting cellular processes essential for mitosis, these compounds cause cells to accumulate in the G2/M phase of the cell cycle, preventing cell division.[1][4]
-
Promotion of Apoptosis and Multinucleation: Following cell cycle arrest, thieno[2,3-b]pyridines induce programmed cell death (apoptosis) and can cause the formation of non-viable, multinucleated cells.[1][2]
-
Other Potential Targets: Research suggests additional targets may include tyrosyl DNA phosphodiesterase 1 (TDP1) and copper-trafficking antioxidant 1 (ATOX1).[1][8]
Preclinical Efficacy in Prostate Cancer Models
Studies have demonstrated the potent activity of thieno[2,3-b]pyridine derivatives across a panel of prostate cancer cell lines representing different disease stages.[1] Importantly, the lead compound DJ160 has shown efficacy in patient-derived explants, including those from tumors resistant to enzalutamide, highlighting its potential for treating CRPC.[2][3][4] Prostate cancer cell lines appear to be more sensitive to these compounds compared to other cancer types, such as breast cancer.[1]
| Compound | Cell Line | Description | IC₅₀ (nM) | Reference |
| DJ160 | LNCaP | Androgen-sensitive | <50 | [1] |
| C42 | Androgen-independent | <50 | [1] | |
| PC3 | Aggressive metastatic | <50 | [1] | |
| DU145 | Androgen-insensitive | ~75 | [1] | |
| DJ97 | LNCaP | Androgen-sensitive | ~200 | [1] |
| PC3 | Aggressive metastatic | ~250 | [1] | |
| DJ145 | LNCaP | Androgen-sensitive | ~150 | [1] |
| PC3 | Aggressive metastatic | ~200 | [1] |
Table 1: Summary of reported half-maximal inhibitory concentrations (IC₅₀) for select thieno[2,3-b]pyridine compounds in various prostate cancer cell lines. Data are approximated from published graphs and text.
Application Note: Standard In Vitro Evaluation
This section outlines a logical, tiered approach for the initial screening and mechanistic characterization of novel thieno[2,3-b]pyridine derivatives.
Objective
To identify potent thieno[2,3-b]pyridine analogues and characterize their primary mechanism of action in prostate cancer cell lines.
Materials & Reagents
-
Cell Lines: LNCaP (androgen-sensitive), 22RV1 (expresses AR-V7 splice variant), PC3 and DU145 (androgen-insensitive, metastatic), BPH-1 (non-tumorigenic control).
-
Media: RPMI-1640, DMEM, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Compounds: Thieno[2,3-b]pyridine derivatives dissolved in DMSO (≥95% purity).[1]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Propidium Iodide (PI), RNase A, Annexin V-FITC Apoptosis Detection Kit, Trypsin-EDTA, Phosphate Buffered Saline (PBS).
Protocol 1: Cell Proliferation / Cytotoxicity Assay (MTT-based)
-
Causality: This is a primary screening assay to measure the compound's effect on cell viability and metabolic activity. The reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases is proportional to the number of living cells. It allows for rapid determination of IC₅₀ values to rank compound potency.[5]
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine compounds. Treat cells with a range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Causality: This protocol is essential to verify if the observed cytotoxicity is caused by cell cycle arrest, a known mechanism of thieno[2,3-b]pyridines.[1] Propidium iodide stoichiometrically intercalates with DNA, so the fluorescence intensity is directly proportional to DNA content, allowing for quantification of cells in G1, S, and G2/M phases.[1]
Methodology:
-
Cell Treatment: Seed PC3 cells in 6-well plates. Once they reach ~50% confluency, treat with the lead compound at its IC₅₀ and 2x IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvest: Harvest cells (including floating cells in the supernatant) by trypsinization, wash with cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution (containing PI and RNase A). Incubate in the dark for 30 minutes.
-
Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[1]
Protocol 3: Apoptosis Detection (Annexin V / PI Staining)
-
Causality: To confirm that cell death occurs via apoptosis, this assay is used.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium iodide is a membrane-impermeant DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells). This dual staining differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvesting: Harvest all cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Analyze immediately by flow cytometry.
-
Analysis: Quantify the cell populations: Annexin V- / PI- (viable), Annexin V+ / PI- (early apoptotic), and Annexin V+ / PI+ (late apoptotic/necrotic).
Advanced Application: Patient-Derived Explant (PDE) Model
Rationale
While cell lines are crucial for initial screening, they lack the complex three-dimensional architecture and cellular heterogeneity of a real tumor. The PDE model preserves the native tumor microenvironment, cell-cell interactions, and is more predictive of clinical response.[1] Its use is critical for validating lead compounds, especially for testing efficacy on tissues that are clinically resistant to standard therapies.[4]
Protocol: Short-Term Prostate Cancer Explant Culture
-
Causality: This protocol, adapted from published studies, aims to maintain the viability and architecture of patient tumor tissue in short-term culture to accurately assess a drug's direct anti-proliferative effect.[1]
Methodology:
-
Tissue Acquisition: Obtain fresh prostate tumor tissue from surgical resection (e.g., radical prostatectomy) under appropriate ethical and institutional approval. Transport immediately in sterile, supplemented media on ice.
-
Preparation: In a sterile biosafety cabinet, wash the tissue with PBS and dissect it into 1 mm³ fragments, removing any necrotic or fatty areas.
-
Culturing: Pre-soak sterile gelatin sponges (e.g., Gelfoam) in culture medium in a 12-well plate. Place 2-3 tissue fragments onto each sponge. Add medium until the sponge is saturated but the tissue is not fully submerged, allowing for gas exchange.
-
Treatment: Add media containing the test compound (e.g., 100 nM DJ160), a positive control (e.g., 10 µM enzalutamide), or a vehicle control (DMSO) to the respective wells.
-
Incubation: Culture for 48-72 hours at 37°C in a humidified incubator.
-
Fixation: After incubation, fix the entire sponge with the attached tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Process the fixed tissue for paraffin embedding, sectioning, and subsequent analysis.
Endpoint Analysis: Immunohistochemistry (IHC)
-
Causality: IHC is used to visualize and quantify cellular responses within the preserved tissue architecture. Staining for the proliferation marker Ki-67 provides a robust quantitative measure of the compound's cytostatic effect.
Methodology:
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded blocks.
-
Staining: Perform standard IHC protocols for the Ki-67 antigen.
-
Imaging & Analysis: Digitize the stained slides using a whole-slide scanner. Use image analysis software to quantify the percentage of Ki-67 positive nuclei in the tumor epithelium for each treatment condition. A significant reduction in the Ki-67 index compared to the vehicle control indicates an effective anti-proliferative response.
Summary and Future Directions
The thieno[2,3-b]pyridine class of compounds holds considerable promise as a novel therapeutic strategy for prostate cancer, particularly for advanced, castrate-resistant disease. Their polypharmacological profile offers a distinct advantage over single-target agents. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, moving logically from high-throughput in vitro screening to validation in clinically relevant patient-derived models.
Future research should focus on:
-
In Vivo Efficacy: Evaluating lead compounds in mouse xenograft models to assess anti-tumor activity, pharmacokinetics, and tolerability.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing new analogues to optimize potency, selectivity, and drug-like properties such as solubility.[6]
-
Combination Therapies: Investigating potential synergistic effects when combined with standard-of-care agents like AR inhibitors or taxanes.[4]
-
Biomarker Discovery: Identifying molecular markers that predict sensitivity or resistance to thieno[2,3-b]pyridine treatment.
References
- 1. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3- b ]pyridine compounds potently inhibit prostate cancer growth and motility – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycophenotype of breast and prostate cancer stem cells treated with thieno[2,3- b]pyridine anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anticancer Screening of 2-bromothieno[3,2-c]pyridin-4(5H)-one
Introduction: The Rationale for Investigating 2-bromothieno[3,2-c]pyridin-4(5H)-one in Oncology
The thienopyridine scaffold is a versatile heterocyclic structure that serves as a cornerstone in the synthesis of various bioactive molecules, including potential anticancer agents.[1][2] Derivatives of the thieno[3,2-c]pyridine and related thieno[2,3-c]pyridine core have demonstrated potential as inhibitors of critical cancer-related signaling pathways, such as Pim-1 kinase and Hsp90.[2][3][4] The strategic placement of a bromine atom on the thiophene ring of this compound (Catalog ID: O30208, CAS: 28948-60-9) presents a valuable opportunity for synthetic elaboration and may contribute to its cytotoxic potential.[5] This document provides a comprehensive guide for the initial in vitro anticancer screening of this compound, outlining a logical workflow from broad cytotoxicity assessment to more detailed mechanistic studies.
Experimental Workflow Overview
The proposed screening cascade is designed to efficiently evaluate the anticancer potential of this compound. This multi-step process begins with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by a more in-depth investigation into the mechanisms of cell death and cell cycle perturbation for promising candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
Application Notes & Protocols: Computational Docking Studies of 2-Bromothieno[3,2-c]pyridin-4(5H)-one Analogs
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antiplatelet, anticancer, and antipsychotic properties.[1][2][3] Structure-based drug design, particularly molecular docking, is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on analogs of 2-bromothieno[3,2-c]pyridin-4(5H)-one, targeting a relevant protein kinase. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Docking Thienopyridine Analogs
Thienopyridine derivatives have demonstrated a wide range of pharmacological effects, frequently by modulating the activity of protein kinases.[5][6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Computational docking accelerates the drug discovery process by enabling the rapid screening of virtual compound libraries, prioritizing candidates for synthesis and in vitro testing, and providing insights into the molecular basis of ligand-protein recognition.[5]
This document outlines a complete workflow for docking this compound analogs into the ATP-binding site of a selected protein kinase, using the widely-accepted AutoDock Vina software.[9][10] We will detail every critical step, from target and ligand preparation to the execution and robust analysis of the docking simulation.
Target Selection: Phosphoinositide 3-kinase alpha (PI3Kα)
For this protocol, we have selected PI3Kα (PDB ID: 4JPS) as the target protein.[7][11] PI3Kα is a frequently mutated oncogene, making it a high-value target in cancer therapy.[7] The availability of a high-resolution crystal structure with a co-crystallized inhibitor allows for a crucial validation step, where the docking protocol's accuracy can be confirmed by reproducing the known binding mode.[11]
Essential Software and Resources
A successful docking study requires a suite of specialized software. The following tools are utilized in this protocol:
| Software | Purpose | Source URL |
| RCSB Protein Data Bank | Database for 3D protein structures | https://www.rcsb.org/ |
| PubChem / ZINC | Database for small molecule structures | https://pubchem.ncbi.nlm.nih.gov/ |
| AutoDock Tools (MGLTools) | Protein and ligand preparation, grid setup | http://mgltools.scripps.edu/ |
| AutoDock Vina | The core molecular docking engine | https://vina.scripps.edu/downloads/ |
| UCSF ChimeraX or PyMOL | Visualization and analysis of results | https://www.cgl.ucsf.edu/chimerax/ |
Experimental Protocol: A Step-by-Step Workflow
This protocol is divided into five key stages: Protein Preparation, Ligand Preparation, Docking Validation, Execution of Docking, and Results Analysis.
Protocol 1: Receptor (Protein) Preparation
The goal of this stage is to prepare the raw PDB structure of PI3Kα for docking by cleaning it, adding necessary atoms, and converting it to the required file format.
-
Obtain Protein Structure : Download the PDB file for PI3Kα (e.g., PDB ID: 4JPS) from the RCSB PDB database.
-
Clean the Structure :
-
Open the PDB file in AutoDock Tools (ADT).
-
Remove all water molecules and heteroatoms (except essential cofactors). This is critical because crystallographic waters can interfere with ligand binding unless they are known to be structurally important.[12][13]
-
If the protein has multiple chains, retain only the chain of interest (e.g., Chain A) that contains the active site.[12][13]
-
-
Add Hydrogens :
-
Protein crystal structures typically do not resolve hydrogen atoms.[4] Add polar hydrogens, as they are essential for defining hydrogen bonds and calculating correct charges.
-
In ADT: Edit > Hydrogens > Add > Polar Only.
-
-
Compute Charges :
-
Assign partial atomic charges to each atom. Kollman charges are a standard choice for proteins. These charges are used by the scoring function to calculate electrostatic interactions.
-
In ADT: Edit > Charges > Add Kollman Charges.
-
-
Save as PDBQT :
-
Convert the prepared protein file into the PDBQT format, which includes charge (Q) and atom type (T) information required by AutoDock Vina.[14]
-
In ADT: Grid > Macromolecule > Choose. Select the protein and save it as protein.pdbqt.
-
Protocol 2: Ligand Preparation
This protocol details the conversion of 2D ligand structures into energy-minimized 3D structures ready for docking.
-
Obtain/Draw Ligand Structures : Draw the this compound analogs using chemical drawing software or download their SDF files from a database like PubChem.
-
Convert to 3D and Add Hydrogens :
-
Load the ligand file into ADT.
-
ADT will automatically add hydrogens and perceive the 3D structure. Ensure the protonation state is appropriate for physiological pH (~7.4).[14]
-
-
Compute Charges :
-
Assign Gasteiger charges, which are standard for small organic molecules in AutoDock.[15]
-
In ADT: Ligand > Output > Save as PDBQT. ADT will automatically compute Gasteiger charges during this process.
-
-
Define Rotatable Bonds :
-
The flexibility of the ligand is a key aspect of docking. ADT will automatically detect and define rotatable bonds. The number of rotatable bonds affects the conformational search space.
-
In ADT: Ligand > Torsion Tree > Detect Root. Then, choose the number of torsions to allow.
-
-
Save as PDBQT : Save the final prepared ligand file (e.g., ligand1.pdbqt).
Protocol 3: Docking Protocol Validation (Self-Validating System)
This is the most critical step for ensuring the trustworthiness of your docking results. The protocol is validated by "redocking" the co-crystallized ligand from the PDB file and checking if the software can reproduce the experimentally observed binding pose.[16][17]
-
Extract the Native Ligand : From the original, unaltered PDB file (4JPS), save the coordinates of the co-crystallized inhibitor as a separate PDB file.
-
Prepare the Native Ligand : Process this native ligand using the exact same steps outlined in Protocol 2 .
-
Perform Docking : Dock the prepared native ligand back into the prepared protein's active site using the procedure in Protocol 4 .
-
Calculate RMSD :
-
Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position.
-
Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion : An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately predict the correct binding mode.[16][18][19]
-
Caption: Workflow for validating the molecular docking protocol.
Protocol 4: Executing the Molecular Docking Simulation
Once the protocol is validated, you can proceed with docking your library of this compound analogs.
-
Define the Search Space (Grid Box) :
-
In ADT, open the prepared protein (protein.pdbqt).
-
Open the Grid Box tool (Grid > Grid Box).
-
Center the grid box on the active site. A reliable way to do this is to use the coordinates of the co-crystallized ligand.[14]
-
Adjust the size of the box to encompass the entire binding pocket, typically with a 4-6 Å buffer around the ligand.[4]
-
Record the coordinates for the center and the size dimensions (x, y, z).
-
-
Create the Configuration File :
-
Create a text file named conf.txt.
-
Populate it with the parameters for the Vina run. This file tells Vina where to find the input files and how to perform the calculation.[14]
-
-
Run AutoDock Vina :
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand1.pdbqt, conf.txt) and the Vina executable.
-
Execute the following command:[20] ./vina --config conf.txt --log ligand1_log.txt
-
Caption: Overall workflow for an AutoDock Vina docking run.
Analysis and Interpretation of Docking Results
The output of a Vina run consists of a log file with binding scores and a PDBQT file containing the predicted binding poses.
Protocol 5: Post-Docking Analysis
-
Analyze Binding Affinity :
-
Open the log file (ligand1_log.txt). It will contain a table of binding affinities (in kcal/mol) for the top poses.
-
The binding affinity (ΔG) represents the estimated free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[18] Use this score to rank your different analogs.[21]
-
-
Visualize Binding Poses :
-
Open your visualization software (e.g., PyMOL, ChimeraX) and load the prepared protein (protein.pdbqt) and the docking output file (ligand1_out.pdbqt). The output file contains multiple binding modes (poses).[22]
-
-
Identify Key Interactions :
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Analyze the non-covalent interactions between the ligand and the active site residues.[23] Look for:
-
Hydrogen Bonds : Crucial for specificity and affinity.
-
Hydrophobic Interactions : Interactions between nonpolar groups.
-
π-π Stacking : Interactions between aromatic rings.
-
-
Software like BIOVIA Discovery Studio or online servers like PLIP can generate 2D diagrams that clearly illustrate these interactions.[24]
-
Hypothetical Data Presentation
The results of a docking study on several analogs can be summarized in a table for easy comparison.
| Ligand ID | Analog Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues (PI3Kα) |
| Native Ligand | (Co-crystallized) | -10.8 | Val851, Ser774, Lys802, Asp933 |
| Analog-01 | 2-bromo (parent) | -8.5 | Val851, Asp933 |
| Analog-02 | R = 4-fluorophenyl | -9.2 | Val851, Ser774, Asp933 |
| Analog-03 | R = 3-pyridyl | -9.7 | Val851, Ser774, Lys802, Asp933 |
| Analog-04 | R = cyclopropyl | -8.1 | Val851 |
Conclusion and Best Practices
This guide provides a robust and validated protocol for performing computational docking studies on this compound analogs. It is crucial to remember that docking scores are predictive and serve as a tool for prioritization.[21] A strong correlation between predicted binding affinity and experimentally measured biological activity (e.g., IC50) is the ultimate validation of a computational model.[17] Always begin with a rigorous protocol validation step to ensure the reliability of your findings. By carefully preparing molecules, validating the methodology, and thoroughly analyzing the resulting interactions, researchers can confidently leverage molecular docking to guide the design of novel and potent kinase inhibitors.
References
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. youtube.com [youtube.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one. Achieving high yields for this important scaffold can be challenging due to issues with regioselectivity, side-product formation, and purification. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol, enhance yield, and ensure product purity.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems encountered during the synthesis, which typically proceeds via the formation of the thieno[3,2-c]pyridin-4(5H)-one core, followed by selective bromination.
dot
Caption: Overall workflow for the synthesis of this compound.
Question 1: My yield for the bromination of thieno[3,2-c]pyridin-4(5H)-one is consistently low. What are the critical parameters to investigate?
Answer: Low yield in the bromination step is the most common challenge. It typically stems from incomplete reactions, formation of isomers, or the generation of multiple byproducts. The key is to control the electrophilic substitution on the electron-rich thiophene ring.
Causality & Expert Analysis: The thieno[3,2-c]pyridin-4(5H)-one scaffold has two primary sites for electrophilic attack: the C2 and C3 positions on the thiophene ring. The C2 position is generally more activated, making it the desired site for bromination. However, suboptimal conditions can lead to a mixture of products or degradation. A well-controlled reaction using a mild brominating agent is essential. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low concentration of bromine in situ, minimizing over-bromination.[1]
Troubleshooting Steps & Protocol:
-
Choice of Brominating Agent: Exclusively use N-Bromosuccinimide (NBS). Avoid using elemental bromine (Br₂), which is far more reactive and will likely lead to multiple brominations and lower regioselectivity.
-
Stoichiometry is Critical:
-
Problem: Using excess NBS (>1.2 equivalents) can lead to the formation of di-brominated species. Using too little (<1.0 equivalent) results in a significant amount of unreacted starting material.
-
Solution: Begin with 1.05 to 1.1 equivalents of NBS . This slight excess helps drive the reaction to completion without significantly increasing the risk of di-bromination.
-
-
Temperature Control:
-
Problem: The reaction is exothermic. Adding NBS at room temperature can cause a rapid temperature increase, promoting side reactions.
-
Solution: Dissolve the thieno[3,2-c]pyridin-4(5H)-one starting material in a suitable solvent (see below) and cool the mixture to 0 °C using an ice bath. Add the NBS portion-wise over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1.5 to 3 hours.[1]
-
-
Solvent Selection:
-
Problem: The solvent influences the solubility of the reagents and the reactivity of the brominating species.
-
Solution: Anhydrous aprotic solvents are preferred. Tetrahydrofuran (THF) is a documented and effective solvent for this reaction.[1] Other options like Dichloromethane (DCM) or Acetonitrile can also be effective. Ensure the solvent is dry, as water can consume NBS.
-
Optimized Bromination Protocol Summary
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective, reduces risk of over-bromination.[1] |
| Equivalents | 1.05 - 1.1 eq. | Drives reaction to completion with minimal side products. |
| Solvent | Anhydrous THF or DCM | Aprotic, good solubility for reactants. |
| Temperature | Add NBS at 0 °C, then warm to RT | Controls exotherm, enhances regioselectivity.[1] |
| Reaction Time | 1.5 - 3 hours | Sufficient for completion; monitor by TLC or LC-MS. |
Question 2: I'm observing multiple spots on my TLC plate after the bromination reaction. What are these impurities and how can I minimize them?
Answer: The presence of multiple spots indicates a mixture of starting material, the desired product, and one or more byproducts. Identifying these is key to optimizing the reaction.
dot
Caption: Decision tree for troubleshooting low yield in the bromination step.
Likely Impurities and Their Prevention:
-
Unreacted Starting Material (thieno[3,2-c]pyridin-4(5H)-one):
-
Identification: A more polar spot on the TLC compared to the brominated product.
-
Cause: Insufficient NBS, short reaction time, or too low a temperature.
-
Solution: Ensure you are using at least 1.05 equivalents of NBS. Allow the reaction to stir for the full duration at room temperature after the initial cooling. Monitor the consumption of the starting material via TLC.
-
-
Di-brominated Product (e.g., 2,3-dibromo- or 2,X-dibromo-):
-
Identification: A significantly less polar spot on the TLC.
-
Cause: Use of excess NBS or poor temperature control.
-
Solution: Strictly limit NBS to 1.05-1.1 equivalents. Maintain a low temperature (0 °C) during NBS addition to moderate its reactivity.
-
-
Other Bromo-Isomers (e.g., 3-bromothieno[3,2-c]pyridin-4(5H)-one):
-
Identification: A spot with very similar polarity to the desired product, often making purification difficult.
-
Cause: While the C2 position is electronically favored, harsh conditions can reduce selectivity.
-
Solution: Strict adherence to the optimized protocol (NBS as the source, 0 °C addition, aprotic solvent) is the best way to maximize the C2-isomer yield.
-
Question 3: The purification of the final product is difficult and leads to significant material loss. What is an effective purification strategy?
Answer: Purifying this compound can be challenging due to its moderate polarity and the potential presence of closely related isomers. A multi-step approach is often most effective.
Recommended Purification Protocol:
-
Work-up: Once the reaction is complete, the first step is to quench any remaining NBS and remove the succinimide byproduct.
-
Add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to the reaction mixture and stir for 10 minutes.
-
If the product has precipitated, it can be collected by filtration.
-
Alternatively, as described in patent literature for a similar compound, partition the crude residue between a mild acidic solution (like saturated NH₄Cl) and a solvent like DCM. The organic layer can then be dried and concentrated.[1]
-
-
Crude Purification (Precipitation/Trituration):
-
The crude solid obtained after work-up can often be purified by trituration or washing with a solvent in which the product is poorly soluble but the impurities are.
-
Procedure: Stir the crude solid in a solvent like cold ethanol or diethyl ether. The impurities may dissolve, leaving behind the purer product, which can be isolated by filtration.[1]
-
-
Recrystallization:
-
If the crude product is of reasonable purity (>85%), recrystallization is an excellent final step.
-
Solvent System: Experiment with solvent systems like Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture to find conditions that yield high-quality crystals.
-
-
Silica Gel Chromatography:
-
This method should be used if recrystallization fails or if isomers are present.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane or Methanol in DCM is a good starting point. For example, begin with 100% DCM and slowly increase the percentage of methanol (e.g., 0.5% to 5%).
-
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to the thieno[3,2-c]pyridin-4(5H)-one scaffold itself? A: Yes, several methods exist. One common approach involves the reaction of functionalized pyran-2-ones with methyl mercaptoacetate and hydrazine hydrate, which proceeds through a thieno[3,2-c]pyran-4-one intermediate.[2] Another strategy involves starting with substituted thiophenes and constructing the pyridine ring via cyclization reactions. The choice of route often depends on the availability and cost of the starting materials.[3]
Q2: How can I definitively confirm that I have synthesized the 2-bromo isomer and not another regioisomer? A: Spectroscopic analysis is essential.
-
¹H NMR: The proton on the thiophene ring (at the C3 position) will appear as a singlet. The protons on the pyridine ring will have characteristic chemical shifts and coupling constants. The absence of a proton signal in the typical thiophene C2 region is strong evidence.
-
¹³C NMR: The carbon atom attached to the bromine (C2) will show a characteristic downfield shift.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can show spatial proximity between protons, helping to confirm the structure.
-
X-ray Crystallography: If a single crystal of sufficient quality can be grown, this technique provides unambiguous structural confirmation.
Q3: What are the primary safety precautions for this synthesis? A:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: THF and DCM are volatile and have associated health risks. Always work in a fume hood.
-
General Precautions: Be aware of the exothermic nature of the bromination reaction and have an ice bath ready for cooling.
References
Technical Support Center: Purification of 2-bromothieno[3,2-c]pyridin-4(5H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-bromothieno[3,2-c]pyridin-4(5H)-one. This document is designed to offer practical, experience-driven solutions to common issues observed during the isolation and purification of this and structurally related heterocyclic compounds.
I. Introduction to Purification Challenges
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its purification can be non-trivial due to a combination of factors inherent to its structure, including potential thermal lability, the presence of closely-related impurities from its synthesis, and variable solubility. This guide will walk you through a logical progression of troubleshooting steps to achieve the desired purity of your target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues in a practical, question-and-answer format.
Q1: My crude product is a dark, oily residue instead of the expected solid. What should I do first?
A1: An oily or deeply colored crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis.
-
Initial Step: Trituration. Before attempting more complex purification methods, try triturating the oil with a non-polar solvent in which the product is expected to have low solubility, such as hexanes, diethyl ether, or a mixture of the two. This can often induce precipitation of the desired compound, leaving many colored impurities dissolved in the solvent.
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, dioxane) have been thoroughly removed under high vacuum, as these can prevent solidification.
-
Consider an Extraction: If trituration fails, dissolve the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate and perform a series of aqueous washes. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities. Follow with a brine wash to aid in the removal of water from the organic layer.
Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?
A2: Poor separation on TLC indicates that a standard isocratic solvent system may not be sufficient for column chromatography.
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. For silica gel chromatography of thienopyridine derivatives, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane[1]. Experiment with small increments in the more polar solvent. Adding a small percentage (0.1-1%) of acetic acid or triethylamine to the mobile phase can sometimes improve the resolution of acidic or basic compounds, respectively.
-
Try a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. Reversed-phase (C18) TLC plates with a mobile phase of acetonitrile/water or methanol/water could also be an option.
Q3: My compound seems to be degrading on the silica gel column. What are the signs and what can I do?
A3: Degradation on silica gel is a common issue for sensitive compounds. Signs include streaking on the TLC plate, the appearance of new, lower Rf spots in the collected fractions, and low overall recovery from the column. Brominated aromatic compounds can be susceptible to degradation, particularly under acidic conditions, which can be exacerbated by the acidic nature of silica gel[2].
-
Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) before packing the column.
-
Use an Alternative Adsorbent: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the compound sit on the column for extended periods. Dry loading the sample onto a small amount of silica can also minimize the initial contact with a large volume of solvent on the column.
Q4: I have a solid crude product, but recrystallization is not improving the purity significantly. What am I doing wrong?
A4: Ineffective recrystallization is often a matter of solvent choice or the presence of impurities that co-crystallize.
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to encourage the formation of pure crystals. Rapid cooling can trap impurities.
-
Charcoal Treatment: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
Q5: What are the likely impurities from the synthesis of this compound?
A5: The impurities will depend on the synthetic route.
-
Gewald Reaction Route: If the thienopyridine core is synthesized via a Gewald-type reaction, common impurities can include unreacted starting materials (ketone/aldehyde, active methylene nitrile) and polymeric byproducts[3][4].
-
Bromination with NBS: If the bromine is introduced using N-bromosuccinimide (NBS), potential side products include dibrominated species and the unbrominated starting material, thieno[3,2-c]pyridin-4(5H)-one. Succinimide is also a byproduct of this reaction and is typically water-soluble[5][6]. Over-bromination or bromination at other positions are also possibilities.
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis: Develop a solvent system that provides good separation of your product from impurities, with an Rf value for the product ideally between 0.2 and 0.4. A common starting point for this class of compounds is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (a rough guide is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase and carefully apply it to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of the test solvent. If it dissolves immediately at room temperature, it is not a good recrystallization solvent. If it is insoluble at room temperature, heat the mixture. If it dissolves when hot, it is a potentially good solvent.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Data Presentation & Visualization
Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography
| Stationary Phase | Mobile Phase System (Gradient) | Compound Polarity Suitability |
| Silica Gel | Hexane / Ethyl Acetate (0-100% EtOAc) | Non-polar to moderately polar |
| Silica Gel | Dichloromethane / Methanol (0-10% MeOH) | Moderately polar to polar |
| Neutral Alumina | Hexane / Ethyl Acetate (0-100% EtOAc) | Can be useful for acid-sensitive compounds |
| C18 Reversed-Phase | Water / Acetonitrile (0-100% ACN) | Polar compounds |
Diagrams
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting guide for column chromatography.
V. References
-
Wikipedia. (2023). N-Bromosuccinimide. --INVALID-LINK--
-
Advanced ChemBlocks. (n.d.). This compound. --INVALID-LINK--
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. --INVALID-LINK--
-
ARKAT USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). --INVALID-LINK--
-
SynHet. (n.d.). 2-Bromothieno[3,2-c]pyridin-4-ol. --INVALID-LINK--
-
Google Patents. (n.d.). Thieno ( 3 , 2-c) pyridine compounds. --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. --INVALID-LINK--
-
MDPI. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 23(11), 2949. --INVALID-LINK--
-
ChemShuttle. (n.d.). This compound. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of thieno [ 3 , 2- c ] pyridine and thieno [2,3-c] py. --INVALID-LINK--
-
PubMed. (2001). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 60(2), 151–165. --INVALID-LINK--
References
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions of Thienopyridines
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving thienopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with this important class of heteroaromatic compounds. The inherent electronic properties of thienopyridines, particularly the presence of a pyridine nitrogen, can lead to catalyst inhibition and other side reactions, making optimization a critical step for success. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems in the Suzuki coupling of thienopyridines, offering explanations grounded in mechanistic principles and providing actionable solutions.
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low or no conversion is the most common issue and can stem from several factors, primarily related to catalyst deactivation and the reactivity of your specific thienopyridine substrate.
Underlying Causes & Corrective Actions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[1][2] This is a primary challenge with N-heterocyclic substrates.
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen, and their strong electron-donating ability promotes the crucial oxidative addition and reductive elimination steps.[3][4] Buchwald-type biarylphosphine ligands are particularly effective.[3][4]
-
Solution 2: Use of Pre-catalysts: Buchwald's palladium pre-catalysts are designed to generate the active Pd(0) species in a controlled manner, which can be more effective than using standard Pd(II) sources that may be more susceptible to inhibition during the initial reduction step.
-
-
Poor Reactivity of the Thienopyridine Halide: The electronic nature of the thienopyridine ring and the presence of other substituents can significantly impact the reactivity of the C-X bond (where X is Br or Cl) towards oxidative addition. Electron-donating groups can decrease reactivity.[5]
-
Solution: For less reactive chloro-thienopyridines or electron-rich bromo-thienopyridines, a more active catalyst system is required. This typically involves a combination of a strong electron-donating ligand and a suitable palladium source. If you are using a bromo-thienopyridine and the reaction is still sluggish, consider switching to an iodo-thienopyridine if synthetically feasible, as the C-I bond is more reactive.
-
-
Degraded Reagents: The quality of your palladium catalyst, ligand, and boronic acid is paramount.
-
Solution: Use fresh, high-purity reagents. Boronic acids, in particular, can degrade over time. If you suspect your boronic acid has degraded, you can try converting it to a more stable boronate ester, such as a pinacol ester, and using that in your reaction.[4]
-
Question 2: I'm observing significant formation of side products, such as homocoupled boronic acid and dehalogenated thienopyridine. How can I minimize these?
The formation of byproducts is a clear indicator that your reaction conditions are favoring undesired reaction pathways.
Minimizing Common Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a biaryl byproduct, is often promoted by the presence of oxygen.[1] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling catalytic cycle.
-
Solution: Thoroughly degas your reaction solvent(s) and run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
-
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[6] It is a common problem with heteroarylboronic acids, especially those containing basic nitrogen atoms, and is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[6][7][8]
-
Solution 1: Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9]
-
Solution 2: Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize protodeboronation.
-
Solution 3: Use of Boronate Esters: As mentioned previously, converting the boronic acid to a more stable boronate ester can reduce the rate of protodeboronation.[4]
-
-
Dehalogenation of the Thienopyridine: The replacement of the halogen on the thienopyridine with a hydrogen atom can occur via the formation of palladium hydride species.
-
Solution: Screening different bases and solvents can help mitigate this side reaction. The source of the hydride can sometimes be the solvent (e.g., alcohols) or impurities in the reagents. Ensuring high-purity reagents and solvents is crucial.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for thienopyridine Suzuki couplings?
For thienopyridine substrates, especially those that are electron-rich or prone to catalyst inhibition, a robust catalyst system is recommended. A good starting point is a second-generation Buchwald pre-catalyst like XPhos Pd G2 or SPhos Pd G2. These pre-catalysts are air- and moisture-stable and reliably generate the active catalyst. The associated biarylphosphine ligands (XPhos, SPhos) are bulky and electron-rich, which helps to overcome catalyst inhibition and promote efficient coupling.[3]
Q2: What is the best base to use for Suzuki coupling of thienopyridines?
The choice of base is critical and often depends on the specific substrates and solvent system. There is no single "best" base, but here are some general guidelines:[10]
-
Potassium Carbonate (K₂CO₃): A good, general-purpose base that is often used in a biphasic solvent system (e.g., toluene/water, dioxane/water).[8]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective for less reactive substrates. However, its high basicity can also promote protodeboronation.[11]
-
Potassium Fluoride (KF): A milder base that is particularly useful for minimizing protodeboronation of sensitive boronic acids.[9]
A screening of different bases is often the most effective way to identify the optimal conditions for your specific reaction.
Q3: What solvent system should I use?
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity. Common solvents for Suzuki couplings include:
-
Aprotic Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are frequently used, often in combination with water to dissolve the inorganic base.[8][11]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be a good choice for solubilizing polar substrates, but it can also be more difficult to remove during workup.
The choice of solvent is often linked to the choice of base and the reaction temperature. For example, toluene is a good choice for higher temperature reactions.
Q4: How can I improve the purification of my thienopyridine product?
Purification can be challenging due to the potential for closely-eluting byproducts.
-
Standard Column Chromatography: Silica gel chromatography is the most common method. A careful screening of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.
-
Acid/Base Extraction: The basicity of the pyridine nitrogen in your product can sometimes be exploited for purification. An acid wash (e.g., with dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
Data Presentation: Recommended Starting Conditions
The following table provides a starting point for optimizing your Suzuki coupling reaction of a bromo-thienopyridine. It is essential to screen different parameters to find the optimal conditions for your specific substrates.
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale & Reference |
| Thienopyridine Substrate | 1.0 equivalent | - | - |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | Use boronic acid or pinacol ester | A slight excess of the boronic species is typically used to drive the reaction to completion.[11] |
| Palladium Pre-catalyst | XPhos Pd G2 (2 mol%) | SPhos Pd G2, Pd(PPh₃)₄ | Buchwald pre-catalysts are often superior for challenging heteroaromatic couplings.[3] |
| Base | K₂CO₃ (2.0 equivalents) | K₃PO₄, Cs₂CO₃, KF | The choice of base is critical and should be screened.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O, DMF | A biphasic system is often necessary to dissolve the inorganic base.[12] |
| Temperature | 90 - 100 °C | Room temperature to 120 °C | Higher temperatures are often required for less reactive substrates.[13] |
| Atmosphere | Inert (Nitrogen or Argon) | - | Essential to prevent catalyst oxidation and homocoupling.[1] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Thienopyridine Suzuki Coupling
Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Screening Procedure for Suzuki Coupling of a Bromo-Thienopyridine
This protocol is designed for small-scale reactions to efficiently screen different conditions.
Materials:
-
Bromo-thienopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
Preparation: To a reaction vial containing a stir bar, add the bromo-thienopyridine (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (0.12 mmol, 1.2 equiv), the base (0.2 mmol, 2.0 equiv), and the palladium pre-catalyst (0.002 mmol, 2 mol%).
-
Inerting: Seal the vial with a cap containing a septum. Evacuate and backfill the vial with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (0.8 mL) and degassed deionized water (0.2 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major byproducts.
Protocol 2: Optimized Procedure for a Challenging Thienopyridine Coupling
This protocol incorporates best practices for difficult substrates, such as those that are electron-rich or sterically hindered.
Materials:
-
Chloro- or bromo-thienopyridine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
SPhos Pd G2 (3 mol%)
-
Potassium phosphate (K₃PO₄, 2.2 equiv)
-
Toluene (anhydrous)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask with a reflux condenser
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a stir bar and reflux condenser, add the thienopyridine halide (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and finely ground K₃PO₄ (2.2 mmol).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the SPhos Pd G2 pre-catalyst (0.03 mmol).
-
Solvent Addition: Add degassed toluene (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nva.sikt.no [nva.sikt.no]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively.
FAQs: Understanding the Synthesis and its Challenges
Q1: What are the most common byproducts in the synthesis of this compound and why do they form?
A1: The most prevalent byproduct in the bromination of thieno[3,2-c]pyridin-4(5H)-one is the dibrominated species . The formation of this and other byproducts is rooted in the electronic properties of the heterocyclic system. The thiophene ring is electron-rich and therefore highly susceptible to electrophilic aromatic substitution. The position C2 is the most activated site for bromination. However, if the reaction is not carefully controlled, a second bromination can occur. Other potential, though less common, byproducts include species brominated on the pyridine ring, although this is less likely under standard bromination conditions.
Q2: How can I optimize my reaction conditions to minimize byproduct formation?
A2: Minimizing byproduct formation hinges on controlling the reactivity of the brominating agent and the stoichiometry of the reaction. Using a milder brominating agent like N-bromosuccinimide (NBS) is generally preferred over harsher reagents like liquid bromine. Key optimization parameters include:
-
Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of NBS is a good starting point. A larger excess will significantly increase the formation of dibrominated byproducts.
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are good choices.
-
Slow Addition: Adding the brominating agent slowly to the solution of the starting material can help to maintain a low concentration of the electrophile and favor monosubstitution.
Troubleshooting Guide
Problem 1: My reaction mixture shows a significant amount of starting material remaining, even after a prolonged reaction time.
-
Potential Cause: Insufficient activation of the brominating agent or a reaction temperature that is too low.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your NBS is of high purity and has been stored correctly. Impure NBS can be less reactive.
-
Temperature Adjustment: Gradually increase the reaction temperature. If you are running the reaction at 0 °C, allow it to warm to room temperature.
-
Consider an Activator: In some cases, a catalytic amount of an acid, such as acetic acid, can be used to activate the brominating agent.
-
Problem 2: I am observing a significant amount of a byproduct with a mass corresponding to a dibrominated species.
-
Potential Cause: Over-bromination due to an excess of the brominating agent, a high reaction temperature, or a prolonged reaction time.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of NBS. Use no more than 1.1 equivalents.
-
Temperature Reduction: Perform the reaction at a lower temperature (e.g., 0 °C).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Purification: The dibrominated byproduct can often be separated from the desired product by column chromatography.
-
Problem 3: My final product is difficult to purify from a persistent impurity.
-
Potential Cause: The impurity may have a similar polarity to your desired product.
-
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Derivative Formation: In challenging cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to favor the formation of the monobrominated product.
-
Dissolve thieno[3,2-c]pyridin-4(5H)-one (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in anhydrous THF.
-
Add the NBS solution dropwise to the solution of the starting material over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Characterization of Byproducts
To aid in the identification of byproducts, the following characterization data can be anticipated:
| Compound | 1H NMR (Anticipated) | Mass Spec (m/z) |
| thieno[3,2-c]pyridin-4(5H)-one | Signals for both thiophene protons will be present. | ~151 |
| This compound | One remaining thiophene proton signal. | ~229/231 (bromine isotope pattern) |
| 2,X-dibromothieno[3,2-c]pyridin-4(5H)-one | Absence of one or more thiophene proton signals. | ~307/309/311 (dibromine isotope pattern) |
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic route to this compound and the formation of the common dibrominated byproduct.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues during the synthesis.
Technical Support Center: Addressing Solubility Challenges of 2-bromothieno[3,2-c]pyridin-4(5H)-one in Biological Assays
Welcome to the technical support guide for 2-bromothieno[3,2-c]pyridin-4(5H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs): Understanding the Molecule
This section addresses the fundamental properties of this compound that underpin its solubility behavior.
Q1: What is this compound, and why is its solubility often a challenge?
This compound is a heterocyclic organic compound. Its structure, featuring a fused thienopyridine core, is largely flat, aromatic, and rigid.[1][2] Such molecules often exhibit strong crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state structure and solvate the individual molecules. This characteristic, combined with its limited number of hydrogen bond donors and acceptors, contributes to its inherently low aqueous solubility, a common issue for many drug-like molecules.[3] The thienopyridine scaffold is of significant interest in drug discovery, with related compounds showing activity as kinase inhibitors and anticancer agents.[4][5][6][7]
Q2: What are the key physicochemical properties of this compound?
Understanding the compound's properties is the first step in designing a rational solubilization strategy.
| Property | Value / Estimate | Source | Significance for Solubility |
| Molecular Formula | C₇H₄BrNOS | [1][2] | Indicates a relatively small but heteroatom-rich molecule. |
| Molecular Weight | ~230.08 g/mol | [1][2] | Higher molecular weight can negatively impact solubility.[8] |
| Calculated LogP | ~1.7 - 2.35 | [2][9] | A positive LogP value indicates lipophilicity and preference for non-polar environments over water. |
| pKa (Estimated) | Pyridine N: ~4.5-5.5 Lactam N-H: ~9-10 | Inferred from structure | The basic pyridine nitrogen offers a handle for pH-based solubilization in acidic conditions. The lactam proton is weakly acidic. |
Q3: How is pH expected to influence the solubility of this compound?
The structure of this compound contains two key ionizable groups:
-
A Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can accept a proton.[10] In acidic conditions (pH < pKa), this nitrogen will become protonated, forming a positively charged pyridinium salt. This salt form is significantly more water-soluble than the neutral molecule.[11][12]
-
A Weakly Acidic Lactam Proton: The N-H proton of the pyridinone ring is a weak acid. In strongly basic conditions (pH > pKa), this proton can be removed, creating a negatively charged anion that may also have improved solubility.
Therefore, the compound's solubility is expected to be lowest around neutral pH and will increase in either sufficiently acidic or basic conditions.[11] For most biological assays conducted near physiological pH (7.2-7.4), the compound will be in its neutral, least soluble form.
Troubleshooting Guide 1: Preparing a Stable Stock Solution
A stable, high-concentration stock solution is the foundation of any successful experiment.
Q: What is the best solvent for preparing my primary stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the recommended first-choice solvent for creating a primary stock solution. It is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[13][14]
-
Weighing: Accurately weigh out a precise amount of this compound (MW ≈ 230.08 g/mol ). For example, weigh 2.30 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For 2.30 mg, add 1.0 mL of DMSO to yield a 10 mM solution.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Sonication for 5 minutes is also an effective method.[15]
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles or haziness. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.
-
Troubleshooting Tip: If the compound fails to dissolve in DMSO even at 10 mM, other organic solvents such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) can be tested. However, their compatibility and potential toxicity in your specific assay must be carefully evaluated.
Troubleshooting Guide 2: Preventing Precipitation in Aqueous Assay Media
The most common solubility issue arises when the organic stock solution is diluted into the aqueous environment of the biological assay (e.g., cell culture media, buffer).
Q: My compound precipitates immediately when I add my DMSO stock to my assay buffer. What is the first thing I should check?
Answer: The first and most critical parameter to check is the final concentration of your organic solvent (DMSO) in the assay. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, causing the poorly soluble compound to "crash out" of solution.
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[15] However, this tolerance is cell-line specific and exposure-time dependent.[16][17] It is imperative to determine the maximum tolerable DMSO concentration for your specific system.
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal off-target effects.[16][17] | Ideal Target. |
| 0.1% - 0.5% | Tolerated by many robust cancer cell lines, but may cause stress or differentiation in sensitive or primary cells.[15][18] | Acceptable, but requires rigorous vehicle controls. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and artifacts. Can affect membrane permeability and enzyme activity.[14][19][20] | Use with caution. Not recommended for long-term assays. |
| > 1.0% | Often cytotoxic and can lead to unreliable data.[19][20] | Avoid. |
Corrective Action: If your final DMSO concentration exceeds 0.5%, you should first attempt to remake a more concentrated primary stock (e.g., 20 mM or 50 mM) to reduce the volume added to your assay medium.
Q: My final DMSO concentration is already low (≤ 0.5%), but I still see precipitation. What strategy should I try next?
Answer: When simple dilution is insufficient, a systematic approach using formulation strategies is required. The recommended order for exploration is: 1) pH Adjustment , 2) Co-Solvents , and 3) Cyclodextrins . These methods alter the physicochemical environment to favor solubility.
Workflow for Troubleshooting Solubility
This diagram outlines a decision-making process for addressing solubility issues with this compound.
Caption: Decision tree for systematic troubleshooting of compound precipitation.
Detailed Protocols for Solubility Enhancement
Protocol 2: pH Adjustment Strategy
This strategy leverages the basic pyridine nitrogen to increase solubility by protonation.
-
Rationale: By lowering the pH of the assay buffer to a value below the compound's pKa (~4.5-5.5), the equilibrium will shift towards the more soluble, protonated (cationic) form.[11][21]
-
Feasibility Check: This method is only suitable for cell-free assays (e.g., enzyme inhibition, binding assays) where the biological components are stable and active at a lower pH. It is generally not suitable for cell-based assays , as altering the pH of culture media will induce significant cell stress and death.
-
Procedure:
-
Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Perform a small-scale test by diluting your DMSO stock of this compound to the final desired concentration in each buffer.
-
Visually inspect for precipitation after 30 minutes.
-
-
Validation (Critical): Before proceeding with the full assay, you must confirm that the activity of your target (e.g., enzyme) is not compromised by the lower pH. Run control experiments with and without your target at the selected pH.
Protocol 3: Co-solvent Strategy
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small quantities, increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system.[22]
-
Common Co-solvents for Biological Assays:
-
Polyethylene Glycol 400 (PEG400): Often used at 1-10% (v/v).
-
Propylene Glycol (PG): Similar usage levels to PEG400.
-
Ethanol: Can be used, but volatility and effects on cells must be considered. Final concentrations are typically kept below 1%.[19]
-
Surfactants (e.g., Cremophor EL, Polysorbate 80): These form micelles that encapsulate the drug. Use at low concentrations (0.1-1%) as they can interfere with cell membranes.
-
-
Procedure:
-
Prepare your aqueous assay medium containing the desired final concentration of the co-solvent (e.g., assay buffer + 5% PEG400).
-
While vortexing the medium, slowly add the DMSO stock solution of your compound drop-wise to facilitate mixing and prevent localized high concentrations that can cause precipitation.
-
-
Validation: A vehicle control containing the exact same concentration of DMSO and the co-solvent must be run in parallel to every experiment to ensure the solvent system itself does not affect the assay readout.
Protocol 4: Cyclodextrin Complexation Strategy
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex where the hydrophobic part of the drug is shielded from water, thereby increasing its apparent solubility.[25][26][27]
-
Choosing a Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a very common choice for in vitro and in vivo studies.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A modified cyclodextrin with a charged group, which gives it extremely high water solubility and an excellent safety profile.[13] It is particularly effective at complexing with nitrogen-containing heterocyclic compounds.
-
-
Procedure (Pre-complexation):
-
Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 20% w/v HP-β-CD in water or buffer).
-
Add the concentrated DMSO stock of your compound directly into the cyclodextrin solution. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 to 1000:1) to favor complex formation.
-
Mix thoroughly (vortex, sonicate) for 15-30 minutes to allow the complex to form. This creates a new, highly concentrated aqueous stock of the complex.
-
This aqueous stock can then be serially diluted into your final assay medium.
-
-
Validation: The vehicle control must contain the same final concentration of cyclodextrin and any residual DMSO from the initial stock. Cyclodextrins can sometimes interact with assay components or cell membranes, making this control essential.[19]
References
- 1. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 2. 2-BROMOTHIENO[3,2-C]PYRIDIN-4-OL | CAS#:28948-60-9 | Chemsrc [chemsrc.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. longdom.org [longdom.org]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. touroscholar.touro.edu [touroscholar.touro.edu]
Stability and degradation pathways of 2-bromothieno[3,2-c]pyridin-4(5H)-one.
Technical Support Center: 2-bromothieno[3,2-c]pyridin-4(5H)-one
Welcome to the technical support center for this compound (CAS: 28948-60-9).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: Compound Profile and Handling Recommendations
This section provides fundamental information and best practices for the storage and handling of this compound.
Q1: What are the basic chemical properties of this compound?
This compound is a heterocyclic molecule featuring a thienopyridinone core.[1] The structure contains a bromine atom on the electron-rich thiophene ring and a lactam (cyclic amide) functionality within the pyridinone ring. These features are critical to its reactivity and potential instability.
| Property | Value | Source |
| CAS Number | 28948-60-9 | [1][2] |
| Molecular Formula | C₇H₄BrNOS | [1] |
| Molecular Weight | 230.08 g/mol | [1] |
| Appearance | Typically an off-white to yellow powder | [3] |
| Purity | >95% (typical) | [1] |
Q2: What are the optimal long-term storage and handling conditions for this compound?
To ensure the long-term integrity of this compound, minimizing exposure to environmental factors that can accelerate degradation is crucial.[4]
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen (-20°C for long-term). | Lower temperatures reduce the rate of potential chemical reactions, including auto-degradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The thienopyridine scaffold can be susceptible to oxidation.[5][6] An inert atmosphere displaces oxygen, mitigating this risk. |
| Light | Protect from light. Store in an amber vial or light-blocking container. | Heterocyclic compounds can be sensitive to photodegradation, especially from UV light.[4] |
| Moisture | Store in a desiccated environment. | The compound may be susceptible to hydrolysis. Keeping it dry prevents moisture-driven degradation.[4] |
For handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7] Avoid breathing dust or fumes.[1]
Section 2: Frequently Asked Questions (FAQs) on Stability and Degradation
This section addresses common questions regarding the chemical stability of this compound under various stress conditions.
Q3: What are the primary degradation pathways I should be concerned about?
Based on the thienopyridine scaffold, the two most probable degradation pathways are oxidation and hydrolysis . The specific conditions of your experiment (e.g., pH, presence of oxidants, exposure to air and light) will determine the dominant pathway.
Q4: How susceptible is the compound to oxidation? What are the likely products?
The thienopyridine class of compounds is known to be susceptible to oxidative degradation.[5][6] The electron-rich thiophene ring and the nitrogen of the pyridine ring are the most likely sites of attack.
-
N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This is a common degradation pathway for thienopyridines when exposed to oxidants like peroxides or even atmospheric oxygen over time.[6][8]
-
Hydroxylation: The pyridine ring can undergo hydroxylation, particularly at positions adjacent to the nitrogen atom.[5][6]
-
Thiophene Ring Oxidation/Halogenation: The thiophene ring is also a target. In the presence of certain oxidants and halide sources, oxidative halogenation (e.g., chlorination) of the thiophene ring has been observed in related structures.[5][6][9]
The following diagram illustrates the potential oxidative degradation pathways.
Caption: Predicted oxidative degradation pathways.
Q5: Is the C-Br bond stable? Can it undergo hydrolysis or other reactions?
Yes, the carbon-bromine bond on the thiophene ring is a potential site of reactivity.
-
Hydrolysis: Under strongly basic conditions, nucleophilic aromatic substitution could occur, replacing the bromine with a hydroxyl group.[10][11] This reaction is generally slow but can be accelerated by heat.
-
Palladium-Catalyzed Cross-Coupling: Be aware that this C-Br bond is highly susceptible to reactions like Suzuki or Stille coupling. If your reaction mixture contains palladium catalysts and boronic acids/esters or organostannanes, you will likely see the formation of a coupled product instead of your starting material.[12]
Q6: What about the stability of the lactam ring to hydrolysis?
The lactam (cyclic amide) in the pyridinone ring can be hydrolyzed under harsh acidic or basic conditions, which would lead to ring-opening. This typically requires elevated temperatures and extreme pH (e.g., >1M HCl or NaOH).[13] Under typical physiological or synthetic conditions (pH 4-8), the lactam ring is expected to be relatively stable.
The diagram below outlines the potential hydrolytic degradation pathways.
References
- 1. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 2. This compound [unite-pharm.com]
- 3. americanelements.com [americanelements.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. shaalaa.com [shaalaa.com]
- 12. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting Guide: Crystallization of 2-bromothieno[3,2-c]pyridin-4(5H)-one
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the path from synthesis to a pure, crystalline final product is often fraught with challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and actionable troubleshooting strategies for the crystallization of 2-bromothieno[3,2-c]pyridin-4(5H)-one.
This section addresses specific, common issues encountered during the crystallization process. Our approach is rooted in understanding the physicochemical principles at play, allowing you to make informed decisions to resolve your experimental hurdles.
Q1: I've followed my protocol, but no crystals are forming even after the solution has cooled. What should I do?
A1: This is a classic case of a stable supersaturated solution where the energy barrier for nucleation—the initial formation of a crystal lattice—has not been overcome.[1] The solution contains more dissolved solute than it can theoretically hold at that temperature, but lacks a starting point for crystal growth.[1] Here is a systematic approach to induce crystallization:
-
Mechanical Agitation (Scratching): The simplest method is to scratch the inside surface of the flask at the meniscus with a glass stirring rod.[2][3] The high-frequency vibrations and microscopic glass fragments dislodged can provide the energy and nucleation sites necessary for crystals to form.[2]
-
Seeding: If you have a small amount of the crude or previously purified solid, add a single, tiny crystal (a "seed crystal") to the supersaturated solution.[2][3][4] This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.
-
Reduce Solvent Volume: It's possible that too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[3][5] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then allow it to cool again.
-
Lower the Temperature: If cooling to room temperature or 0 °C is ineffective, try a lower temperature bath, such as a dry ice/acetone bath (-78 °C) or a chemical freezer.[2] This will further decrease the solubility of your compound.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble, but which is miscible with the primary solvent.[6][7] Add the anti-solvent dropwise at the point of incipient cloudiness, which indicates the solution is saturated.
Q2: My compound has "oiled out," forming a liquid layer at the bottom of the flask instead of crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is common when a solution is highly supersaturated or when the boiling point of the chosen solvent is higher than the melting point of the solute.[8] An oil is essentially a liquid form of your compound with trapped impurities and is difficult to purify.
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[5]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature gradually, or by wrapping it in glass wool. This gives molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.
-
Change Solvent System: Your current solvent may be inappropriate. Select a solvent with a lower boiling point or use a co-solvent system to modulate the solubility and prevent premature precipitation at high temperatures.
Q3: My crystallization happened very quickly, resulting in a fine powder or needle-like crystals. Is this a problem?
A3: Yes, this can be a significant issue. Rapid crystallization often leads to smaller, less pure crystals because impurities can become trapped within the fast-growing lattice.[9] This process, known as occlusion, compromises the primary goal of crystallization: purification.[10] Furthermore, fine powders and needles can be difficult to filter and dry, leading to processing bottlenecks.[11]
To Improve Crystal Quality:
-
Reduce Supersaturation: The key is to slow down the crystal growth. This is achieved by reducing the degree of supersaturation.
-
Use Less Anti-Solvent or Add it More Slowly: If using an anti-solvent method, add it more gradually to prevent a sudden drop in solubility.
-
Stirring: Gentle agitation can sometimes help in forming larger, more uniform crystals, but vigorous stirring can lead to secondary nucleation and smaller crystals. The optimal stirring rate should be determined experimentally.
Q4: My final crystal yield is very low (<50%). What are the most common causes and how can I improve recovery?
A4: A low yield is a common and frustrating problem. The cause can usually be traced to one of several factors:
-
Excessive Solvent: This is the most frequent cause. Using too much solvent means a significant portion of your compound remains dissolved in the mother liquor even after cooling.[5]
-
Solution: Before crystallization, use the minimum amount of hot solvent required to fully dissolve the crude material. If you suspect this was the issue, you can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[5]
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Re-evaluate your solvent choice. A good solvent will show a steep solubility curve with respect to temperature.[8]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve away your product.
-
Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the crystallization of this compound.
Q1: What are the key physical properties of this compound?
A1: Understanding the fundamental properties of your molecule is the first step in designing a robust crystallization protocol. Below is a summary of available data. Note that solubility is highly dependent on the solvent and temperature and should be determined experimentally.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNOS | [13] |
| Molecular Weight | 230.08 g/mol | [13] |
| Appearance | Typically a light yellow powder | [14] |
| Purity (Typical) | ≥95% | [13] |
| CAS Number | 28948-60-9 | [13] |
Q2: How do I select the optimal solvent for crystallization?
A2: The ideal crystallization solvent should dissolve the solute completely when hot but poorly when cold.[10] A systematic screening process is the most effective approach.
Experimental Protocol: Solvent Screening
-
Preparation: Place a small amount (e.g., 20-30 mg) of your crude this compound into several different test tubes.
-
Solvent Addition (Room Temp): To each tube, add a potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, up to ~0.5 mL. Observe the solubility at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable.
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The ideal solvent is one from which abundant, well-formed crystals precipitate upon cooling.
Q3: How significantly can impurities impact my crystallization process?
A3: Impurities can have a profound and often unpredictable effect on crystallization.[15][16]
-
Inhibition of Nucleation: Some impurities can interfere with the formation of initial crystal nuclei, increasing the time it takes for crystallization to begin or preventing it altogether.[17]
-
Alteration of Crystal Habit: Impurities can adsorb onto specific faces of a growing crystal, inhibiting growth in that direction and leading to changes in the crystal's shape (e.g., from prisms to needles).[15]
-
Lattice Incorporation: Structurally similar impurities can be incorporated directly into the crystal lattice, forming solid solutions and reducing the final purity of your product.[18]
-
Polymorph Control: Impurities can sometimes direct the crystallization towards a less stable, metastable polymorph instead of the desired stable form.[15][19]
Given that this compound is a drug development intermediate, controlling the impurity profile is critical for ensuring batch-to-batch consistency and reliable downstream performance.[11]
Q4: What is polymorphism and why is it a critical consideration for this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[19][20] Although the molecules are chemically identical, their arrangement in the solid state differs, leading to distinct physical properties.[16]
For a pharmaceutical intermediate, different polymorphs can exhibit variations in:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the final active pharmaceutical ingredient (API).[16]
-
Stability: A less stable (metastable) polymorph can convert to a more stable form over time, which can alter the drug product's performance and shelf life.[16]
-
Mechanical Properties: Properties like flowability and compressibility are affected by crystal shape and form, which is crucial for formulation and manufacturing.
Controlling polymorphism is not just a purification issue; it is a critical step in controlling the final drug product's quality, safety, and efficacy.[11][20]
Visualized Workflows and Logic
To further aid in your experimental design, we have developed the following diagrams to illustrate key processes.
Caption: General Experimental Workflow for Recrystallization.
Caption: Decision Tree for Troubleshooting Crystallization Issues.
References
- 1. Crystallization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. achievechem.com [achievechem.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 13. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 14. 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one | CAS:1078150-17-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 15. mdpi.com [mdpi.com]
- 16. syrris.com [syrris.com]
- 17. researchgate.net [researchgate.net]
- 18. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 19. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 20. filter-dryer.com [filter-dryer.com]
Technical Support Center: Scale-Up Synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible process.
Section 1: Synthesis Strategy & Reagent Selection (FAQs)
This section addresses foundational questions regarding the selection of synthetic routes and reagents, a critical first step in designing a robust scale-up process.
Q1: What is the most common and scalable synthetic route for the this compound backbone?
The most prevalent approach involves the construction of the thieno[3,2-c]pyridine core followed by a regioselective bromination. A common strategy is the Gewald reaction or a related multi-component reaction to assemble a substituted 3-aminothiophene, which then undergoes cyclization to form the pyridinone ring.[1][2]
The general workflow can be visualized as follows:
Caption: General synthetic workflow for the target compound.
The key advantage of this approach for scale-up is the use of readily available and relatively inexpensive starting materials. The subsequent bromination is an electrophilic aromatic substitution on the electron-rich thiophene ring.
Q2: Which brominating agent is recommended for scale-up: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?
For scale-up operations, N-Bromosuccinimide (NBS) is overwhelmingly preferred over liquid bromine. The choice is dictated by safety, handling, and selectivity.[3]
Expertise & Experience: Liquid bromine is a highly corrosive, volatile, and toxic fuming liquid, posing significant handling and containment challenges in a manufacturing environment.[3][4][5] Spills can release toxic fumes, and its high reactivity can lead to runaway reactions if not strictly controlled.[4] NBS, a crystalline solid, is significantly easier and safer to handle, weigh, and charge into a reactor.[3] While NBS is more expensive, the reduction in engineering controls, specialized handling procedures, and overall risk often makes it more cost-effective at scale.
| Feature | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | Rationale for Scale-Up Preference |
| Physical State | Crystalline Solid | Dense, Fuming Liquid | Solids are easier and safer to handle and transfer in large quantities.[3] |
| Handling Safety | Lower risk; non-volatile. | High risk; corrosive, toxic fumes.[5] | Minimizes exposure risk to personnel and simplifies containment.[4] |
| Reactivity | Moderately reactive, more selective. | Highly reactive, can be less selective. | Controlled reactivity is crucial for preventing over-bromination and side reactions.[6] |
| By-products | Succinimide (solid, easily filtered) | Hydrogen Bromide (HBr, corrosive gas) | Gaseous by-products require scrubbers and pressure management systems. |
| Cost | Higher per mole | Lower per mole | Safety and handling costs often outweigh the initial reagent cost difference. |
Q3: How critical is solvent selection for the bromination step? Are there known incompatibilities?
Solvent selection is critically important for both safety and reaction performance. The solvent must fully dissolve the starting material and the brominating agent (or allow for a manageable slurry) and be inert under the reaction conditions.
Trustworthiness: A major safety hazard has been identified with solutions of NBS in Dimethylformamide (DMF) . These solutions can undergo a hazardous, auto-catalytic thermal decomposition, especially at elevated temperatures or on prolonged standing.[3] This poses a significant runaway reaction risk. Therefore, the use of DMF as a solvent for NBS brominations at scale should be avoided. [3]
Alternative and safer solvents include:
-
Tetrahydrofuran (THF): A common choice, though potential incompatibilities should still be evaluated via thermal screening.[7]
-
Acetonitrile (ACN): Often a good choice for its polarity and relatively higher boiling point.
-
Acetic Acid: Can be effective but may require more robust materials of construction due to its corrosive nature.
A thorough risk assessment, including differential scanning calorimetry (DSC) or reaction calorimetry (RC1e) studies, is mandatory to verify the thermal stability of the chosen reagent and solvent system before any large-scale run.[7]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This guide provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of the bromination step.
Caption: Decision tree for troubleshooting common bromination issues.
Issue 1: Low or Stalled Conversion
-
Symptom: HPLC analysis shows a significant amount of unreacted thieno[3,2-c]pyridin-4(5H)-one even after the expected reaction time.
-
Root Cause Analysis:
-
Reagent Quality: The most common culprit is the quality of the NBS. Over time, NBS can degrade, leading to a lower-than-expected active bromine content.
-
Temperature: The reaction may be too slow at the selected temperature. While higher temperatures can increase the rate, they also increase the risk of side reactions and thermal decomposition.[8]
-
Mixing: In a large reactor, poor agitation can lead to localized areas where reagents are not in contact, effectively slowing the overall reaction rate.
-
-
Corrective Actions:
-
Pre-use Assay: Always assay the purity of NBS via titration before a large-scale run to confirm its active bromine content and adjust stoichiometry accordingly.
-
Controlled Heating: Based on safety data, consider a modest increase in reaction temperature (e.g., from 20 °C to 30 °C). Monitor the reaction closely for any exotherm.
-
Optimize Agitation: Ensure the reactor's agitation speed is sufficient to maintain a homogeneous mixture or slurry.
-
Issue 2: Formation of Di-bromo and Other Impurities
-
Symptom: HPLC/MS analysis reveals the presence of a di-brominated product (MW ≈ 309) or other impurities.
-
Root Cause Analysis:
-
Stoichiometry: Using more than a slight excess (e.g., >1.1 equivalents) of NBS can drive the reaction towards di-bromination.
-
Addition Rate: A rapid, uncontrolled addition of the brominating agent can create localized high concentrations, promoting over-reaction before the reagent has time to disperse.
-
Temperature Spikes: Local hot spots caused by poor mixing or a rapid exotherm can significantly increase the rate of side reactions.
-
-
Corrective Actions:
-
Strict Stoichiometry: Use a carefully measured amount of NBS, typically 1.0 to 1.05 molar equivalents relative to the starting material.
-
Dose-Controlled Addition: Add the NBS solution (or as a solid in portions) over a prolonged period (e.g., 1-2 hours) to maintain a low instantaneous concentration. This is a fundamental principle for improving selectivity and safety in scale-up.[3]
-
Efficient Heat Removal: Ensure the reactor's cooling system is capable of handling the reaction exotherm to maintain a stable internal temperature.
-
Section 3: Scale-Up Protocol & Purification
Recommended Experimental Protocol (Illustrative)
This protocol is a general guideline and must be adapted and validated for your specific equipment and safety procedures.
-
Reactor Preparation: Charge a clean, dry, and inerted glass-lined reactor with thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) and a suitable solvent (e.g., Acetonitrile, 10-15 volumes).
-
Dissolution: Stir the mixture at 20-25 °C until all solids are dissolved.
-
Reagent Preparation: In a separate vessel, dissolve high-assay N-Bromosuccinimide (1.02 eq) in the same solvent.
-
Controlled Addition: Slowly add the NBS solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC every hour after the addition is complete. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed (<1%), quench the reaction by adding an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to destroy any excess active bromine.
-
Work-up & Isolation:
-
Add water to precipitate the crude product.
-
Stir the resulting slurry for 1-2 hours.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with water, followed by a non-polar solvent like heptane, to remove residual impurities.
-
-
Purification:
-
The most scalable and effective purification method is recrystallization.[9]
-
Screen various solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include alcohols (ethanol, isopropanol), ketones (acetone), or their mixtures with water.
-
-
Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
Q4: How can I effectively purify the final product at a multi-kilogram scale?
While chromatography is useful at the lab scale, it is generally not economically viable for large-scale purification of intermediates. Recrystallization is the preferred industrial method.
Expertise & Experience: The key to a successful scale-up recrystallization is a robust solvent screening process. The goal is to identify a solvent or solvent system that provides good recovery (>85%) while effectively purging key impurities.
Workflow for Purification Development:
Caption: Workflow for developing a scalable purification process.
Section 4: Critical Safety Considerations
Scaling up any chemical process introduces new safety challenges, and brominations require particular diligence.
Q5: What are the absolute top safety priorities for scaling up this bromination?
-
Thermal Hazard Assessment: Before any scale-up, a comprehensive thermal hazard study (e.g., DSC, ARC) is non-negotiable. This will determine the reaction's thermal profile, onset of decomposition, and potential for runaway.[7] This data is essential for defining safe operating limits.
-
Material Compatibility: Ensure all equipment (reactor, transfer lines, valves) is compatible with the reagents and solvents used. Bromine and HBr by-products are highly corrosive. Glass-lined steel reactors are standard.[4]
-
Engineering Controls: The process should be conducted in a well-ventilated area with appropriate engineering controls. This includes a closed-system for reagent transfer and a scrubber system to neutralize any potential off-gassing of HBr or bromine.[4]
-
Emergency Preparedness: Have a clear emergency plan. This includes access to appropriate neutralizing agents for spills (e.g., sodium bisulfite solution) and ensuring all personnel are trained on the specific hazards and emergency procedures.[4]
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with chemical-resistant gloves, face shields, and potentially respiratory protection depending on the specific operation and containment level.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. m.youtube.com [m.youtube.com]
- 5. icl-group-sustainability.com [icl-group-sustainability.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Analysis of 2-Bromothieno[3,2-c]pyridin-4(5H)-one by HPLC
Welcome to the technical support center for the HPLC analysis of 2-bromothieno[3,2-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your HPLC methods for this compound. Here, we will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring your methods are both robust and reliable.
Section 1: Foundational Knowledge & Initial Method Development
This section addresses the most common initial questions regarding the setup of an HPLC method for this compound.
FAQ 1: What are the key physicochemical properties of this compound to consider for HPLC method development?
FAQ 2: What is a good starting point for column selection?
Given the intermediate polarity of this compound, reversed-phase HPLC is the most suitable initial approach.[2][3] This technique utilizes a non-polar stationary phase and a polar mobile phase.[4][5][6]
-
Recommended Starting Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent starting point.[3][7] It provides sufficient hydrophobicity to retain the molecule. A C8 (octylsilane) column could be considered if retention times are excessively long on a C18 column.[3][7]
-
Particle Size: For standard analytical methods, a 5 µm particle size offers a good balance between efficiency and backpressure.[8] If higher resolution is required and your system can handle higher pressures, a smaller particle size (e.g., <3 µm) can be used.[8]
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Good retention for compounds of intermediate polarity.[3][7] |
| Particle Size | 5 µm | Balances efficiency and backpressure for routine analysis.[8] |
| Pore Size | 100-120 Å | Appropriate for small molecules like the target analyte. |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | Standard dimensions for analytical method development. |
FAQ 3: How should I select and prepare the mobile phase?
The mobile phase composition is crucial for achieving optimal separation.[9] For reversed-phase HPLC, a mixture of water (or an aqueous buffer) and an organic modifier is used.[5][10]
-
Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[4][10] ACN often provides better peak shape and lower viscosity, leading to higher efficiency.[4] MeOH can offer different selectivity and is a good alternative to explore.[4]
-
Aqueous Phase and pH Control: Since the analyte may have ionizable groups, controlling the pH of the mobile phase with a buffer is critical for reproducible retention times and good peak shape. A buffer concentration of 10-25 mM is typically sufficient.
-
Starting Gradient: A good starting point is a linear gradient from a low to a high percentage of the organic modifier. For example, you could start with 95% aqueous buffer and 5% ACN, ramping up to 5% aqueous buffer and 95% ACN over 20-30 minutes. This will help to determine the approximate elution conditions.
Step-by-Step Mobile Phase Preparation Protocol:
-
Choose your buffer: A phosphate or acetate buffer is a common choice.[10] For example, to prepare a 25 mM phosphate buffer at pH 3.0, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH with phosphoric acid.
-
Filter the aqueous phase: Use a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could damage the column.
-
Prepare the organic phase: Use HPLC-grade acetonitrile or methanol.
-
Degas both phases: Degas the aqueous and organic phases separately using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump and detector.
-
Mix the mobile phase online: It is generally recommended to use the HPLC system's gradient proportioning valve to mix the mobile phases online. This provides more flexibility in method development.
FAQ 4: What detection wavelength should I use?
To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase should be obtained using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be selected for the highest sensitivity. If a PDA detector is not available, you can inject a concentrated standard and monitor the absorbance at several wavelengths (e.g., 220 nm, 254 nm, 280 nm) to find the one that gives the best signal-to-noise ratio.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
// Peak Shape Branch tailing [label="Peak Tailing", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fronting [label="Peak Fronting", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; splitting [label="Peak Splitting", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; broadening [label="Peak Broadening", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Tailing Causes and Solutions tailing_cause1 [label="Secondary Interactions (Silanol)", shape=box]; tailing_sol1 [label="Lower mobile phase pH\nAdd competitive base (e.g., triethylamine)\nUse end-capped column", shape=note, fillcolor="#FFFFFF"]; tailing_cause2 [label="Column Overload", shape=box]; tailing_sol2 [label="Reduce sample concentration\nDecrease injection volume", shape=note, fillcolor="#FFFFFF"];
// Fronting Causes and Solutions fronting_cause1 [label="Sample Solvent Too Strong", shape=box]; fronting_sol1 [label="Dissolve sample in mobile phase\n or a weaker solvent", shape=note, fillcolor="#FFFFFF"]; fronting_cause2 [label="Column Overload", shape=box]; fronting_sol2 [label="Reduce sample concentration\nDecrease injection volume", shape=note, fillcolor="#FFFFFF"];
// Splitting Causes and Solutions splitting_cause1 [label="Column Void or Contamination", shape=box]; splitting_sol1 [label="Use a guard column\nReplace column", shape=note, fillcolor="#FFFFFF"]; splitting_cause2 [label="Sample Dissolution Issue", shape=box]; splitting_sol2 [label="Ensure complete sample dissolution\nFilter sample", shape=note, fillcolor="#FFFFFF"];
// Broadening Causes and Solutions broadening_cause1 [label="Column Degradation", shape=box]; broadening_sol1 [label="Replace column", shape=note, fillcolor="#FFFFFF"]; broadening_cause2 [label="Extra-column Volume", shape=box]; broadening_sol2 [label="Use shorter, narrower tubing", shape=note, fillcolor="#FFFFFF"];
// Retention Time Drift Causes and Solutions rt_cause1 [label="Mobile Phase Composition Change", shape=box]; rt_sol1 [label="Prepare fresh mobile phase\nEnsure proper mixing", shape=note, fillcolor="#FFFFFF"]; rt_cause2 [label="Temperature Fluctuation", shape=box]; rt_sol2 [label="Use a column oven", shape=note, fillcolor="#FFFFFF"];
// Ghost Peaks Causes and Solutions ghost_cause1 [label="Sample Carryover", shape=box]; ghost_sol1 [label="Implement needle wash\nInject blanks between samples", shape=note, fillcolor="#FFFFFF"]; ghost_cause2 [label="Contaminated Mobile Phase", shape=box]; ghost_sol2 [label="Use fresh, high-purity solvents", shape=note, fillcolor="#FFFFFF"];
// High Backpressure Causes and Solutions pressure_cause1 [label="Column Frit Blockage", shape=box]; pressure_sol1 [label="Filter samples\nUse a guard column\nBackflush the column", shape=note, fillcolor="#FFFFFF"]; pressure_cause2 [label="System Blockage", shape=box]; pressure_sol2 [label="Check tubing and fittings", shape=note, fillcolor="#FFFFFF"];
// Connections start -> peak_shape; start -> retention_time; start -> ghost_peaks; start -> pressure;
peak_shape -> tailing [label="Asymmetric to the right?"]; peak_shape -> fronting [label="Asymmetric to the left?"]; peak_shape -> splitting [label="Two or more peaks for one analyte?"]; peak_shape -> broadening [label="Wider than usual?"];
tailing -> tailing_cause1 [label="Possible Cause"]; tailing_cause1 -> tailing_sol1 [label="Solution"]; tailing -> tailing_cause2 [label="Possible Cause"]; tailing_cause2 -> tailing_sol2 [label="Solution"];
fronting -> fronting_cause1 [label="Possible Cause"]; fronting_cause1 -> fronting_sol1 [label="Solution"]; fronting -> fronting_cause2 [label="Possible Cause"]; fronting_cause2 -> fronting_sol2 [label="Solution"];
splitting -> splitting_cause1 [label="Possible Cause"]; splitting_cause1 -> splitting_sol1 [label="Solution"]; splitting -> splitting_cause2 [label="Possible Cause"]; splitting_cause2 -> splitting_sol2 [label="Solution"];
broadening -> broadening_cause1 [label="Possible Cause"]; broadening_cause1 -> broadening_sol1 [label="Solution"]; broadening -> broadening_cause2 [label="Possible Cause"]; broadening_cause2 -> broadening_sol2 [label="Solution"];
retention_time -> rt_cause1 [label="Possible Cause"]; rt_cause1 -> rt_sol1 [label="Solution"]; retention_time -> rt_cause2 [label="Possible Cause"]; rt_cause2 -> rt_sol2 [label="Solution"];
ghost_peaks -> ghost_cause1 [label="Possible Cause"]; ghost_cause1 -> ghost_sol1 [label="Solution"]; ghost_peaks -> ghost_cause2 [label="Possible Cause"]; ghost_cause2 -> ghost_sol2 [label="Solution"];
pressure -> pressure_cause1 [label="Possible Cause"]; pressure_cause1 -> pressure_sol1 [label="Solution"]; pressure -> pressure_cause2 [label="Possible Cause"]; pressure_cause2 -> pressure_sol2 [label="Solution"]; } A troubleshooting decision tree for common HPLC issues.
Q1: My peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the back of the peak is drawn out, is a common issue.[11]
-
Cause 1: Secondary Interactions with Silanols: The stationary phase of silica-based columns has residual silanol groups (-Si-OH) that can be acidic. If the mobile phase pH is not optimal, these can interact with basic sites on your analyte, causing tailing.
-
Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, minimizing these secondary interactions.
-
Solution B: Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also mask the silanol groups.
-
Solution C: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[11]
-
Solution: Reduce Sample Concentration: Dilute your sample or reduce the injection volume.
-
Q2: I'm observing peak fronting. What does this indicate?
Peak fronting, the inverse of tailing, is less common but can occur.
-
Cause 1: Sample Solvent is Stronger than the Mobile Phase: If your sample is dissolved in a solvent that is much stronger (i.e., less polar in reversed-phase) than your initial mobile phase, the analyte will travel through the beginning of the column too quickly, causing the peak to front.
-
Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will still dissolve your sample.
-
-
Cause 2: Column Overload: Severe column overload can also manifest as fronting.
-
Solution: Reduce Sample Concentration: As with tailing, dilute your sample or reduce the injection volume.
-
Q3: Why is my peak splitting into two or more peaks?
Peak splitting suggests that a portion of the analyte is experiencing different chromatographic conditions.
-
Cause 1: Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can cause the sample band to be disturbed as it enters the column.[11]
-
Solution A: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[11]
-
Solution B: Column Replacement: If a void has formed, the column will likely need to be replaced.
-
-
Cause 2: Incomplete Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.
-
Solution: Ensure Complete Dissolution: Make sure your sample is fully dissolved before injection. Filtering the sample through a 0.45 µm or 0.22 µm syringe filter can also help.
-
Q4: My peaks are broad and resolution is poor. What should I investigate?
Broad peaks can be caused by a variety of factors that increase band broadening.[11]
-
Cause 1: Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.[11]
-
Solution: Column Replacement: If you have ruled out other causes, it may be time to replace your column.
-
-
Cause 2: Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening.
-
Solution: Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.
-
Q5: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.[11]
-
Cause 1: Sample Carryover: If a small amount of a previous sample remains in the injector, it can be injected with the next sample, causing a ghost peak.
-
Solution: Implement a Needle Wash: Most modern autosamplers have a needle wash function. Use a strong solvent in the wash to clean the needle between injections. Injecting a blank (mobile phase) after a concentrated sample can confirm if carryover is the issue.
-
-
Cause 2: Contaminated Mobile Phase or System: Impurities in your solvents or leaching from system components can cause ghost peaks.
-
Solution: Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[11]
-
Section 3: Method Validation
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose.[12][13][14] The key validation parameters according to ICH guidelines include:[15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13][14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[12][13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
A detailed discussion of the experimental execution of each of these validation parameters is beyond the scope of this guide, but a wealth of information can be found in the ICH Q2(R1) guideline.
References
- 1. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. labtech.tn [labtech.tn]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. mastelf.com [mastelf.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. gmpsop.com [gmpsop.com]
- 14. actascientific.com [actascientific.com]
- 15. researchgate.net [researchgate.net]
- 16. welch-us.com [welch-us.com]
Technical Support Center: Overcoming Cancer Cell Resistance with Thienopyridine Derivatives
Welcome to the technical support center for researchers utilizing thienopyridine derivatives to combat cancer cell resistance. This guide is designed to provide you with in-depth technical and practical information to ensure the success of your experiments. Here, we will delve into the mechanisms of action, provide detailed experimental protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of thienopyridine derivatives in cancer research.
Q1: What are thienopyridine derivatives and why are they promising for overcoming cancer drug resistance?
A1: Thienopyridines are heterocyclic compounds characterized by a thiophene ring fused to a pyridine ring.[1] Their structural similarity to purines allows them to interact with a variety of biological targets, including protein kinases that are often dysregulated in cancer.[2] Several thienopyridine derivatives have shown potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation, survival, and drug resistance, such as the PI3K/Akt/mTOR and c-Met pathways.[3][4] Their potential to overcome resistance lies in their ability to target the specific mechanisms that cancer cells use to evade conventional chemotherapy, such as the overexpression of drug efflux pumps or the activation of pro-survival signaling.
Q2: What are the primary mechanisms of action for thienopyridine derivatives in cancer cells?
A2: The anticancer effects of thienopyridine derivatives are diverse and depend on the specific chemical structure of the compound. Key mechanisms include:
-
Kinase Inhibition: Many thienopyridines act as potent inhibitors of various kinases, such as c-Met, RON, and those in the PI3K/Akt pathway, which are crucial for tumor growth and survival.[3][5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[6]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[7]
-
Inhibition of Drug Efflux Pumps: Certain thienopyridines may directly or indirectly inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are notorious for pumping chemotherapeutic drugs out of cancer cells and causing multidrug resistance (MDR).[8][9]
Q3: How do I handle the solubility of thienopyridine derivatives for in vitro experiments?
A3: Many thienopyridine derivatives have low aqueous solubility, which can be a significant challenge.[10] It is common practice to dissolve these compounds in dimethyl sulfoxide (DMSO) to create a stock solution. However, it is crucial to be aware that the final concentration of DMSO in your cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[11] If you observe precipitation when diluting your stock solution in aqueous media, consider pre-warming the media and vortexing the solution during dilution. For persistent solubility issues, exploring the use of formulation agents may be necessary.
Q4: What should I consider regarding the stability of thienopyridine derivatives in my experiments?
A4: The stability of your thienopyridine derivative is critical for reproducible results. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.[12] Long-term storage of diluted solutions in aqueous media is generally not advised. For stock solutions in DMSO, storage at -20°C or -80°C is standard. Be mindful of freeze-thaw cycles, as they can degrade the compound over time.[12]
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Problem: You are not observing the expected dose-dependent decrease in cell viability, or your results are highly variable between experiments.
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Precipitation | The thienopyridine derivative may be precipitating out of the cell culture medium, leading to a lower effective concentration. | 1. Visually inspect the wells for any precipitate after adding the compound. 2. Prepare fresh dilutions for each experiment. 3. Consider using a lower final concentration of the compound or a slightly higher, yet non-toxic, concentration of DMSO. |
| Incorrect Cell Seeding Density | Too few or too many cells can lead to inaccurate and inconsistent results in viability assays. | 1. Optimize the cell seeding density for your specific cell line and the duration of the assay. 2. Ensure a single-cell suspension before seeding to avoid clumps. |
| Assay Interference | The thienopyridine derivative may interfere with the chemistry of the viability assay itself (e.g., by reducing the MTT reagent non-enzymatically). | 1. Run a cell-free control with your compound and the assay reagent to check for direct chemical reactions. 2. Consider using an alternative viability assay that relies on a different principle, such as a crystal violet staining assay or a luciferase-based ATP assay. |
| Resistant Cell Population | The cancer cell line you are using may have a sub-population of cells that are inherently resistant to the thienopyridine derivative. | 1. Perform a dose-response curve over a wider range of concentrations. 2. If a plateau is observed at higher concentrations, it may indicate a resistant sub-population. |
Guide 2: Thienopyridine Derivative Fails to Sensitize Resistant Cells to Chemotherapy
Problem: You are co-administering a thienopyridine derivative with a standard chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in a resistant cell line, but you do not observe a synergistic effect or a significant decrease in the IC50 of the chemotherapeutic.
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of the thienopyridine derivative may be too low to effectively inhibit the resistance mechanism. | 1. Perform a dose-matrix experiment with varying concentrations of both the thienopyridine and the chemotherapeutic to identify the optimal synergistic concentrations.[13][14] 2. Ensure that the concentration of the thienopyridine derivative used is sufficient to inhibit its target (e.g., a specific kinase or P-gp).[8] |
| Incorrect Dosing Schedule | The timing of drug administration can significantly impact the outcome of combination therapies. | 1. Experiment with different dosing schedules: pre-treatment with the thienopyridine, co-administration, or post-treatment. 2. The optimal schedule will depend on the mechanism of action of both compounds. |
| Off-Target Effects | The observed effects (or lack thereof) may be due to the thienopyridine derivative acting on unintended targets. | 1. If possible, use a structurally related but inactive analog as a negative control. 2. Validate the on-target activity of your compound using techniques like Western blotting to confirm the inhibition of the intended signaling pathway. |
| Mechanism of Resistance is Not Targeted | The thienopyridine derivative may not be targeting the primary mechanism of resistance in your specific cell line. | 1. Characterize the resistance mechanism of your cell line (e.g., by checking for P-gp overexpression via Western blot or flow cytometry). 2. Select a thienopyridine derivative with a known mechanism of action that is relevant to the resistance profile of your cells. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in your research on thienopyridine derivatives.
Protocol 1: Determining the IC50 of a Thienopyridine Derivative using the MTT Assay
This protocol outlines the steps to assess the concentration of a thienopyridine derivative that inhibits 50% of cancer cell growth.
-
Cell Seeding:
-
Culture your cancer cell line of interest to about 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration.
-
Seed the cells into a 96-well plate at the optimized density and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of your thienopyridine derivative in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the thienopyridine derivative. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with a thienopyridine derivative.
-
Cell Treatment:
-
Seed your cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the thienopyridine derivative at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add additional 1X Annexin V binding buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of thienopyridine derivatives in overcoming drug resistance.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating thienopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 8. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein Inhibition for Optimal Drug Delivery | Drug Target Insights [journals.aboutscience.eu]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. youtube.com [youtube.com]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Thienopyridine Scaffold: A Comparative Analysis of Emerging Kinase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
The relentless pursuit of targeted therapies in oncology has unveiled a multitude of molecular scaffolds with the potential to selectively inhibit protein kinases, key regulators of cellular signaling pathways frequently dysregulated in cancer. Among these, the thienopyridine core has emerged as a privileged structure, giving rise to a new generation of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of novel thienopyridine-based kinase inhibitors with established, clinically relevant drugs, supported by experimental data to inform researchers and drug development professionals.
While direct and comprehensive data on 2-bromothieno[3,2-c]pyridin-4(5H)-one is not extensively available in the public domain, the broader thienopyridine class offers a wealth of information. This guide will, therefore, focus on well-characterized examples from this class to illustrate their potential and compare their performance against established kinase inhibitors. We will delve into their inhibitory profiles, cellular activities, and the underlying methodologies used for their evaluation.
The Thienopyridine Advantage: A Focus on c-Met and RON Kinases
The thienopyridine scaffold has proven to be a versatile template for targeting several important oncogenic kinases. Notably, derivatives of this scaffold have demonstrated exceptional potency against the c-Met and RON receptor tyrosine kinases, both of which are implicated in tumor progression, metastasis, and drug resistance.
A Potent Thieno[2,3-b]pyridine Inhibitor of RON Splice Variants: Compound 15f
Recent research has highlighted a novel thieno[2,3-b]pyridine derivative, compound 15f , as a highly potent inhibitor of the Recepteur d'Origine Nantais (RON) kinase and its tumorigenic splice variants.[1]
-
Biochemical Potency: Compound 15f exhibits remarkable inhibitory activity against RON kinase with an IC50 of 0.39 nM .[1] This high potency is a critical attribute for an effective kinase inhibitor.
-
Cellular Activity: In cellular assays, 15f demonstrates significant anti-proliferative effects in cancer cell lines expressing RON splice variants, with GI50 values of 7 nM in KM12C cells, 609 nM in HT29 cells, and 420 nM in SW620 cells.[1] Furthermore, it effectively inhibits the phosphorylation of RON splice variants in cells at a concentration of 100 nM.[1]
-
In Vivo Efficacy: The promising in vitro profile of 15f translates to significant anti-tumor activity in vivo. In a patient-derived xenograft model, administration of 15f at 10 mg/kg resulted in a 74.9% tumor growth inhibition , showcasing its potential as a therapeutic agent.[1]
A Thieno[2,3-b]pyridine Derivative Targeting c-Met: Compound 10
Another noteworthy example from this class is compound 10 , a thieno[2,3-b]pyridine derivative designed as a c-Met kinase inhibitor.[2]
-
Cellular Potency: This compound displays potent anti-proliferative activity against various cancer cell lines. Its IC50 values were determined to be 0.005 µM in A549 (lung carcinoma), 2.833 µM in HeLa (cervical cancer), and 13.581 µM in MCF-7 (breast cancer) cells .[2] The nanomolar potency in the A549 cell line is particularly significant.
Comparative Analysis with Clinically Relevant Kinase Inhibitors
To contextualize the performance of these emerging thienopyridine inhibitors, a comparison with established, multi-targeted kinase inhibitors is essential. We will consider Cabozantinib and Crizotinib, both of which are FDA-approved and target the c-Met pathway, among others. We will also include AZD1208, a potent Pim kinase inhibitor, to broaden the comparative scope.
Data Summary: A Head-to-Head Comparison
| Inhibitor | Scaffold | Primary Target(s) | Biochemical IC50 | Cellular Activity (IC50/GI50) |
| Compound 15f | Thieno[2,3-b]pyridine | RON | 0.39 nM[1] | 7 nM (KM12C)[1] |
| Compound 10 | Thieno[2,3-b]pyridine | c-Met | Not Reported | 5 nM (A549)[2] |
| Cabozantinib | Quinoline derivative | c-Met, VEGFR2, RET, AXL | c-Met: 1.3 nM, VEGFR2: 0.035 nM, RET: 4 nM, AXL: 7 nM[3] | Varies by cell line |
| Crizotinib | Aminopyridine | ALK, c-Met, RON | ALK: ~20-25 nM, c-Met: ~5-25 nM[4][5] | Varies by cell line (e.g., NCI-H929: 0.53 µM)[6] |
| AZD1208 | Biphenyl derivative | Pim-1, Pim-2, Pim-3 | Pim-1: 0.4 nM, Pim-2: 5.0 nM, Pim-3: 1.9 nM[7] | <150 nM in sensitive AML cell lines[8] |
Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.
From this data, it is evident that the representative thienopyridine inhibitors, 15f and 10 , exhibit potencies that are highly competitive with, and in some cases superior to, established drugs like Cabozantinib and Crizotinib for their respective primary targets.
The Science Behind the Data: Experimental Methodologies
The robust evaluation of kinase inhibitors relies on a suite of well-defined experimental protocols. Understanding these methodologies is crucial for interpreting the comparative data and for designing future studies.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and sensitive method is the ADP-Glo™ Kinase Assay .
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., RON or c-Met), the kinase-specific substrate, and the test compound at various concentrations.[9][10]
-
Initiation: Start the kinase reaction by adding a solution containing ATP.[9][10]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).[11]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[9]
-
Data Analysis: Measure the luminescence, which is directly proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram: ADP-Glo™ Kinase Assay Workflow
References
- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Bromothieno[3,2-c]pyridin-4(5H)-one Derivatives in Anticancer Drug Discovery
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of various therapeutic agents, including those for cancer and neurological disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives originating from 2-bromothieno[3,2-c]pyridin-4(5H)-one, a key intermediate for generating diverse chemical libraries. We will explore the synthetic strategies to modify this core, analyze the impact of these modifications on biological activity by drawing comparisons with closely related thieno-fused scaffolds, and provide detailed experimental protocols for researchers in the field.
The Thieno[3,2-c]pyridin-4(5H)-one Scaffold: A Promising Framework in Oncology
The fusion of a thiophene and a pyridine ring to form the thienopyridine core creates a bioisostere of purines, enabling these molecules to interact with a wide range of biological targets, particularly protein kinases.[2][3] The thieno[3,2-c]pyridin-4(5H)-one isomer, in particular, presents a unique three-dimensional structure with specific hydrogen bonding capabilities and vectors for substitution, making it an attractive starting point for the design of targeted therapies. While direct and extensive SAR studies on the this compound scaffold are emerging, a wealth of data from related thieno-fused systems, such as thieno[2,3-b]pyridines, thieno[3,2-b]pyridines, and thieno[2,3-c]pyridines, provides a strong foundation for a comparative SAR analysis.[4][5][6]
Synthetic Pathways: Diversifying the Core Structure
The 2-bromo-thieno[3,2-c]pyridin-4(5H)-one core is readily diversified, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for introducing a wide array of aryl and heteroaryl substituents at the 2-position, which is crucial for exploring the SAR.
Caption: General workflow for the synthesis of 2-substituted derivatives.
Further modifications can be introduced at the N5-position of the pyridinone ring through alkylation, providing another vector for SAR exploration.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
Due to the limited direct SAR data on the this compound scaffold, we will infer key relationships by comparing with analogous thieno-fused systems that have been extensively studied as anticancer agents.
Substitution at the 2-Position of the Thienopyridine Core
The 2-position of the thienopyridine scaffold is a critical site for modulating biological activity. In many related heterocyclic systems, the introduction of aryl and heteroaryl groups at this position has been shown to be essential for potent anticancer effects.
A study on thieno[2,3-b]pyridines as Pim-1 kinase inhibitors revealed that substitutions at the 2-position with amide or benzoyl groups bearing various phenyl substituents significantly influenced their inhibitory activity.[4] For instance, a phenylpiperazine moiety at this position enhanced Pim-1 inhibition.[4]
| Compound ID (from related series) | Modification at 2-Position (Thieno[2,3-b]pyridine core) | Pim-1 IC50 (µM) |
| 3c | N-(4-fluorophenyl)carboxamide | 35.7 |
| 5b | (4-phenylpiperazin-1-yl)methanone | 12.71 |
| 6d | (4-methoxyphenyl)methanone | >100 |
Data adapted from a study on thieno[2,3-b]pyridine derivatives.[4]
These findings suggest that for the 2-substituted thieno[3,2-c]pyridin-4(5H)-one series, the nature and substitution pattern of an appended aryl or heteroaryl ring at the 2-position will be a key determinant of biological activity. It is hypothesized that substituents capable of forming hydrogen bonds or engaging in favorable hydrophobic interactions within the target protein's active site will enhance potency.
Substitution at the N5-Position of the Pyridinone Ring
Alkylation at the N5-position of the pyridinone ring introduces another point of diversity. In a series of thieno[2,3-b]pyridin-4-one derivatives developed as LHRH receptor antagonists, substitutions at the corresponding nitrogen atom were crucial for oral activity and potency.[7] For example, the introduction of a 2,6-difluorobenzyl group at this position led to a highly potent compound.[7] This highlights the importance of exploring various alkyl and benzyl groups at the N5-position of the 2-substituted thieno[3,2-c]pyridin-4(5H)-one scaffold to optimize pharmacokinetic and pharmacodynamic properties.
Caption: Key positions for SAR studies on the thieno[3,2-c]pyridin-4(5H)-one core.
Comparative Analysis with Alternative Scaffolds
The thieno[3,2-c]pyridin-4(5H)-one scaffold can be compared with other thieno-fused systems and established kinase inhibitor frameworks to understand its potential advantages.
-
Thieno[2,3-b]pyridines: This isomeric scaffold has been successfully employed to develop potent inhibitors of Pim-1 kinase and LHRH receptor antagonists.[4][7] The different fusion pattern of the thiophene and pyridine rings leads to distinct geometries and electronic distributions, which can result in different target selectivities.
-
Thieno[2,3-c]pyridines: Derivatives of this scaffold have been investigated as Hsp90 inhibitors, demonstrating broad-spectrum anticancer activity.[5] A comparative study of thieno[2,3-c]pyridine analogs revealed that the nature of a heterocyclic substituent on the acetamido side chain was critical for cytotoxic potency, with a thiomorpholine moiety being particularly effective.[5]
-
Thieno[3,2-c]isoquinolines: This related scaffold has yielded potent anticancer agents that act as microtubule disruptors by binding to the colchicine site of tubulin.[1] This highlights that minor changes in the heterocyclic core can lead to completely different mechanisms of action.
The this compound scaffold offers a unique combination of structural features that may lead to novel target interactions and improved drug-like properties compared to these related systems.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the corresponding aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
A palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05-0.1 eq.) is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted thieno[3,2-c]pyridin-4(5H)-one derivative.
In Vitro Kinase Inhibition Assay (Example: Pim-1 Kinase)
-
The kinase assay is performed in a 96-well plate format.
-
Each well contains the Pim-1 kinase enzyme, a specific substrate peptide, and ATP in a suitable assay buffer.
-
The test compounds, dissolved in DMSO, are added to the wells at various concentrations.
-
The reaction is incubated at 30 °C for a specified period (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA or HTRF) or by measuring ATP consumption (e.g., Kinase-Glo® assay).
-
The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: A typical experimental workflow for SAR studies.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. While direct SAR studies on this specific scaffold are still in their early stages, a comparative analysis with structurally related thieno-fused heterocycles provides valuable insights for guiding future drug design efforts. The strategic modification of the 2- and N5-positions is anticipated to be a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate new derivatives based on this promising scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
Validating the Anticancer Mechanism of Thieno[2,3-c]pyridine Compounds: A Comparative Guide
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant anticancer potential.[1] This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals on validating the anticancer mechanism of novel thieno[2,3-c]pyridine compounds. We will dissect the experimental journey from initial cytotoxicity screening to pinpointing molecular targets and elucidating pathway modulation, using a hypothetical lead compound, TPC-Lead , as our central example. This guide will objectively compare the performance of TPC-Lead with established anticancer agents, supported by illustrative experimental data and detailed protocols.
The Promise of Thieno[2,3-c]pyridines in Oncology
The structural analogy of the thieno[2,3-c]pyridine core to purines allows these compounds to interact with a variety of ATP-binding sites in key cellular proteins, particularly kinases.[1] Research has indicated that different derivatives of this scaffold can inhibit a range of targets, including Heat Shock Protein 90 (Hsp90), COT kinase, and Pim-1 kinase, all of which are implicated in cancer cell proliferation and survival.[2][3][4] This inherent versatility makes the thieno[2,3-c]pyridine scaffold a fertile ground for the development of novel targeted cancer therapies.[5]
This guide will navigate the systematic validation of a novel thieno[2,3-c]pyridine derivative, TPC-Lead, postulating its mechanism of action as a kinase inhibitor within a critical cancer signaling pathway.
The Experimental Roadmap: From Cellular Effects to Molecular Mechanism
Caption: A logical workflow for validating the anticancer mechanism of a novel compound.
Phase 1: Characterizing the Cellular Impact of TPC-Lead
The initial step is to ascertain the effect of TPC-Lead on cancer cell viability and to gain preliminary insights into the mode of cell death.
Assessing Cytotoxicity: The MTT/MTS Assay
The investigation begins with determining the cytotoxic and cytostatic effects of TPC-Lead across a panel of cancer cell lines. The MTT and MTS assays are reliable, colorimetric methods for this purpose, where the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells serves as an indicator of cell viability.[8][9][10]
Comparative Data: IC50 Values of TPC-Lead vs. Standard Kinase Inhibitors
| Cell Line | TPC-Lead (μM) | Sorafenib (VEGFR-2 Inhibitor) (μM)[11] | Alpelisib (PI3Kα Inhibitor) (μM)[12] |
| HCT-116 (Colon) | 8.5 | 6.2 | 0.5 |
| MCF-7 (Breast) | 12.1 | 7.8 | 0.8 |
| A549 (Lung) | 15.3 | 5.5 | 2.1 |
| HeLa (Cervical) | 9.8 | 8.1 | 1.5 |
Experimental Protocol: MTT Cell Viability Assay [9][13]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of TPC-Lead (e.g., 0.1 to 100 μM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Investigating the Mode of Cell Death: Apoptosis Assays
A decrease in cell viability can be due to apoptosis (programmed cell death) or necrosis. Distinguishing between these is crucial. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[15]
Comparative Data: Apoptosis Induction by TPC-Lead
| Treatment (24h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 4.2 | 2.1 |
| TPC-Lead (IC50) | 35.8 | 15.4 |
| Staurosporine (Positive Control) | 45.1 | 22.7 |
Experimental Protocol: Annexin V/PI Apoptosis Assay [14][15]
-
Cell Treatment: Treat cells with TPC-Lead at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Analyzing Cell Cycle Progression
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16] An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery governing that stage of the cell cycle.[17]
Comparative Data: Cell Cycle Arrest Induced by TPC-Lead in HCT-116 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 | 25.1 | 19.6 |
| TPC-Lead (IC50) | 20.7 | 28.3 | 51.0 |
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [18][19]
-
Cell Treatment: Treat cells with TPC-Lead at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[18]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Phase 2: Unraveling the Molecular Mechanism
Having established the cellular phenotype induced by TPC-Lead (cytotoxicity, apoptosis, and G2/M arrest), the next phase is to identify its direct molecular target and the signaling pathways it modulates.
Identifying the Target: Kinase Inhibition Assays
Given the thieno[2,3-c]pyridine scaffold's propensity to target kinases, a broad kinase panel screening is a logical first step to identify potential targets.[20] This is followed by specific in vitro kinase assays to confirm inhibition and determine the IC50 value for the identified kinase.[21][22] Let us hypothesize that TPC-Lead is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][23]
Comparative Data: Kinase Inhibitory Activity
| Kinase Target | TPC-Lead (IC50, nM) | Sorafenib (IC50, nM)[11] |
| VEGFR-2 | 85 | 90 |
| PDGFR-β | 450 | 58 |
| c-Kit | >10,000 | 68 |
| PI3Kα | >10,000 | >10,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2) [21][24]
-
Reaction Setup: In a microplate, combine VEGFR-2 enzyme, a specific peptide substrate, and varying concentrations of TPC-Lead.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including fluorescence-based assays or ELISA.[20]
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Validating Pathway Modulation: Western Blotting
Western blotting is an indispensable technique to confirm that the inhibition of the target kinase translates to a downstream effect on the corresponding signaling pathway within the cell.[25][26][27] If TPC-Lead inhibits VEGFR-2, we would expect to see a reduction in the phosphorylation of downstream effectors like Akt and ERK.[23][28]
Caption: TPC-Lead inhibits VEGFR-2 signaling, blocking downstream pathways.
Comparative Data: Western Blot Analysis of VEGFR-2 Pathway
| Protein | Vehicle Control | TPC-Lead (IC50) | Sorafenib (IC50) |
| p-VEGFR-2 (Tyr1175) | +++ | + | + |
| Total VEGFR-2 | +++ | +++ | +++ |
| p-Akt (Ser473) | +++ | + | + |
| Total Akt | +++ | +++ | +++ |
| p-ERK1/2 (Thr202/Tyr204) | +++ | + | + |
| Total ERK1/2 | +++ | +++ | +++ |
(Intensity of bands is represented qualitatively)
Experimental Protocol: Western Blotting [29][30]
-
Protein Extraction: Treat cells with TPC-Lead for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt) overnight at 4°C.[29]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion: Synthesizing the Evidence
This guide has outlined a systematic and logical approach to validating the anticancer mechanism of a novel thieno[2,3-c]pyridine compound, TPC-Lead. Through a combination of cell-based assays and molecular techniques, we have constructed a compelling narrative:
-
TPC-Lead exhibits potent cytotoxicity against a range of cancer cell lines.
-
It induces apoptosis and causes cell cycle arrest in the G2/M phase.
-
Biochemical assays identify VEGFR-2 as a direct molecular target.
-
Western blot analysis confirms the inhibition of the VEGFR-2 signaling pathway in cancer cells.
By comparing the performance of TPC-Lead with established drugs like Sorafenib, we can benchmark its efficacy and selectivity. This comprehensive, evidence-based approach is crucial for the successful progression of promising compounds from the laboratory to preclinical and clinical development. The versatility of the thieno[2,3-c]pyridine scaffold, combined with rigorous mechanistic validation, holds significant promise for the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. biotium.com [biotium.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. reactionbiology.com [reactionbiology.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. medium.com [medium.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 28. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Synthetic Routes to 2-bromothieno[3,2-c]pyridin-4(5H)-one: A Guide for Researchers
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 2-position of the thieno[3,2-c]pyridin-4(5H)-one nucleus provides a valuable handle for further synthetic diversification, making 2-bromothieno[3,2-c]pyridin-4(5H)-one a key intermediate in drug discovery programs. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this important building block, offering insights into the practical considerations and chemical principles that underpin each approach.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: when is the optimal stage to introduce a key functional group? Should the core scaffold be constructed first, followed by a late-stage functionalization, or is it more efficient to build the scaffold from a precursor that already contains the desired functionality? This guide will explore both of these strategies, providing detailed experimental protocols and a comparative assessment to aid researchers in selecting the most suitable route for their specific needs.
Route 1: Late-Stage Electrophilic Bromination
This approach focuses on the initial construction of the parent thieno[3,2-c]pyridin-4(5H)-one, followed by selective bromination of the electron-rich thiophene ring.
Diagram of Route 1: Late-Stage Bromination
Caption: Overall workflow for the Late-Stage Bromination route.
Scientific Rationale and Mechanistic Insights
The thiophene ring is known to undergo electrophilic aromatic substitution, and theoretical studies often predict that the C2 position is the most nucleophilic and thus the most likely site of reaction. Reagents such as N-bromosuccinimide (NBS) are excellent sources of electrophilic bromine, offering milder reaction conditions compared to elemental bromine and often providing higher selectivity. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (Wheland intermediate) which then rearomatizes by losing a proton to yield the brominated product.
Experimental Protocols
Part A: Synthesis of thieno[3,2-c]pyridin-4(5H)-one
This procedure is adapted from a one-pot synthesis of related thieno[3,2-c]pyridin-4-ones[1][2].
-
Reaction Setup: To a solution of a 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile (1.0 eq.) in a suitable solvent such as ethanol or DMF, add methyl mercaptoacetate (1.1 eq.) and a catalytic amount of a base like triethylamine.
-
Formation of Thiophene Intermediate: Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC). This step involves a Michael addition followed by an intramolecular cyclization and elimination to form a highly substituted thiophene intermediate.
-
Cyclization to Thienopyridinone: To the reaction mixture containing the thiophene intermediate, add hydrazine hydrate (1.2 eq.).
-
Reaction Completion and Work-up: Heat the mixture to reflux for several hours until the cyclization is complete. Cool the reaction to room temperature, and isolate the product by filtration or by extraction after removal of the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Part B: Bromination of thieno[3,2-c]pyridin-4(5H)-one
This protocol is based on standard procedures for the bromination of thiophene-containing heterocycles[3].
-
Reaction Setup: Dissolve thieno[3,2-c]pyridin-4(5H)-one (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the cooled solution, ensuring the temperature remains low.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
Route 2: Synthesis from a Brominated Thiophene Precursor
This convergent strategy involves the construction of the pyridine ring onto a pre-functionalized 2-amino-5-bromothiophene building block.
Diagram of Route 2: Convergent Synthesis
Caption: General workflow for the Convergent Synthesis route.
Scientific Rationale and Mechanistic Insights
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur. By starting with a halogenated nitrile such as bromomalononitrile, the bromine atom can be incorporated into the thiophene ring from the outset. The subsequent cyclization to form the pyridinone ring can be achieved through various methods, such as the Gould-Jacobs reaction, which involves the reaction of the 2-aminothiophene with a malonic acid derivative to form an intermediate that cyclizes at high temperatures. This approach offers the advantage of controlling the position of the bromine atom from the beginning of the synthesis.
Experimental Protocols
Part A: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile
This protocol is a modification of the Gewald reaction.
-
Reaction Setup: In a suitable flask, combine an active methylene ketone (e.g., acetone) (1.0 eq.), bromomalononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a solvent such as ethanol.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle warming. The reaction is often exothermic. Continue stirring until the reaction is complete (monitor by TLC).
-
Work-up and Isolation: Cool the reaction mixture and isolate the crude product by filtration. Wash the solid with cold ethanol to remove impurities. The product can be further purified by recrystallization.
Part B: Cyclization to this compound
This procedure is based on the Gould-Jacobs reaction.
-
Reaction with Malonate: Mix 2-amino-5-bromothiophene-3-carbonitrile (1.0 eq.) with diethyl malonate (1.5 eq.). Heat the mixture at a high temperature (typically 150-180 °C) for several hours. Ethanol is eliminated during this step.
-
Thermal Cyclization: The intermediate formed in the previous step is then heated to a higher temperature (often in a high-boiling solvent like diphenyl ether, ~250 °C) to induce thermal cyclization.
-
Work-up and Purification: Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. Collect the solid by filtration, wash it thoroughly, and purify by recrystallization or column chromatography to yield this compound.
Comparative Analysis
| Feature | Route 1: Late-Stage Bromination | Route 2: Synthesis from Brominated Precursor |
| Overall Strategy | Linear; build the core then functionalize. | Convergent; build from a functionalized fragment. |
| Number of Steps | Can be longer if the parent heterocycle synthesis is complex. | Potentially shorter if the brominated thiophene is readily available. |
| Control of Regioselectivity | Relies on the inherent reactivity of the thiophene ring; potential for isomeric byproducts. | Bromine position is fixed from the start, ensuring high regioselectivity. |
| Starting Materials | Requires synthesis of the parent thieno[3,2-c]pyridin-4(5H)-one. | Requires access to brominated starting materials like bromomalononitrile. |
| Reaction Conditions | Bromination is typically mild (0 °C to RT). | Often requires high temperatures for cyclization steps. |
| Scalability | Generally scalable, but purification to remove isomers can be challenging. | Can be highly scalable, with predictable outcomes. |
| Potential Issues | Over-bromination or bromination at undesired positions. | Harsh conditions for cyclization might not be suitable for sensitive substrates. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, and the choice between them will depend on the specific requirements of the research project.
Route 1 (Late-Stage Bromination) is often a good choice for initial exploratory work, as the parent heterocycle may be more readily accessible. The mild conditions for the bromination step are also advantageous. However, careful optimization is required to ensure high regioselectivity and avoid the formation of difficult-to-separate isomers.
Route 2 (Synthesis from a Brominated Precursor) is generally the preferred method for larger-scale synthesis where regiochemical purity is paramount. Although it may require more specialized starting materials and harsher conditions for the cyclization step, it offers unambiguous control over the position of the bromine atom, leading to a more robust and predictable synthesis.
Ultimately, the optimal route will be determined by factors such as the availability and cost of starting materials, the scale of the synthesis, and the desired level of purity for the final product.
References
A Comparative Guide to the Anticancer Potential of 2-bromothieno[3,2-c]pyridin-4(5H)-one and Its Analogs Versus Established Therapeutics
Introduction: The Quest for Novel Anticancer Scaffolds
In the landscape of oncology drug discovery, the identification of novel heterocyclic scaffolds with potent and selective anticancer activity is a paramount objective. The thienopyridine core, a bicyclic system containing fused thiophene and pyridine rings, has emerged as a "privileged scaffold" due to its versatile biological activities. This guide provides a comprehensive comparative analysis of the therapeutic potential of 2-bromothieno[3,2-c]pyridin-4(5H)-one, a representative of this class, against established anticancer drugs.
Given the nascent stage of research into this compound, this guide will leverage available data on structurally related thieno[3,2-c]pyridine and other thienopyridine derivatives to project its potential efficacy and mechanisms of action. This comparative framework is designed for researchers, scientists, and drug development professionals to contextualize the potential of this novel compound and to provide a practical guide for its preclinical evaluation.
Mechanisms of Action: A Tale of Two Therapeutic Strategies
Established anticancer drugs operate through a variety of well-characterized mechanisms, often targeting fundamental cellular processes. In contrast, the thienopyridine class of compounds exhibits a diverse and often targeted mechanism of action, suggesting a potential for improved therapeutic windows.
Established Anticancer Drugs: The Pillars of Chemotherapy
Conventional chemotherapeutic agents, the bedrock of cancer treatment for decades, primarily exert their cytotoxic effects by interfering with DNA replication and cell division.[1] This broad-spectrum activity, while effective, is often associated with significant off-target effects and toxicity to healthy, rapidly dividing cells.
-
DNA Damaging Agents (e.g., Doxorubicin, Cisplatin): These agents, including anthracyclines and platinum-based compounds, induce cancer cell death by intercalating into DNA, generating free radicals, or forming DNA adducts, all of which disrupt DNA replication and repair processes.[2][3]
-
Antimetabolites (e.g., 5-Fluorouracil): These drugs mimic endogenous metabolites, thereby interfering with the synthesis of DNA and RNA.[3]
-
Microtubule Inhibitors (e.g., Paclitaxel): Taxanes like paclitaxel disrupt the dynamics of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[3]
The Thienopyridine Scaffold: A Platform for Targeted Inhibition
While direct experimental data for this compound is not yet available, studies on its close analogs suggest a more targeted approach to cancer therapy, often involving the inhibition of specific signaling pathways crucial for tumor growth and survival.
-
Kinase Inhibition: Several thienopyridine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, derivatives of thieno[2,3-b]pyridine have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[4] Other analogs have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway implicated in B-cell malignancies.[5]
-
Hsp90 Inhibition: Some thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90).[6][7] Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in the suppression of tumor growth.
-
Induction of Apoptosis and Cell Cycle Arrest: A common downstream effect of the targeted inhibition by thienopyridine derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. For example, certain novel thienopyridine derivatives have been shown to induce G0/G1 phase arrest and apoptosis in hepatocellular carcinoma cells.
Signaling Pathway Visualization
To illustrate the proposed mechanisms of action for thienopyridine derivatives, the following diagrams depict key signaling pathways that are potentially modulated by this class of compounds.
Caption: Proposed mechanism of Hsp90 inhibition by thienopyridine derivatives.
Caption: Proposed mechanism of Pim-1 kinase inhibition by thienopyridine derivatives.
Comparative Efficacy: In Vitro Data on Thienopyridine Analogs
While awaiting direct experimental data for this compound, we can draw valuable insights from the in vitro anticancer activity of its structural analogs against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected thienopyridine derivatives, providing a benchmark for their potential potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine Derivative | HSC3 (Head and Neck) | 10.8 | [6] |
| Thieno[2,3-c]pyridine Derivative | T47D (Breast) | 11.7 | [6] |
| Thieno[2,3-c]pyridine Derivative | RKO (Colorectal) | 12.4 | [6] |
| Thieno[2,3-d]pyrimidine Derivative | MCF7 (Breast) | 22.12 | |
| Thieno[2,3-b]pyridine Derivative | HepG2 (Liver) | 0.016 |
Note: The IC50 values are presented as reported in the respective literature and may have been determined under different experimental conditions.
For comparison, established chemotherapeutic agents often exhibit IC50 values in the low micromolar to nanomolar range, depending on the cell line and the specific drug. For example, Doxorubicin, a commonly used anticancer drug, has a reported IC50 value of 30.40 µM against the MCF7 breast cancer cell line in one study. The potent activity of some thienopyridine derivatives, particularly the sub-micromolar efficacy against HepG2 cells, highlights the significant therapeutic potential of this scaffold.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the anticancer efficacy of a novel compound like this compound, a standardized set of in vitro and in vivo experiments is essential. The following protocols provide a detailed methodology for such an evaluation.
In Vitro Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the established anticancer drug (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of each compound.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the in vitro MTT assay.
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard in preclinical oncology research.[6]
Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Preparation and Implantation: Harvest human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and resuspend them in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound, the established anticancer drug, and a vehicle control to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compound.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups.
Experimental Workflow Visualization
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
The thieno[3,2-c]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. While direct experimental evidence for the efficacy of this compound is currently limited, the potent and targeted activities of its structural analogs provide a strong rationale for its further investigation. The comparative analysis presented in this guide suggests that thienopyridine derivatives have the potential to overcome some of the limitations of established chemotherapeutic agents, such as non-specific cytotoxicity.
Future research should focus on the synthesis and comprehensive preclinical evaluation of this compound and a library of its derivatives. The experimental protocols outlined in this guide provide a robust framework for such studies. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation thienopyridine-based anticancer drugs with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Benchmarking the Antiproliferative Activity of Novel Thienopyridines: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective antiproliferative activity is relentless. Among the heterocyclic compounds that have garnered significant attention are thienopyridines, a class of molecules demonstrating promising anticancer properties. This guide provides a comprehensive technical comparison of the antiproliferative activity of recently developed thienopyridine derivatives against established anticancer agents. We will delve into the experimental data, provide detailed protocols for robust in vitro screening, and explore the potential mechanisms of action that underpin their therapeutic potential.
The Rationale for Thienopyridines in Oncology
Thienopyridines, and the closely related thienopyrimidines, are bioisosteres of quinazolines, a core scaffold found in several successful targeted cancer therapies like Gefitinib and Erlotinib.[1] This structural similarity allows them to interact with key intracellular targets, particularly the ATP-binding sites of protein kinases that are often dysregulated in cancer. Research has shown that derivatives of this scaffold can act as potent inhibitors of crucial signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[2] Furthermore, some thienopyridines have been identified as potential inhibitors of phospholipase C (PLC), an enzyme implicated in cancer cell morphology and motility.[3][4]
Comparative Antiproliferative Activity
The efficacy of a novel anticancer compound is initially assessed by its ability to inhibit the growth of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates greater potency.
Below, we present a comparative analysis of the in vitro antiproliferative activity of several novel thienopyridine and thienopyrimidine derivatives against a panel of human cancer cell lines. For benchmarking purposes, their activities are compared with established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. It is crucial to note that IC50 values for benchmark drugs can exhibit significant variability between studies due to differences in experimental conditions.[5][6] The data presented here are collated from various research publications, and the specific reference for each value is provided.
Table 1: Comparative IC50 Values of Novel Thienopyridine/Thienopyrimidine Derivatives and Doxorubicin in Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novel Thienopyrimidine 5f | MCF-7 | Breast Adenocarcinoma | More potent than Doxorubicin | [2] |
| Novel Thienopyrimidine 11d | MCF-7 | Breast Adenocarcinoma | 5.95 | [7] |
| Novel Thienopyrimidine 11d | HCT-116 | Colon Carcinoma | 6.09 | [7] |
| Novel Thienopyridine 1g | HepG2 | Hepatocellular Carcinoma | 0.016 | [8] |
| Novel Thienopyrimidine 13 | MDA-MB-231 | Breast Cancer | 34.04 | [9] |
| Novel Thienopyrimidine 13 | HT-29 | Colon Cancer | 45.62 | [9] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 8.48 | [7] |
| Doxorubicin | HCT-116 | Colon Carcinoma | 8.15 | [7] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 0.37 | [8] |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5 | [10] |
| Doxorubicin | A549 | Lung Cancer | >20 | [10] |
Table 2: Reported IC50 Values for Benchmark Anticancer Drugs Across Various Cell Lines
| Benchmark Drug | Cancer Cell Line | Cancer Type | IC50 | Reference |
| Cisplatin | A2780 | Ovarian Carcinoma | 0.1 - 0.45 µg/ml | [11] |
| Cisplatin | A549 | Lung Cancer | 10.91 µM (24h) | [12] |
| Cisplatin | SKOV-3 | Ovarian Cancer | 2 - 40 µM (24h) | [13] |
| Paclitaxel | Ovarian Carcinoma Lines | Ovarian Carcinoma | 0.4 - 3.4 nM | [11] |
| Paclitaxel | NSCLC Cell Lines | Non-Small Cell Lung Cancer | 0.027 µM (120h) | [14] |
| Paclitaxel | Various Lines | Various | 2.5 - 7.5 nM (24h) | [15] |
Experimental Protocols for Antiproliferative Activity Assessment
To ensure the generation of reliable and reproducible data, standardized and well-validated assays are paramount. Here, we provide detailed protocols for two widely used colorimetric assays for measuring cell viability: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone for assessing cell viability, relying on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Determine the optimal seeding density for your specific cell line to ensure they are in a logarithmic growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel thienopyridines and benchmark drugs in culture medium.
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the serially diluted compounds to the respective wells. Include untreated control wells containing only vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, aspirate the medium containing the compounds.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[18]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.[18]
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100
-
Plot a dose-response curve with the percentage of cell viability on the Y-axis and the logarithm of the compound concentration on the X-axis to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[19][20] The amount of bound dye is proportional to the total cellular protein mass, providing an indirect measure of cell number.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the desired drug incubation period, gently remove the culture medium.
-
Add 50-100 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.[19]
-
-
Washing:
-
Remove the TCA solution and wash the plates three to four times with water. Vigorously flick the plates between washes to remove excess water.
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.[19]
-
-
Removal of Unbound Dye:
-
After staining, wash the plates with 1% acetic acid to remove unbound dye. Repeat the washing step at least three times.[19]
-
Allow the plates to air-dry completely.
-
-
Solubilization of Bound Dye:
-
Add 100-200 µL of a suitable solubilization solution (e.g., 10 mM Tris base) to each well.[19]
-
Place the plate on a shaker for 5-10 minutes to ensure the bound SRB dye is fully solubilized.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay to calculate the percentage of cell viability and determine the IC50 value.
-
Visualizing the Experimental Workflow and Potential Mechanism of Action
To further clarify the experimental process and the potential biological targets of novel thienopyridines, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for determining the antiproliferative activity of test compounds.
Caption: A potential mechanism of action for novel thienopyridines targeting key signaling pathways.
Conclusion and Future Directions
The data presented in this guide highlight the potential of novel thienopyridine derivatives as a promising class of antiproliferative agents. Several synthesized compounds have demonstrated potent activity against a range of cancer cell lines, in some cases exceeding the potency of established chemotherapeutic drugs like Doxorubicin. The provided experimental protocols offer a robust framework for the in vitro evaluation of these and other novel compounds.
The inhibitory activity of some thienopyridines against key receptor tyrosine kinases such as EGFR and VEGFR-2, as well as phospholipase C, suggests a targeted mechanism of action that warrants further investigation. Future studies should focus on elucidating the precise molecular targets, exploring the structure-activity relationships to optimize potency and selectivity, and evaluating the in vivo efficacy and safety of the most promising candidates in preclinical cancer models. The continued exploration of the thienopyridine scaffold holds significant promise for the development of next-generation cancer therapeutics.
References
- 1. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 2. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. zellx.de [zellx.de]
A Comparative Guide to Confirming Target Engagement of 2-bromothieno[3,2-c]pyridin-4(5H)-one in Cells
In the landscape of modern drug discovery, the identification and validation of a small molecule's direct intracellular target is a cornerstone of preclinical development. For novel chemical entities such as 2-bromothieno[3,2-c]pyridin-4(5H)-one, a compound with a thienopyridine scaffold suggestive of potential kinase inhibition among other activities, unequivocally demonstrating target engagement within a cellular context is paramount.[1][2][3] This guide provides an in-depth comparison of leading experimental strategies to elucidate and confirm the molecular targets of this and other novel compounds, designed for researchers, scientists, and drug development professionals.
The central tenet of target engagement assays is the measurement of the physical interaction between a drug and its protein target within the complex milieu of the cell.[4] This guide will navigate through the principles, protocols, and comparative advantages of several state-of-the-art, label-free, and affinity-based chemoproteomic techniques. Our focus is not just on the "how," but the "why," providing the causal logic behind experimental choices to empower robust and reliable target validation.
Comparative Analysis of Key Methodologies
Here, we dissect and compare four powerful methodologies for identifying and confirming target engagement: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Kinobead-based Affinity Profiling, and Photoaffinity Labeling. Each method offers unique advantages and is suited to different stages of the target deconvolution process.
| Methodology | Principle | Compound Modification Required? | Throughput | Key Advantages | Key Limitations |
| CETSA | Ligand binding increases the thermal stability of the target protein.[5][6][7] | No | Low to High (format dependent) | Label-free; applicable in intact cells and tissues.[7][8] | Not all proteins show a significant thermal shift; can be labor-intensive for western blot-based detection. |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[9][10][11] | No | Low to Medium | Label-free; does not require compound modification.[11][12] | Limited by the presence of suitable protease cleavage sites near the binding pocket. |
| Kinobeads | Competitive binding between the test compound and broad-spectrum kinase inhibitors immobilized on beads.[4] | No | High | Excellent for kinase-focused libraries; provides selectivity profiling across the kinome.[4] | Limited to kinases and ATP-binding proteins. |
| Photoaffinity Labeling | A photoreactive group on a modified compound covalently links to the target upon UV irradiation.[13] | Yes | Low | Covalent capture allows for the identification of even weak or transient interactions.[13] | Synthesis of a suitable probe can be challenging; potential for non-specific labeling. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses drug-target interactions in a cellular environment.[5][14] The core principle is that the binding of a small molecule, such as this compound, stabilizes its target protein, leading to an increased resistance to thermal denaturation.[4][5] This change in thermal stability is then quantified, providing direct evidence of target engagement.[6][15]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow from cell treatment to protein quantification.
Detailed Protocol for CETSA
-
Cell Culture and Treatment:
-
Seed and culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[14]
-
-
Lysis and Separation:
-
Lyse the cells by a method that avoids detergents if possible, such as multiple freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein at each temperature point using Western blotting with a specific antibody or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
-
A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.[6]
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method for identifying the protein targets of small molecules.[9] It operates on the principle that when a small molecule binds to its target protein, it induces a conformational change that can shield specific protease cleavage sites, thus making the protein more resistant to proteolysis.[9][11]
Experimental Workflow: DARTS
Caption: DARTS experimental workflow from cell lysis to target identification.
Detailed Protocol for DARTS
-
Cell Lysis and Treatment:
-
Prepare a total protein lysate from the chosen cell line using a suitable lysis buffer (e.g., M-PER).
-
Incubate aliquots of the lysate with this compound at various concentrations or a vehicle control. An incubation time of 1-4 hours at room temperature is a good starting point.[9]
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to each sample. The concentration of the protease and the digestion time need to be optimized to achieve partial digestion of the total protein.[9]
-
Incubate the samples for the optimized time (e.g., 10-30 minutes) at room temperature.
-
-
Quenching and Analysis:
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) or by adding SDS-PAGE loading buffer and heating.
-
Resolve the protein samples on an SDS-PAGE gel.[9]
-
Visualize the protein bands by Coomassie staining or perform a Western blot if a specific target is being tested.
-
-
Target Identification:
-
Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane, as these represent proteins protected from digestion.[12]
-
Excise these protected bands from the gel and identify the proteins using mass spectrometry.
-
Kinobead-based Affinity Profiling
Given that many thienopyridine derivatives are known to target kinases, a kinobead-based approach is a highly relevant and powerful strategy.[1][2] This chemical proteomics method uses beads that are functionalized with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[4]
Experimental Logic: Kinobeads
Caption: Logic of competitive binding in a Kinobeads experiment.
Detailed Protocol for Kinobeads
-
Lysate Preparation:
-
Prepare a native cell lysate under conditions that preserve kinase activity.
-
-
Competitive Binding:
-
Incubate the lysate with this compound or a vehicle control for 1 hour.
-
Add the kinobeads to the lysate and incubate for another 1-2 hours to allow for the capture of kinases that are not bound to the test compound.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads, often by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Quantify the relative abundance of each identified kinase in the compound-treated sample versus the control. Kinases that are significantly depleted in the compound-treated sample are identified as targets.
-
Photoaffinity Labeling
This chemoproteomics approach provides a covalent and often irreversible link between a drug and its target, which is particularly useful for capturing transient or weak interactions.[13] It requires the synthesis of a probe molecule that is a close analog of this compound, but with two additional functionalities: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a clickable alkyne or biotin).[13]
Experimental Workflow: Photoaffinity Labeling
Caption: Workflow for target identification using photoaffinity labeling.
Detailed Protocol for Photoaffinity Labeling
-
Probe Synthesis:
-
Synthesize a derivative of this compound containing a photoreactive group and a clickable handle.
-
-
Cellular Labeling:
-
Incubate intact cells with the photoaffinity probe. To demonstrate specificity, a parallel experiment should be conducted where cells are co-incubated with the probe and an excess of the original, unmodified this compound.[16]
-
-
UV Crosslinking:
-
Expose the cells to UV light (typically ~365 nm) to activate the photoreactive group, causing it to form a covalent bond with nearby proteins (i.e., the targets).
-
-
Lysis and Enrichment:
-
Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe's handle.
-
Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.
-
-
Identification:
-
Elute the captured proteins and identify them by mass spectrometry. True targets should be enriched in the probe-only sample and significantly reduced in the competition sample.[16]
-
Conclusion and Recommended Strategy
Confirming the target engagement of a novel compound like this compound is a multi-step process that builds a chain of evidence. There is no single "best" method; rather, the optimal strategy often involves an orthogonal approach, leveraging the strengths of multiple techniques.
A recommended workflow would be to start with a broad, unbiased, and label-free method such as Thermal Proteome Profiling (the MS-based version of CETSA) or unbiased DARTS followed by MS . These methods do not require any modification to the parent compound and can provide a global view of potential interactors. Should these initial screens suggest that this compound interacts with kinases, a Kinobeads experiment would be an excellent next step to confirm these hits and assess selectivity across the kinome.
Once high-confidence candidate targets are identified, they can be validated on an individual basis using a targeted Western blot-based CETSA or DARTS experiment. If the interaction is weak or transient, or if other methods fail, investing in the synthesis of a photoaffinity probe can provide definitive, covalent evidence of a direct interaction. By systematically applying these complementary techniques, researchers can confidently identify and validate the cellular targets of this compound, a critical step in advancing a promising molecule through the drug discovery pipeline.
References
- 1. 3-Bromothieno[3,2-c]pyridin-4(5H)-one|CAS 799293-83-7 [benchchem.com]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. CETSA [cetsa.org]
- 8. pelagobio.com [pelagobio.com]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting IC50 Values: A Comparative Guide to 2-bromothieno[3,2-c]pyridin-4(5H)-one and Its Analogs
A Senior Application Scientist's Perspective on Evaluating In Vitro Potency
For researchers and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound.[1][2][3] It represents the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[2][3] However, the interpretation of IC50 values is far from a simple numerical comparison. It demands a nuanced understanding of the experimental context, the biological target, and the inherent limitations of the assay. This guide provides an in-depth analysis of interpreting IC50 values, using 2-bromothieno[3,2-c]pyridin-4(5H)-one and its analogs as a focal point to illustrate key principles.
The Thienopyridine Scaffold: A Privileged Structure in Drug Discovery
The thienopyridine core, a fusion of thiophene and pyridine rings, is a well-established scaffold in medicinal chemistry.[4] Its derivatives have shown a wide range of biological activities, including antiplatelet, anticancer, and enzyme inhibitory effects.[5][6] this compound serves as a foundational structure for the development of novel therapeutic agents. Its analogs, created through chemical modifications, are synthesized and tested to explore structure-activity relationships (SAR) and optimize potency and selectivity.
Understanding IC50: More Than Just a Number
The IC50 value is a measure of a drug's potency in a specific, controlled in vitro environment. A lower IC50 value generally indicates a more potent compound, as a lower concentration is needed to achieve 50% inhibition.[2] However, it is crucial to recognize that the IC50 is not an absolute constant.[7] Its value is highly dependent on the experimental conditions under which it was measured.[3]
Several critical factors can influence IC50 results:
-
Choice of Cell Line or Enzyme: A compound's potency can vary significantly across different cell lines or against different isoforms of an enzyme.[7]
-
Assay Conditions: Parameters such as substrate concentration (especially for enzyme inhibitors), incubation time, and temperature can all impact the determined IC50 value.[3] For ATP-dependent enzymes, the concentration of ATP is a particularly important factor.[3]
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve and calculate the IC50 can introduce variability.[8]
Therefore, when comparing the IC50 values of this compound and its analogs, it is imperative to ensure that the data was generated under identical experimental conditions.
Case Study: Thienopyridone as a PRL Phosphatase Inhibitor
To illustrate the practical application of IC50 interpretation, let's consider "Thienopyridone," a potent and selective inhibitor of the Phosphatase of Regenerating Liver (PRL) family of phosphatases.[9]
| Compound | Target | IC50 (nM) |
| Thienopyridone | PRL-1 | 173 |
| Thienopyridone | PRL-2 | 277 |
| Thienopyridone | PRL-3 | 128 |
Data sourced from MedchemExpress.[9]
-
Thienopyridone is a potent inhibitor of all three PRL phosphatases, with IC50 values in the nanomolar range.
-
It exhibits the highest potency against PRL-3 (IC50 = 128 nM), followed by PRL-1 (IC50 = 173 nM) and then PRL-2 (IC50 = 277 nM).
This information is valuable for understanding the compound's primary biological targets. The selectivity profile can be crucial for minimizing off-target effects and associated toxicities.
From Enzyme Inhibition to Cellular Effects: EC50 Values
While the IC50 value in a biochemical assay provides a direct measure of target engagement, it is also essential to assess a compound's activity in a cellular context. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. In the context of cancer research, this often refers to the concentration required to inhibit cell growth by 50%.
For Thienopyridone, the EC50 values for anchorage-independent growth in soft agar were determined in two different cancer cell lines:[9]
| Cell Line | EC50 (µM) |
| RKO | 3.29 |
| HT-29 | 3.05 |
Data sourced from MedchemExpress.[9]
The EC50 values are in the low micromolar range, demonstrating that the enzymatic inhibition observed translates to a functional effect on cancer cell proliferation. The similarity in EC50 values between the two cell lines suggests a comparable mechanism of action in these cellular contexts.
Experimental Protocol: Determining IC50 Values Using an MTT Assay
A common method for determining the cytotoxic or cytostatic effects of a compound on adherent cells, and thus calculating an IC50 value, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Here is a generalized, step-by-step protocol:
-
Cell Seeding: Plate healthy, logarithmically growing cells in a 96-well plate at a predetermined optimal density.[10]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the test compound (e.g., this compound or its analogs). Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[10]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Aspirate the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 490-570 nm) using a microplate reader.[10]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition (100% - % viability) against the log of the compound concentration.[11]
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[11]
-
Interpreting Structure-Activity Relationships (SAR)
By systematically modifying the structure of this compound and evaluating the IC50 values of the resulting analogs, researchers can deduce valuable structure-activity relationships. For example, the synthesis of various thieno[2,3-b]pyridine derivatives has been explored to identify potent Pim-1 kinase inhibitors.[12] In one such study, compounds with different substitutions were synthesized and tested. For instance, compound 5b showed moderate Pim-1 inhibitory activity with an IC50 of 12.71 µM, while other analogs like 3d , 3g , and 6d had poor inhibition with IC50 values greater than 100 µM.[12] This comparative data is crucial for guiding the design of more potent and selective inhibitors.
Conclusion: A Holistic Approach to IC50 Interpretation
The IC50 value is a powerful tool in drug discovery, but its true value is only realized through careful and critical interpretation. When evaluating this compound and its analogs, it is essential to consider the entire experimental context. By comparing IC50 values obtained from standardized assays, researchers can build a comprehensive understanding of structure-activity relationships and rationally design more effective therapeutic agents. The journey from a lead compound to a clinical candidate is an iterative process of synthesis, testing, and data-driven decision-making, with the IC50 value serving as a critical guidepost along the way.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-bromothieno[3,2-c]pyridin-4(5H)-one
As researchers and drug development professionals, our work with novel chemical entities like 2-bromothieno[3,2-c]pyridin-4(5H)-one demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive safety data sheet (SDS) for this compound may not be universally available, data from closely related analogs and the compound's chemical structure provide a strong basis for a conservative risk assessment.
Based on GHS classifications for analogous thienopyridine structures, this compound should be handled as a hazardous substance.[1][2] The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Rationale and Implications |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. Accidental ingestion must be avoided through strict hygiene practices. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the skin can cause irritation or inflammation. Impervious gloves are mandatory. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation upon contact. Eye protection is non-negotiable. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the dust or aerosols can irritate the respiratory tract.[1][2][3] Handling should occur in a well-ventilated area, preferably a fume hood. |
Causality: The reactivity of this molecule, which makes it a useful building block in drug discovery, is also the source of its hazards.[4] The heterocyclic rings and the bromine atom contribute to its potential to interact with biological systems, necessitating the stringent precautions outlined.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure via inhalation, ingestion, or dermal contact. The following PPE must be worn at all times when handling this compound waste:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use. Contaminated gloves must be disposed of as hazardous waste.
-
Skin and Body Protection: A fully fastened laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing, such as a chemically resistant apron or coveralls, is recommended.
-
Respiratory Protection: All handling of solid waste or preparation of waste solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]
Waste Characterization and Segregation: The Halogenated Waste Stream
Proper segregation is the most critical step in the disposal process. Miscategorizing chemical waste can lead to dangerous chemical reactions, improper treatment, and regulatory violations.
Classification: this compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[7]
Action: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7]
Rationale: Halogenated organic wastes cannot be disposed of with non-halogenated organic solvents. They require high-temperature incineration in specialized facilities equipped with scrubbers.[7][8] This is because combustion of halogenated compounds produces acidic gases (e.g., hydrogen bromide) and potentially persistent organic pollutants like polybrominated dibenzodioxins or dibenzofurans if not thermally destroyed under the correct conditions. The scrubbers neutralize these acidic gases, preventing their release into the atmosphere.
Crucial Do Nots:
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexane).
-
DO NOT mix with aqueous waste, acids, or bases.[7]
-
DO NOT dispose of this compound down the drain. This is strictly prohibited.[2]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to handling and disposing of waste generated from research activities involving this compound.
Caption: Decision workflow for the disposal of this compound waste.
Protocol Details:
-
Solid Waste (Unused Reagent, Contaminated Consumables):
-
Carefully place any unused solid this compound, along with grossly contaminated items like weigh paper or spatulas, into a designated, robust container (e.g., a polyethylene bag or a labeled beaker) inside the fume hood.
-
Seal this primary container.
-
Transfer the sealed primary container into the facility's designated "Halogenated Organic Waste (Solid)" drum.
-
Log the addition on the hazardous waste manifest attached to the drum.
-
-
Contaminated Labware (Vials, Syringes, Gloves, etc.):
-
Items that are not heavily contaminated but have come into contact with the compound (e.g., gloves, pipette tips, TLC plates) should also be collected.
-
Place these items directly into the "Halogenated Organic Waste (Solid)" drum. Avoid accumulating them on the open bench.
-
-
Liquid Waste (Solutions):
-
If this compound is dissolved in a halogenated solvent (e.g., dichloromethane), the entire solution must be disposed of as halogenated waste.
-
If it is dissolved in a non-halogenated solvent, the presence of the brominated compound requires the entire mixture to be classified as halogenated waste .[7]
-
Carefully pour the liquid waste via a funnel into a designated "Halogenated Organic Waste (Liquid)" carboy.
-
Ensure the carboy is properly vented and stored in secondary containment.
-
Update the waste log with the chemical name, concentration, and volume added.
-
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert colleagues in the vicinity.
-
Evacuate: If the spill is large or the dust is airborne, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if necessary.
-
Containment (Solid Spill):
-
Gently cover the spill with an absorbent material approved for chemical spills. DO NOT use a dry brush or create dust.
-
Carefully scoop the material into a labeled container for disposal as halogenated solid waste.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), working from the outside in.
-
Place all cleanup materials (cloths, absorbent pads) into the "Halogenated Organic Waste (Solid)" container.
-
-
Seek Medical Attention:
-
If Inhaled: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
On Skin: Immediately wash the affected area with plenty of soap and water.[2]
-
In Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Regulatory Context
The disposal of this compound, especially as a compound used in research and development, is governed by national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9][10] As a halogenated organic compound, this waste falls under specific EPA guidelines for hazardous waste management, which mandate the cradle-to-grave tracking and treatment methods described in this guide.[8][11] Adherence to these protocols is not just a best practice for safety but a legal requirement.
References
- 1. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. americanelements.com [americanelements.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound 95% | CAS: 28948-60-9 | AChemBlock [achemblock.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 2-bromothieno[3,2-c]pyridin-4(5H)-one
A Researcher's Guide to Safely Handling 2-bromothieno[3,2-c]pyridin-4(5H)-one
Navigating the complexities of novel chemical entities is the cornerstone of drug discovery and development. Among these, heterocyclic compounds like this compound represent a critical class of building blocks. However, their unique reactivity and potential biological activity demand a rigorous and informed approach to laboratory safety. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from closely related structural analogs. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.
Hazard Assessment: Understanding the Risks
The anticipated hazards are summarized below:
| Hazard Class | GHS Hazard Statement | Implication for Laboratory Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Accidental ingestion could lead to significant adverse health effects. Eating, drinking, and smoking in the laboratory are strictly prohibited. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the skin can cause redness, inflammation, or burns. Protective gloves and clothing are mandatory. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Robust eye protection is essential. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the dust or aerosolized particles can irritate the respiratory tract, leading to coughing and discomfort.[1][2] Work must be conducted in a well-ventilated area, preferably a chemical fume hood. |
Furthermore, as a brominated organic compound, it must be handled with an awareness of the general hazards associated with this chemical class, which includes potential corrosivity and reactivity with incompatible materials[3][4].
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method of exposure control should always be robust engineering solutions.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound as a solid or in solution must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation from dust or vapors. The sash should be kept as low as possible to maximize containment while allowing for safe manipulation.[5]
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to address the multifaceted hazards of this compound. The selection of appropriate PPE is critical for preventing exposure.
Eye and Face Protection
Due to the "serious eye irritation" classification, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards at all times.[7]
-
Face Shield: When handling larger quantities (>1 liter of solution) or when there is a significant risk of splashing or energetic reaction, a face shield must be worn over the chemical splash goggles to protect the entire face.[7]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required. It should be fully buttoned with sleeves rolled down to provide maximum skin coverage.[8]
-
Gloves: Disposable nitrile gloves are a suitable choice for providing splash protection against a wide range of chemicals.[8][9] However, it is crucial to observe the following best practices:
-
Inspect Before Use: Always check gloves for any signs of degradation or punctures before wearing.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during procedures with a higher risk of contamination.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.
-
Consult Manufacturer Data: For prolonged or immersive contact, consult the glove manufacturer’s chemical resistance guide to ensure nitrile is appropriate for the solvents being used.
-
-
Full Coverage: Wear long pants and closed-toe, closed-heel shoes to protect the lower body from potential spills.[7][8]
Respiratory Protection
When used within a chemical fume hood, additional respiratory protection is typically not required. However, if engineering controls are insufficient or in the event of a significant spill or aerosol-generating procedure outside of a hood, respiratory protection is mandatory.
-
Respirator Type: A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates would be necessary.
-
Fit Testing: Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing to ensure a proper seal.[8]
Procedural Workflow and Disposal Plan
A systematic approach to operations, from preparation to cleanup, is essential for maintaining a safe environment.
Operational Plan
-
Preparation: Designate a specific area within a chemical fume hood for the experiment. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.
-
Handling: Carefully weigh and transfer the solid compound, avoiding the creation of dust. Use a spatula and handle containers with care. If making a solution, add the solid to the solvent slowly.
-
Post-Procedure: Upon completion of the work, decontaminate any equipment used.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat, and finally the eye/face protection. Wash hands thoroughly with soap and water immediately after leaving the lab.[10]
Disposal Plan
Waste generated from experiments involving this compound must be treated as hazardous.
-
Solid Waste: All contaminated solid waste, including filter paper, gloves, and weighing paper, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Brominated compounds should not be mixed with incompatible waste streams (e.g., strong reducing agents)[3][4].
-
Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations[11].
By adhering to this comprehensive safety and handling guide, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
- 1. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. LCSS: BROMINE [web.stanford.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
